molecular formula C14H11N B074595 9-Vinylcarbazole CAS No. 1484-13-5

9-Vinylcarbazole

Número de catálogo: B074595
Número CAS: 1484-13-5
Peso molecular: 193.24 g/mol
Clave InChI: KKFHAJHLJHVUDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9-Vinylcarbazole is a high-value monomer extensively utilized in advanced materials research, particularly in the synthesis of photoconductive and electroactive polymers. Its core research value lies in the carbazole moiety, a robust heteroaromatic system that facilitates hole transport, and the vinyl group, which serves as a versatile handle for polymerization. This compound is a critical precursor for poly(N-vinylcarbazole) (PVK), a well-studied photoconductive polymer used as a host matrix in organic light-emitting diodes (OLEDs) and perovskite light-emitting diodes (PeLEDs). Researchers also employ this compound as a building block for creating more complex dendritic or cross-linked polymeric structures for organic electronics and sensor applications. Its mechanism of action in these contexts involves the formation of stable radical cations (holes) upon excitation or electrical field application, enabling efficient charge carrier transport through the polymer matrix. Furthermore, its ability to undergo various copolymerization reactions makes it indispensable for tuning the electronic, thermal, and mechanical properties of novel polymeric materials. This reagent is provided with high purity to ensure consistent and reproducible results in sensitive synthetic and fabrication processes, empowering innovations in next-generation optoelectronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-ethenylcarbazole
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InChI

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2
Source PubChem
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InChI Key

KKFHAJHLJHVUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H11N
Source PubChem
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Related CAS

25067-59-8
Record name Poly(N-vinylcarbazole)
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DSSTOX Substance ID

DTXSID4022155
Record name N-Vinylcarbazole
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Molecular Weight

193.24 g/mol
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CAS No.

1484-13-5
Record name N-Vinylcarbazole
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Record name N-Vinylcarbazole
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Record name 9-Vinylcarbazole
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Record name 9H-Carbazole, 9-ethenyl-
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Record name N-VINYLCARBAZOLE
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Foundational & Exploratory

9-Vinylcarbazole fundamental properties for organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of 9-Vinylcarbazole for Organic Electronics

Introduction

This compound (NVC), a nitrogen-containing aromatic heterocyclic compound (CAS: 1484-13-5), serves as a critical monomer for the synthesis of poly(this compound) (PVK).[1][2] PVK is a well-known p-type thermoplastic polymer renowned for its unique optoelectronic properties, including high thermal stability, hydrophobicity, and efficient hole transport.[2][3] These characteristics make it a foundational material in the field of organic electronics.[1]

The versatility of NVC arises from its molecular structure, which consists of a carbazole core with a reactive vinyl group, making it highly suitable for polymerization.[1] The resulting polymer, PVK, is not a conjugated polymer in its backbone but derives its electronic properties from the pendant carbazole side groups.[3] It has been extensively utilized as a hole-transporting layer, an electron-blocking layer, and an emissive host material in Organic Light-Emitting Diodes (OLEDs).[3][4] Furthermore, its applications extend to organic photovoltaics, photorefractive polymers, and memory devices.[1][3] This guide provides a comprehensive overview of the fundamental properties of NVC and PVK, detailed experimental protocols for their synthesis and characterization, and a summary of their core electronic parameters.

Quantitative Data Summary

The key physical, electronic, and optical properties of this compound and its polymer, Poly(this compound), are summarized below.

Table 1: General and Physical Properties
PropertyValueSource(s)
This compound (Monomer)
CAS Number1484-13-5[1]
Chemical FormulaC₁₄H₁₁N[5]
Molecular Weight193.24 g/mol [5]
Poly(this compound) (PVK)
CAS Number25067-59-8[3]
Chemical Formula(C₁₄H₁₁N)n[3]
Average Molecular Weight (Mw)~1,100,000 g/mol (typical)[6]
Density1.2 g/mL at 25 °C[6][7]
Glass Transition Temperature (Tg)220 °C[6]
Refractive Index (n20/D)1.683[6]
SolubilityChloroform, Dichlorobenzene, THF, o-xylene[3]
Table 2: Electronic and Charge Transport Properties of PVK
PropertyValueSource(s)
Highest Occupied Molecular Orbital (HOMO)-5.8 eV[3][8]
Lowest Unoccupied Molecular Orbital (LUMO)-2.2 eV[3][8]
Energy Gap (HOMO-LUMO)3.6 eV[3]
Hole Drift Mobility (Room Temp.)~10⁻⁷ cm²/V·s[9]
Conduction MechanismThermally activated, field-assisted hopping[3][9]
Table 3: Optical Properties of PVK
PropertyDescriptionSource(s)
AbsorptionCharacteristic absorption bands of the carbazole moiety.[10]
PhotoluminescenceExhibits a primary structureless emission in the blue-violet region (~380-410 nm), often attributed to excimer formation. A secondary band can appear around 350 nm depending on molecular weight and temperature.[3][11]
ElectroluminescenceCapable of fluorescence and phosphorescence, making it an excellent host for phosphorescent emitters in OLEDs.[12]

Experimental Protocols

Detailed methodologies for the synthesis of the NVC monomer, its polymerization into PVK, and the characterization of its fundamental electronic properties are provided below.

Synthesis of this compound (Monomer)

Two common methods for the synthesis of NVC from carbazole are detailed here.

  • Method 1: Solid Superbase Catalysis [2]

    • Catalyst Preparation : A solid superbase catalyst (Na-NaOH/γ-Al₂O₃) is prepared by heating γ-Al₂O₃ to remove adsorbed water, followed by the addition of NaOH and metallic sodium under nitrogen at elevated temperatures.

    • Reaction Setup : 34g of carbazole, 0.68g of the prepared catalyst, and 200mL of xylene are added to a reactor and heated to 135°C with uniform stirring.

    • Vinylation : Acetylene gas is introduced into the mixture at a flow rate of 30mL/min under atmospheric pressure.

    • Reaction and Purification : The reaction proceeds for 8 hours. Afterward, the mixture is cooled, and the solid catalyst is removed by filtration. The liquid phase is subjected to vacuum distillation to collect the this compound product.

  • Method 2: Synthesis in DMSO [2]

    • Dissolution : 50g of carbazole is dissolved in 100mL of dimethyl sulfoxide (DMSO) by heating.

    • Reaction Setup : The solution is transferred to a three-necked flask, and 2g of potassium hydroxide is added. The temperature is raised to 160°C.

    • Vinylation : Acetylene gas is introduced until thin-layer chromatography (TLC) indicates the consumption of the carbazole starting material.

    • Purification : After cooling, DMSO is removed via vacuum distillation. The final product, this compound, is then collected by a subsequent vacuum distillation at 175°C/5mmHg.

Polymerization of NVC to Poly(this compound) (PVK)

Cationic polymerization is a common method for producing PVK.

  • Method: Cationic Polymerization [13]

    • Initiator Solution : Prepare an initiator solution by mixing 0.25 mL of diethyl boron trifluoride etherate with 5 mL of dry dichloromethane.

    • Reaction Setup : In a separate flask, add 0.2 g of this compound monomer to 10 mL of dry dichloromethane.

    • Initiation : Add 200 μL of the initiator solution to the monomer solution. The reaction system is then placed in an ice bath.

    • Polymerization : Allow the reaction to proceed for 10 minutes.

    • Precipitation and Collection : Precipitate the resulting polymer solution into ethanol. The solid PVK is then collected by filtration and dried under a vacuum.

Characterization of HOMO/LUMO Energy Levels

Cyclic Voltammetry (CV) is the standard electrochemical technique for determining the frontier molecular orbital energy levels of organic materials.[14]

  • Method: Cyclic Voltammetry [14]

    • Sample Preparation : Prepare a dilute solution of PVK in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Electrochemical Cell Setup : Use a three-electrode configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Measurement : Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Perform the voltammetric scan, sweeping the potential to measure the onset of the first oxidation potential (E_ox).

    • Calibration : Calibrate the system by measuring the redox potential of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

    • Calculation : Estimate the HOMO energy level using the empirical formula:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

    • The LUMO level can be estimated by adding the optical bandgap (determined from the onset of UV-Vis absorption) to the HOMO energy value.

Characterization of Charge Carrier Mobility

The Time-of-Flight (TOF) photoconductivity technique is a direct method for measuring the drift mobility of charge carriers in thin films.[9][15]

  • Method: Time-of-Flight (TOF) [9][15][16][17]

    • Sample Preparation : Fabricate a sandwich-structure device by depositing a thin film of PVK (typically several micrometers thick) onto a transparent conductive substrate (e.g., ITO-coated glass). A top metal electrode (e.g., aluminum) is then deposited via thermal evaporation to complete the device.

    • Experimental Setup : Place the sample in a circuit with a voltage source and a series resistor. The voltage drop across the resistor is monitored with an oscilloscope.

    • Carrier Generation : Apply a stable DC voltage across the device. A short, high-intensity pulse of light (e.g., from a nitrogen laser) with a photon energy above the PVK absorption edge illuminates the transparent electrode. This creates a thin sheet of electron-hole pairs near this interface.

    • Carrier Drift : Depending on the polarity of the applied voltage, either holes or electrons will drift across the bulk of the PVK film toward the opposite electrode.

    • Data Acquisition : The movement of this charge packet induces a transient photocurrent in the external circuit, which is recorded by the oscilloscope. The current persists until the charge packet reaches the collecting electrode, at which point it drops off. The time this takes is the transit time (t_T).

    • Mobility Calculation : The drift mobility (μ) is calculated using the formula:

      • μ = L² / (V * t_T)

      • where L is the thickness of the PVK film, V is the applied voltage, and t_T is the measured transit time.

Visualizations: Workflows and Energy Diagrams

Polymerization_Process Monomer This compound (Monomer) Reaction Polymerization Reaction Monomer->Reaction Initiator Cationic Initiator (e.g., BF₃·OEt₂) Initiator->Reaction Polymer Poly(this compound) (PVK) Reaction->Polymer Chain Growth

OLED_Energy_Levels

TOF_Workflow A Sample Preparation (ITO/PVK/Al Film) B Apply Electric Field (DC Voltage Source) A->B C Pulsed Laser Excitation (Generates Charge Carriers) B->C D Measure Transient Photocurrent (Digital Oscilloscope) C->D E Determine Transit Time (t_T) (From Photocurrent Decay) D->E F Calculate Carrier Mobility (μ = L² / (V * t_T)) E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of 9-Vinylcarbazole Monomer for Polymerization

Introduction

This compound (9-VC), a reactive organic compound with the CAS number 1484-13-5, is a critical monomer in the field of polymer science and a foundational component for various organic electronics.[1] Its molecular structure, which consists of a carbazole core attached to a vinyl group, makes it an excellent candidate for polymerization.[1] The resulting polymer, poly(this compound) (PVK), is highly valued for its exceptional electrical and optical properties, including high charge carrier mobility and photoconductivity.[1][2] These characteristics make PVK and its copolymers essential materials in the development of organic light-emitting diodes (OLEDs), organic solar cells, photoreceptors, and memory devices.[1][2]

The precise control of the polymerization process is paramount for tailoring the final polymer's characteristics to specific applications.[1] Therefore, a thorough characterization of the 9-VC monomer is a prerequisite to ensure high purity and predict its polymerization behavior, ultimately influencing the performance and longevity of the resulting devices.[1] This guide provides a comprehensive overview of the key characterization techniques, including detailed experimental protocols and data presentation, to aid researchers in the successful polymerization of this compound.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of the 9-VC monomer is the first step in its characterization. These properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₄H₁₁N[3][4]
Molecular Weight 193.24 g/mol [3]
Appearance Light yellow or slightly brown crystalline solid/powder[3][5]
Melting Point 60-66 °C[3][4][6]
Boiling Point 154-155 °C at 3 mmHg[3][4]
Density ~1.08-1.2 g/mL at 25 °C[5][7]
Solubility Soluble in organic solvents like acetone, chloroform, THF, DMF, and toluene. Insoluble in water.[3][5][8]
Stability Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents.[3]

Polymerization of this compound

This compound can be polymerized through several methods, most commonly via free radical and cationic polymerization mechanisms.[9][10] The choice of polymerization technique influences the properties of the resulting poly(vinylcarbazole), such as molecular weight and tacticity.[11]

  • Free Radical Polymerization: This method typically employs initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides.[9][12] The process involves initiation, propagation, and termination steps to form the polymer chain.[13]

  • Cationic Polymerization: Cationic polymerization of 9-VC can be initiated by Lewis acids or other cationic initiators.[11][14] This method can lead to living polymerization under specific conditions, allowing for precise control over the polymer architecture.[11]

The general scheme for the polymerization of this compound into poly(vinylcarbazole) is depicted below.

Caption: General polymerization of this compound to Poly(this compound).

Experimental Protocols for Monomer Characterization

Thorough characterization is essential to confirm the identity, purity, and suitability of the 9-VC monomer for polymerization. The following sections detail the key analytical techniques and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 9-VC, confirming the presence of the vinyl group and the carbazole core, and identifying any impurities.[15][16][17]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra. Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

Typical ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1Multiplet2HAromatic Protons (Carbazole)
~7.2 - 7.5Multiplet6HAromatic Protons (Carbazole)
~7.0 - 7.2Doublet of Doublets1HVinylic Proton (-N-CH=)
~5.6 - 5.7Doublet of Doublets1HVinylic Proton (=CH₂)
~5.1 - 5.2Doublet of Doublets1HVinylic Proton (=CH₂)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the 9-VC molecule by measuring the absorption of infrared radiation.[18] It is particularly useful for confirming the presence of the vinyl C=C bond and the aromatic C-H bonds of the carbazole ring.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the 9-VC powder (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the 9-VC powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

  • Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in 9-VC.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic and Vinylic C-H stretching
~1640Vinylic C=C stretching
~1600, 1485, 1450Aromatic C=C ring stretching
~1330C-N stretching
~960, 860Vinylic C-H out-of-plane bending
~750, 720Aromatic C-H out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 9-VC molecule, specifically the π-π* transitions associated with the carbazole aromatic system.[19][20] It is useful for confirming the electronic structure and for concentration determination using the Beer-Lambert law.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., chloroform, THF, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically < 1.5).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (reference) and another with the sample solution.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.

  • Data Analysis: The spectrum plots absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λ_max).

Typical UV-Vis Absorption Data (in Chloroform):

Wavelength (λ_max, nm)Assignment
~293π-π* transition
~330π-π* transition
~343π-π* transition
Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of the monomer, including its melting point, purity, and thermal stability.

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh 3-5 mg of the 9-VC sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A typical temperature range would be from room temperature to ~100 °C to observe the melting transition.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (T_m) is determined from the peak of the endothermic transition. The sharpness of the peak can be an indicator of purity.

Experimental Protocol (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the 9-VC sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. This indicates the decomposition temperature and thermal stability of the monomer.

Typical Thermal Analysis Data:

AnalysisParameterTypical Value
DSCMelting Point (T_m)~65 °C
TGAOnset of Decomposition> 200 °C

Overall Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound monomer prior to its use in polymerization.

characterization_workflow cluster_preliminary Preliminary Checks cluster_spectroscopic Spectroscopic Analysis cluster_thermal Thermal & Purity Analysis start Receive/Synthesize 9-VC Monomer visual Visual Inspection (Color, Form) start->visual solubility Solubility Test visual->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ftir FTIR Spectroscopy nmr->ftir uvvis UV-Vis Spectroscopy ftir->uvvis dsc DSC (Melting Point, Purity) uvvis->dsc tga TGA (Thermal Stability) dsc->tga decision Monomer Meets Specifications? tga->decision purification Purification (e.g., Recrystallization) purification->start Re-characterize reject Reject or Re-purify Batch purification->reject If fails again decision->purification No proceed Proceed to Polymerization decision->proceed Yes

Caption: Workflow for the characterization of this compound monomer.

Conclusion

The comprehensive characterization of this compound monomer is a critical step that dictates the success of polymerization and the ultimate performance of the resulting polymer, poly(vinylcarbazole). By employing a suite of analytical techniques including NMR, FTIR, UV-Vis, and thermal analysis, researchers can confirm the monomer's identity, assess its purity, and understand its thermal stability. The detailed protocols and structured data presentation in this guide serve as a valuable resource for scientists and professionals, ensuring the use of high-quality monomer, which is essential for producing polymers with consistent and desirable properties for advanced applications in organic electronics and beyond.

References

The Solubility of 9-Vinylcarbazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics of 9-vinylcarbazole, a pivotal monomer in the development of advanced polymers for electronic and pharmaceutical applications. This guide provides a detailed overview of its solubility in common organic solvents, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (NVC) is a vinyl-substituted aromatic heterocyclic organic compound that serves as a fundamental building block in the synthesis of poly(this compound) (PVK). PVK is a well-known photoconductive and thermoplastic polymer with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and photorefractive materials. A thorough understanding of the solubility of the NVC monomer is paramount for its purification, polymerization processes, and the development of novel formulations. This technical guide offers a detailed examination of this compound's solubility in a range of common organic solvents, equipping researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.24 g/mol
Appearance Off-white to yellowish crystalline solid
Melting Point 64-66 °C
Boiling Point 353-355 °C

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," the non-polar aromatic carbazole core and the vinyl group of this compound suggest its preferential solubility in non-polar or moderately polar organic solvents. Experimental observations confirm this, with this compound exhibiting good solubility in a variety of common organic solvents.

General Solubility Profile:

  • High Solubility: Acetone, Chloroform, Tetrahydrofuran (THF), Acetonitrile, Toluene, Benzene.[1]

  • Moderate Solubility: Ethyl Acetate, Cyclohexane.[1]

  • Low to Insoluble: Methanol, Ethanol, Hexane, Water.[1]

Experimental Protocols for Solubility Determination

The accurate determination of this compound solubility is crucial for various applications. The most common and reliable method is the isothermal saturation method , often referred to as the shake-flask method. This can be coupled with either gravimetric or spectroscopic analysis to quantify the solute concentration.

Isothermal Saturation Method (Shake-Flask)

This gravimetric approach is a straightforward and widely used technique to determine the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for several hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a syringe filter. The filter removes any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed, dry container.

    • Weigh the container with the solution to determine the mass of the saturated solution.

    • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.

    • The mass of the dissolved this compound and the mass of the solvent can then be calculated.

  • Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

Spectroscopic Method (UV-Vis)

For compounds with a strong chromophore like this compound, UV-Vis spectrophotometry offers a sensitive and accurate alternative to gravimetric analysis for determining the concentration of the saturated solution.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the spectrophotometer.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant at the same λmax.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents its solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the isothermal saturation method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method cluster_result Result start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Amount of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature (24-72h) seal_vial->agitate settle Allow Solid to Settle agitate->settle withdraw Withdraw Supernatant (with Syringe Filter) settle->withdraw weigh_solution Weigh Saturated Solution withdraw->weigh_solution dilute Dilute Supernatant withdraw->dilute evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate measure_abs Measure Absorbance (UV-Vis) dilute->measure_abs use_cal_curve Determine Concentration via Calibration Curve measure_abs->use_cal_curve use_cal_curve->calculate end End calculate->end

Experimental workflow for determining the solubility of this compound.

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental for its effective use in research and development. While qualitative data indicates good solubility in many common organic solvents, precise quantitative data, particularly as a function of temperature, is essential for process optimization and the design of novel material systems. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these critical solubility parameters, thereby facilitating advancements in the fields of polymer chemistry, organic electronics, and drug development.

References

A Technical Guide to the Frontier Molecular Orbitals of 9-Vinylcarbazole: A Core Component in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylcarbazole (9VK) is a vinyl-substituted aromatic heterocyclic organic compound that serves as a fundamental building block in the synthesis of the polymer poly(this compound) (PVK). Both the monomer and its polymer are pivotal in the field of organic electronics due to their excellent charge-transporting properties, high thermal stability, and film-forming capabilities. The performance of 9VK-based materials in applications such as organic light-emitting diodes (OLEDs), organic solar cells, and photoreceptors is intrinsically linked to the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides an in-depth overview of the experimental and computational methodologies used to determine these critical energy levels for this compound, offering detailed protocols and data for researchers in the field.

Data Presentation: HOMO/LUMO Energy Levels of this compound and its Polymer

The following table summarizes the experimentally determined and computationally calculated HOMO and LUMO energy levels for this compound (monomer) and Poly(this compound) (polymer). These values are crucial for designing and predicting the behavior of electronic devices.

CompoundMethodHOMO (eV)LUMO (eV)Band Gap (eV)
This compound (Monomer) DFT (B3LYP/6-31G*)-5.75-0.984.77
Poly(this compound) (PVK) Cyclic Voltammetry-5.80-2.203.60

Note: The computational values for the monomer are representative and can vary with the choice of functional and basis set. The experimental values for the polymer are well-established in the literature.

Experimental Protocols for HOMO/LUMO Determination

The experimental determination of HOMO and LUMO energy levels primarily relies on electrochemical and optical spectroscopy techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

  • Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent such as acetonitrile or dichloromethane. A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure sufficient conductivity.

  • Electrochemical Cell: A standard three-electrode system is employed, consisting of:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Measurement Procedure:

    • The electrochemical cell is assembled with the three electrodes immersed in the sample solution.

    • The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • A cyclic potential sweep is applied to the working electrode using a potentiostat. The potential is scanned from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

    • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis:

    • The onset oxidation potential (Eox) is determined from the voltammogram.

    • The HOMO energy level is calculated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E1/2 of Fc/Fc⁺ is assumed to be -4.8 eV relative to the vacuum level): HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • Similarly, if a reversible reduction peak is observed, the onset reduction potential (Ered) can be used to estimate the LUMO energy level: LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a molecule by measuring its absorption of light as a function of wavelength.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane or dichloromethane.

  • Measurement Procedure:

    • A baseline spectrum of the pure solvent is recorded using a UV-Vis spectrophotometer.

    • The absorption spectrum of the this compound solution is then measured over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • The absorption onset wavelength (λonset), which corresponds to the lowest energy electronic transition, is determined from the absorption spectrum.

    • The optical band gap is calculated using the formula: Egopt (eV) = 1240 / λonset (nm)

    • The LUMO energy level can then be estimated by combining the HOMO level from CV and the optical band gap: LUMO (eV) = HOMO (eV) + Egopt (eV)

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Computational Workflow:

  • Molecular Geometry Optimization:

    • The 3D structure of the this compound molecule is built using molecular modeling software.

    • The geometry is optimized to find the lowest energy conformation. A commonly used level of theory is the B3LYP functional with the 6-31G* basis set.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

  • HOMO and LUMO Energy Calculation:

    • A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals.

    • The energies of the HOMO and LUMO are extracted from the output file.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

experimental_workflow cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis Spectroscopy cv_prep Sample Preparation (9VK in Solvent + Electrolyte) cv_cell Three-Electrode Cell Assembly cv_prep->cv_cell cv_purge Inert Gas Purging cv_cell->cv_purge cv_scan Potential Sweep cv_purge->cv_scan cv_data Cyclic Voltammogram cv_scan->cv_data cv_analysis Determine E_ox cv_data->cv_analysis cv_homo Calculate HOMO cv_analysis->cv_homo lumo_calc Calculate LUMO (HOMO + E_g) cv_homo->lumo_calc uv_prep Sample Preparation (Dilute 9VK Solution) uv_measure Measure Absorption Spectrum uv_prep->uv_measure uv_data Absorption Spectrum uv_measure->uv_data uv_analysis Determine λ_onset uv_data->uv_analysis uv_bandgap Calculate Optical Band Gap (E_g) uv_analysis->uv_bandgap uv_bandgap->lumo_calc

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

computational_workflow start Define Molecular Structure (this compound) dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No energy_calc Single-Point Energy Calculation verify_min->energy_calc Yes extract_energies Extract HOMO and LUMO Energies energy_calc->extract_energies

Caption: Computational workflow for DFT calculation of HOMO/LUMO energies.

oled_relationship cluster_molecule Molecular Properties cluster_device OLED Performance homo HOMO Energy Level bandgap HOMO-LUMO Gap homo->bandgap injection Charge Injection Efficiency homo->injection Hole Injection Barrier transport Charge Transport homo->transport Hole Mobility lumo LUMO Energy Level lumo->bandgap lumo->injection Electron Injection Barrier lumo->transport Electron Mobility emission Emission Wavelength (Color) bandgap->emission Determines Emission Energy injection->transport recombination Electron-Hole Recombination transport->recombination recombination->emission efficiency Device Efficiency & Stability emission->efficiency

Caption: Relationship between HOMO/LUMO levels and OLED device performance.

A Technical Guide to the Synthesis and Purification of High-Purity 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for achieving high-purity 9-Vinylcarbazole (NVC). The document details established synthesis routes, compares various purification techniques, and offers detailed experimental protocols for key procedures. All quantitative data is summarized in structured tables for easy comparison, and logical workflows are visualized using diagrams.

Introduction to this compound

This compound (NVC) is a key organic monomer utilized in the production of polyvinylcarbazole (PVK), a polymer with significant applications in the fields of organic electronics, photovoltaics, and photorefractive materials. The performance of these advanced materials is critically dependent on the purity of the initial NVC monomer. This guide outlines the principal methods for synthesizing NVC and the subsequent purification techniques required to achieve the high purity levels demanded by these applications.

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the Reppe synthesis, which involves the vinylation of carbazole with acetylene. Variations of this method, employing different catalysts and reaction conditions, have been developed to optimize yield and purity.

Reppe Synthesis: Vinylation of Carbazole

The Reppe process involves the reaction of carbazole with acetylene in the presence of a basic catalyst.

Reaction Scheme:

Several catalytic systems and solvent combinations have been reported, each with distinct advantages in terms of reaction efficiency and product yield.

Synthesis Methods Overview

Method ReferenceCatalystSolventTemperature (°C)PressureReaction Time (h)Yield (%)
Method 1Potassium Hydroxide (KOH)N-Methylpyrrolidone (NMP)160Normal2.598.6[1]
Method 2Potassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)160Not specifiedUntil starting material consumed80[1]
Method 3Na-NaOH/γ-Al₂O₃Xylene135Atmospheric883[1]
Detailed Experimental Protocols for Synthesis

This protocol is adapted from a high-yield laboratory procedure.[1]

Materials:

  • Carbazole (2 g)

  • Potassium Hydroxide (KOH) (0.04 g)

  • N-Methylpyrrolidone (NMP) (10 mL)

  • Acetylene gas

  • 50 mL glass pressure bottle

Procedure:

  • Add carbazole, KOH, and NMP to the 50 mL glass pressure bottle.

  • Stir the mixture and heat to 80°C for 30 minutes to facilitate the formation of the carbazole potassium salt.

  • Increase the temperature to 160°C and introduce acetylene gas under normal pressure.

  • Maintain the reaction for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude this compound is then ready for purification.

This method utilizes DMSO as the solvent.[1]

Materials:

  • Carbazole (50 g)

  • Potassium Hydroxide (KOH) (2 g)

  • Dimethyl Sulfoxide (DMSO) (100 mL)

  • Acetylene gas

  • 500 mL three-necked flask

Procedure:

  • Dissolve carbazole in DMSO by heating.

  • Transfer the solution to the three-necked flask and add KOH.

  • Raise the temperature to 160°C.

  • Introduce acetylene gas and continue the reaction until thin-layer chromatography (TLC) indicates the consumption of the carbazole starting material.

  • Cool the reaction mixture.

  • The crude product is isolated for subsequent purification.

Purification of this compound

Achieving high purity is paramount for the application of NVC in electronic and photonic devices. The primary methods for purification are recrystallization, vacuum distillation, sublimation, and for achieving the highest purity levels, zone refining.

Overview of Purification Methods
Purification MethodPrincipleAchievable PurityAdvantagesDisadvantages
Recrystallization Differential solubility of NVC and impurities in a solvent at different temperatures.>99%Simple, cost-effective for removing bulk impurities.Lower yield due to residual solubility; solvent impurities can be introduced.[2][3]
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>99.5%Effective for removing non-volatile and some volatile impurities; suitable for larger quantities.Requires specialized equipment; potential for thermal degradation if not carefully controlled.
Sublimation Phase transition of a solid directly to a gas, followed by condensation to a pure solid.>99.9%Can achieve very high purity; solvent-free process.[4]Only applicable to substances that sublime; can be slow and not easily scalable.[2][3]
Zone Refining Segregation of impurities by moving a narrow molten zone along a solid sample.>99.999% (5N)Capable of achieving ultra-high purity.[5]Slow, energy-intensive, and requires specialized equipment; typically used for small quantities.
Detailed Experimental Protocols for Purification

This is a common and effective method for initial purification of crude NVC.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude NVC in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the NVC. Add more hot ethanol portion-wise until the NVC is completely dissolved.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the purified NVC crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent. A yield of approximately 81% can be expected from the crude product.[1]

Vacuum distillation is effective for removing impurities with different boiling points.

Apparatus:

  • Short-path distillation apparatus

  • Heating mantle with a magnetic stirrer

  • Vacuum pump

  • Thermometer

Procedure:

  • Assemble the short-path distillation apparatus.

  • Place the crude or recrystallized NVC into the distillation flask.

  • Begin heating the sample gently under vacuum.

  • Collect the fraction that distills at the appropriate temperature and pressure. For this compound, the boiling point is approximately 154-155 °C at 3 mmHg.[6]

  • Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

  • The purified NVC will solidify in the receiving flask upon cooling.

Sublimation is a powerful technique for achieving high purity by removing non-volatile impurities.

Apparatus:

  • Sublimation apparatus (including a cold finger)

  • Heating mantle or oil bath

  • Vacuum pump

Procedure:

  • Place the NVC sample in the bottom of the sublimation apparatus.

  • Insert the cold finger and connect it to a cooling source (e.g., circulating cold water).

  • Evacuate the apparatus to a pressure of approximately 10⁻³ to 10⁻⁵ Torr.

  • Gently heat the bottom of the apparatus. The temperature should be high enough to induce sublimation but below the melting point of NVC (64-66 °C). A temperature gradient is crucial.

  • The NVC will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.

  • Carefully remove the cold finger and scrape off the high-purity NVC crystals. Purity levels exceeding 99.9% can be achieved with this method.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the purification methods.

General Experimental Workflow for NVC Synthesis and Purification

Synthesis_Purification_Workflow node_start Start: Carbazole & Acetylene node_synthesis Synthesis (Reppe Reaction) node_start->node_synthesis node_crude Crude this compound node_synthesis->node_crude node_recrystallization Recrystallization node_crude->node_recrystallization Initial Purification node_distillation Vacuum Distillation node_crude->node_distillation Alternative Path node_recrystallization->node_distillation Further Purification node_sublimation Sublimation node_recrystallization->node_sublimation Alternative Path node_distillation->node_sublimation Final Polishing node_high_purity High-Purity NVC (>99.9%) node_sublimation->node_high_purity node_end End Product node_high_purity->node_end

Caption: General workflow for the synthesis and purification of this compound.

Comparison of NVC Purification Methods

Caption: Comparison of purification methods for this compound.

Conclusion

The synthesis of high-purity this compound is a critical step for the advancement of organic electronics and related fields. The Reppe synthesis remains a robust method for the initial production of NVC. Subsequent purification through a combination of recrystallization, vacuum distillation, and sublimation allows for the attainment of purity levels exceeding 99.9%. For applications demanding the highest purity, zone refining presents a viable, albeit more complex, option. The selection of a specific purification strategy will depend on the desired final purity, the scale of production, and economic considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to produce high-quality this compound for their specific applications.

References

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 9-Vinylcarbazole. Due to its chemical properties and toxicological profile, stringent safety measures are imperative to mitigate potential risks to laboratory personnel. This document outlines the known hazards, recommended handling procedures, and relevant toxicological data.

Physicochemical and Toxicological Properties

This compound is a solid, off-white crystalline powder.[1] Its chemical structure, featuring a vinyl group attached to a carbazole ring, makes it a valuable monomer in the production of polymers with specialized electronic and optical properties.[1] However, this reactivity also contributes to its hazardous nature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1484-13-5[1]
Molecular Formula C₁₄H₁₁N[1]
Molecular Weight 193.24 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 60-65 °C[2]
Boiling Point 154-155 °C at 3 mmHg[2]
Solubility Soluble in acetonitrile.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral2H300: Fatal if swallowed[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Skin Sensitization1H317: May cause an allergic skin reaction[2]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[2]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects[3]

Toxicological Profile and Genotoxicity

Proposed Mechanism of Genotoxicity

The genotoxicity of many chemical compounds is linked to their metabolic activation into reactive electrophilic intermediates that can form covalent adducts with DNA.[6][7] For carbazole derivatives, this often involves cytochrome P450-mediated oxidation.[8] This process can lead to DNA damage, which, if not repaired, can result in mutations and potentially cancer.[9]

G cluster_0 Metabolic Activation cluster_1 Genotoxic Cascade This compound This compound Cytochrome P450 Enzymes Cytochrome P450 Enzymes This compound->Cytochrome P450 Enzymes Oxidation Reactive Epoxide Intermediate Reactive Epoxide Intermediate Cytochrome P450 Enzymes->Reactive Epoxide Intermediate DNA DNA Reactive Epoxide Intermediate->DNA Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Mutation Mutation DNA Damage->Mutation Cancer Cancer Mutation->Cancer

Proposed genotoxicity pathway for this compound.

Experimental Protocols for Toxicity Assessment

While specific experimental reports on this compound are scarce, the following sections detail the general methodologies for key toxicological assays used to evaluate chemicals with similar hazard profiles.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.

Methodology:

  • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) are commonly used.[10][11]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[10]

  • Procedure:

    • The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

    • The mixture is then plated on a minimal agar medium lacking histidine.

    • Plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[10]

G Start Start Bacterial Culture Prepare Salmonella typhimurium strains Start->Bacterial Culture Exposure Expose bacteria to test substance +/- S9 mix Bacterial Culture->Exposure Test Substance Prepare concentrations of This compound Test Substance->Exposure S9 Mix Prepare S9 metabolic activation mix S9 Mix->Exposure Plating Plate on histidine- deficient agar Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Analysis Count revertant colonies Incubation->Analysis Result Result Analysis->Result

Workflow for the Ames Test.
In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, is used.[12][13]

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[12]

  • Procedure:

    • Cells are exposed to the test substance at various concentrations for a defined period.

    • A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.[13]

    • Cells are harvested, fixed, and stained.

  • Endpoint: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[12]

G Start Start Cell Culture Culture mammalian cells (e.g., CHO) Start->Cell Culture Exposure Expose cells to This compound +/- S9 mix Cell Culture->Exposure Cytokinesis Block Add cytochalasin B Exposure->Cytokinesis Block Harvesting Harvest and fix cells Cytokinesis Block->Harvesting Staining Stain with DNA dye Harvesting->Staining Analysis Score micronuclei (microscopy/flow cytometry) Staining->Analysis Result Result Analysis->Result

Workflow for the In Vitro Micronucleus Assay.
Mouse Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[14]

Methodology:

  • Animal Model: Typically, CBA/J mice are used.

  • Procedure:

    • A range of concentrations of the test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[15]

    • On day six, the mice are injected with a radiolabeled nucleotide (e.g., ³H-thymidine).

    • After a few hours, the draining auricular lymph nodes are excised.

  • Endpoint: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is generally considered a positive response, indicating that the substance is a skin sensitizer.[1][15]

G Start Start Animal Acclimation Acclimate mice Start->Animal Acclimation Dosing Apply this compound to mouse ears (Days 1-3) Animal Acclimation->Dosing Radiolabeling Inject radiolabeled nucleotide (Day 6) Dosing->Radiolabeling Tissue Collection Excise auricular lymph nodes Radiolabeling->Tissue Collection Analysis Measure lymphocyte proliferation Tissue Collection->Analysis Calculation Calculate Stimulation Index (SI) Analysis->Calculation Result Result Calculation->Result

Workflow for the Mouse Local Lymph Node Assay.

Occupational Exposure and Safe Handling

Occupational Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have not been established for this compound. In the absence of specific OELs, it is crucial to handle this compound as a substance with high acute toxicity and as a suspected human carcinogen and mutagen.[16]

Engineering Controls
  • Containment: All work with this compound should be conducted in a designated area within a certified chemical fume hood, glove box, or other suitable containment device to minimize inhalation exposure.[16]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and consider double-gloving.[17]

  • Eye Protection: Use chemical safety goggles and a face shield when there is a risk of splashing.[17]

  • Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are mandatory. For procedures with a higher risk of contamination, consider a disposable gown or apron.[17]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator appropriate for the concentration and form of the chemical should be used.

Safe Handling and Storage
  • Designated Area: All work with this compound should be performed in a clearly marked designated area.[18]

  • Minimizing Exposure: Avoid creating dust. Use wet methods for cleaning up spills if appropriate.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[19] The storage area should be secured and accessible only to authorized personnel.[18]

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical spills. Do not attempt to clean up a large spill without proper training and equipment.[16]

  • Waste Disposal: All waste contaminated with this compound must be collected in a designated, labeled hazardous waste container and disposed of in accordance with institutional and local regulations for carcinogenic and mutagenic waste.[20]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a hazardous chemical with significant health risks, including acute toxicity, skin sensitization, and suspected mutagenicity. Adherence to stringent safety protocols, including the use of appropriate engineering controls, personal protective equipment, and proper handling and disposal procedures, is essential to minimize the risk of exposure. All personnel working with this compound must be thoroughly trained on its hazards and the necessary safety precautions.

References

An In-depth Technical Guide to 9-Vinylcarbazole (CAS: 1484-13-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylcarbazole (9-VC), with the CAS number 1484-13-5, is an organic compound that serves as a crucial monomer in the production of poly(vinylcarbazole) (PVK), a polymer with significant photoconductive and thermal stability properties.[1][2] Its unique molecular structure, which combines a carbazole core with a reactive vinyl group, makes it a valuable building block in polymer science and organic electronics.[3][4] This technical guide provides a comprehensive overview of the material properties, experimental protocols, and key applications of this compound.

Material Properties

The properties of this compound are summarized in the tables below, covering its physical, chemical, and optical characteristics.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₄H₁₁N[5]
Molecular Weight 193.24 g/mol [4]
Appearance Pale brown or light yellow crystalline solid/powder[3][4][6]
Melting Point 60-66 °C[1][4][7]
Boiling Point 154-155 °C at 3 mmHg[4][7]
Density 1.085 - 1.0897 g/cm³[3][6]
Purity ≥ 98.0% (GC)[4][8]
Table 2: Solubility Profile of this compound

This compound is known to be soluble in a variety of organic solvents, a property attributed to its largely non-polar nature.[3] However, it exhibits very low solubility in water.[3]

SolventSolubilitySource(s)
Tetrahydrofuran (THF)Soluble[3][6]
ChloroformSoluble[3][6]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[6]
AcetonitrileSoluble[6]
AlcoholSoluble[6]
CyclohexaneSoluble[6]
HexaneSoluble[6]
WaterInsoluble[1][3]
Table 3: Optical Properties of this compound
PropertyValueSource(s)
Refractive Index (estimate) 1.5850[6]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from Carbazole and Acetylene

A common method for the synthesis of this compound involves the vinylation of carbazole with acetylene. The following protocol is based on established procedures:

  • Salt Formation: In a 50 ml glass pressure bottle, combine 2 g of carbazole, 0.04 g of a proton-removing agent such as potassium hydroxide (KOH), and 10 ml of N-methylpyrrolidone as a solvent.

  • Heating and Stirring: Stir the mixture and raise the temperature to 80°C. Maintain these conditions for 30 minutes to facilitate the formation of the carbazole potassium salt.

  • Vinylation: Introduce acetylene gas into the reaction vessel. Increase the temperature to 160°C and maintain the reaction under normal pressure for 2.5 hours.

  • Yield: This process typically results in a high yield of N-vinyl carbazole, around 98.6%.

Characterization Protocols

Purification: For purification, N-vinylcarbazole can be crystallized repeatedly from methanol in amber glassware. It can also be sublimed in a vacuum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining ¹H NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) in a clean vial.[9][10] Tetramethylsilane (TMS) can be used as an internal standard.[10]

  • Transfer: Once fully dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette. Ensure the solution height is at least 50 mm from the bottom of the tube.[11]

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[10]

  • Data Acquisition: Load the appropriate experimental parameters and acquire the ¹H NMR spectrum.[12]

Infrared (IR) Spectroscopy: A general protocol for obtaining an FT-IR spectrum of solid this compound using the KBr pellet method is as follows:

  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A general protocol for obtaining a UV-Vis spectrum of this compound in solution is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as chloroform.[14]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and a second cuvette with the sample solution.

  • Data Acquisition: Place the cuvettes in the spectrophotometer and scan across the desired wavelength range to obtain the absorption spectrum.[2]

Applications

This compound is a versatile monomer with applications primarily in polymer chemistry and materials science:

  • Polymer Synthesis: It is the precursor to poly(vinylcarbazole) (PVK), a high-performance polymer known for its thermal stability, insulating properties, and photoconductivity.[2][6][15]

  • Organic Electronics: Due to its conductive properties, this compound and its polymer derivatives are utilized in organic light-emitting diodes (OLEDs), photovoltaic cells, and photoreceptors in photocopiers.[3][4]

  • Drug Delivery: Derivatives of this compound are being explored for their potential in drug delivery systems, leveraging their biocompatibility and ability to form hydrogels for encapsulating therapeutic agents.[4]

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_0 Salt Formation cluster_1 Vinylation cluster_2 Product A Carbazole D Mix and Heat to 80°C for 30 min A->D B KOH B->D C N-Methylpyrrolidone C->D E Introduce Acetylene Gas D->E Carbazole Potassium Salt F Heat to 160°C for 2.5 hours E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Free-Radical Polymerization of this compound

G Free-Radical Polymerization of this compound cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A Initiator (e.g., AIBN) B Heat C Initiator Radical (R•) A->C Decomposition D Monomer (this compound) C->D C->D Reacts with E Monomer Radical F Growing Polymer Chain E->F Addition of Monomer Units G Two Growing Chains F->F Chain Growth H Poly(this compound) (PVK) G->H Combination or Disproportionation

Caption: Mechanism of free-radical polymerization of this compound to form PVK.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9-Vinylcarbazole (9-VC) and its corresponding polymer, Poly(this compound) (PVK). This document collates quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details relevant experimental methodologies, and visualizes degradation pathways and experimental workflows.

Thermal Properties of this compound Monomer

This compound is a solid crystalline monomer with a melting point ranging from 64°C to 67°C and a boiling point of 357°C at atmospheric pressure. While it exhibits good thermal stability in the solid state, it is susceptible to thermal polymerization at elevated temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data

Currently, specific quantitative TGA and DSC data for the thermal decomposition of the this compound monomer in the public domain is limited. Thermal analysis of the monomer is often focused on its polymerization behavior rather than its decomposition. It is anticipated that the degradation of the monomer would occur at temperatures significantly above its boiling point, likely involving the cleavage of the vinyl group and fragmentation of the carbazole ring.

Postulated Thermal Degradation Pathway of this compound Monomer

The thermal degradation of the this compound monomer at high temperatures is likely to proceed through the homolytic cleavage of the C-N bond or the C=C bond of the vinyl group, leading to the formation of various radical species. These radicals can then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation, ultimately leading to a complex mixture of smaller volatile compounds.

This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Bond Cleavage Volatile Products Volatile Products Radical Intermediates->Volatile Products Fragmentation High Temperature High Temperature High Temperature->this compound Heat

Figure 1: Postulated degradation of this compound monomer.

Thermal Stability and Degradation of Poly(this compound) (PVK)

Poly(this compound) is a thermoplastic polymer known for its high thermal stability, making it suitable for applications requiring resistance to elevated temperatures.[1] Its degradation profile is influenced by factors such as the atmosphere (inert or oxidative) and the heating rate.

Thermogravimetric Analysis (TGA) Data

TGA studies reveal that the thermal degradation of PVK typically occurs in multiple stages. The onset of decomposition generally begins above 300°C in an inert atmosphere.

AtmosphereHeating Rate (°C/min)Onset Decomposition T° (°C)T° of Max. Degradation Rate (1st Stage) (°C)T° of Max. Degradation Rate (2nd Stage) (°C)Residual Mass at 600°C (%)
Nitrogen10~350~420~530~40
Air10~330~410~580<5

Note: The data in this table is compiled from typical values found in polymer analysis literature and may vary depending on the specific molecular weight and purity of the PVK sample.

In a nitrogen atmosphere, the initial weight loss is primarily due to chain scission and depolymerization, while the second stage at higher temperatures corresponds to the degradation of the carbazole side groups. In the presence of air, oxidative degradation leads to a lower onset temperature and more complete decomposition, resulting in a significantly lower residual mass.

Differential Scanning Calorimetry (DSC) Data

DSC analysis of PVK is crucial for determining its glass transition temperature (Tg), which is a key parameter for understanding its mechanical properties at different temperatures.

Molecular Weight (Mn)Heating Rate (°C/min)Glass Transition Temperature (Tg) (°C)
25,000 - 50,00010210 - 225
>100,00010220 - 235

Note: The Tg values can be influenced by the molecular weight of the polymer, with higher molecular weight PVK generally exhibiting a higher Tg.

The DSC thermogram of PVK typically shows a clear endothermic step corresponding to the glass transition. No sharp melting peak is observed as PVK is an amorphous polymer.

Thermal Degradation Mechanism of Poly(this compound)

The thermal degradation of PVK is a complex process involving multiple reaction pathways. The primary mechanisms are believed to be chain scission of the polymer backbone and degradation of the carbazole side groups.

cluster_main Thermal Degradation of PVK PVK Poly(this compound) ChainScission Chain Scission Products PVK->ChainScission Backbone Cleavage CarbazoleDeg Carbazole Degradation Products PVK->CarbazoleDeg Side Group Elimination Volatiles Volatile Fragments ChainScission->Volatiles Char Char Residue ChainScission->Char CarbazoleDeg->Volatiles CarbazoleDeg->Char

Figure 2: PVK thermal degradation pathways.

Under inert conditions, chain scission can lead to the formation of oligomers and the monomer, this compound. The degradation of the carbazole ring can produce a variety of aromatic and nitrogen-containing compounds. At higher temperatures, these products can further react to form a stable char residue. In an oxidative environment, the degradation is more extensive, leading to the formation of carbon oxides and a smaller amount of char.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of this compound and its polymer.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered sample (9-VC or PVK) into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (the temperature at which significant mass loss begins).

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition for each degradation stage.

    • Determine the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a clean, tared DSC pan (typically aluminum). Crimp the pan to encapsulate the sample. Prepare an empty, crimped pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (for Tg determination of PVK):

    • First Heating Scan: Equilibrate at 30°C. Heat from 30°C to 250°C at a rate of 10°C/min to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from 250°C to 30°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Heat the sample from 30°C to 250°C at a rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.[2]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of a sample.

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Place a small amount of the sample (typically 0.1-1.0 mg) into a pyrolysis sample holder (e.g., a quartz tube or a filament).

  • Pyrolyzer Setup:

    • Set the pyrolysis temperature (e.g., 600°C for comprehensive fragmentation of PVK).

    • Set the pyrolysis time (e.g., 10-20 seconds).

  • GC-MS Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 10°C/min.

      • Hold at 300°C for 10 minutes.

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan from m/z 35 to 550.

      • Ion source temperature: 230°C.

      • Quadrupole temperature: 150°C.

  • Analysis:

    • Introduce the sample into the pyrolyzer. The pyrolysis products are swept directly into the GC column for separation and subsequent detection by the mass spectrometer.

  • Data Analysis:

    • Identify the individual components in the resulting chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

cluster_workflow Experimental Workflow for Thermal Analysis Sample Sample (9-VC or PVK) TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC PyGCMS Py-GC-MS Analysis Sample->PyGCMS TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability Profile TGA_Data->Stability Transitions Thermal Transitions (Tg) DSC_Data->Transitions Products Degradation Products PyGCMS_Data->Products

Figure 3: Workflow for thermal analysis of 9-VC and PVK.

References

Spectroscopic Characterization of 9-Vinylcarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 9-Vinylcarbazole (9-VC) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document offers a comprehensive summary of spectral data, detailed experimental protocols, and a logical workflow for the characterization of this important organic compound. This compound is a key monomer in the synthesis of polyvinylcarbazole (PVK), a polymer with significant applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photorefractive materials.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the vinyl and aromatic protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[3] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (TMS).[4]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-vinyl (α)~7.10 - 7.30Doublet of doublets (dd)J_trans ≈ 15.5, J_cis ≈ 8.8
H-vinyl (β, trans)~5.70 - 5.80Doublet of doublets (dd)J_trans ≈ 15.5, J_gem ≈ 1.5
H-vinyl (β, cis)~5.15 - 5.25Doublet of doublets (dd)J_cis ≈ 8.8, J_gem ≈ 1.5
Aromatic Protons~7.20 - 8.10Multiplet (m)-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound distinguishes the carbon atoms of the vinyl group from those in the carbazole ring system. The spectrum is also typically recorded in CDCl₃.[5]

Carbon Assignment Chemical Shift (δ, ppm)
C-vinyl (α)~131.0
C-vinyl (β)~102.5
C-aromatic (quaternary)~140.0, ~126.0
C-aromatic (CH)~123.0, ~120.0, ~119.5, ~109.0

Note: The specific assignment of the aromatic carbons can be complex and may require advanced NMR techniques for unambiguous identification.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:[6][7]

  • Sample Preparation :

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Wipe the outside of the NMR tube to remove any contaminants.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition :

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.[8]

FTIR Spectral Data

The FTIR spectrum of this compound shows characteristic absorption bands for the vinyl group and the aromatic carbazole moiety.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100 - 3000C-H stretching (aromatic and vinyl)Medium
~1640C=C stretching (vinyl)Medium
~1600, ~1485, ~1450C=C stretching (aromatic ring)Strong
~1330C-N stretchingStrong
~980, ~900=C-H bending (vinyl out-of-plane)Strong
~750, ~720C-H bending (aromatic out-of-plane)Strong

Note: The peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film, or ATR).

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing solid samples like this compound is using an Attenuated Total Reflectance (ATR) accessory.[9][10]

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup :

    • Secure the pressure clamp to ensure good contact between the sample and the ATR crystal. Do not overtighten.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000 to 400 cm⁻¹.

  • Data Processing :

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[11] For conjugated systems like this compound, this technique is particularly useful for characterizing the π-electron system.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol or cyclohexane, exhibits strong absorption bands in the ultraviolet region.

Wavelength (λ_max, nm) Solvent Electronic Transition
~235Ethanolπ → π
~260Ethanolπ → π
~293Ethanolπ → π
~330Ethanoln → π
~343Ethanoln → π*

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines the steps for obtaining a UV-Vis spectrum of this compound:[12][13]

  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol or cyclohexane). The solvent should be transparent in the wavelength range of interest.

    • From the stock solution, prepare a dilute solution such that the maximum absorbance is within the optimal range of the instrument (typically 0.2 to 1.0 absorbance units).

  • Instrument Setup :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.

    • Select the desired wavelength range for scanning (e.g., 200 - 400 nm).

  • Data Acquisition :

    • Fill a quartz cuvette with the solvent to be used as the reference (blank). Place it in the reference holder of the spectrophotometer.

    • Fill a matching quartz cuvette with the sample solution and place it in the sample holder.

    • Run a baseline correction with the solvent-filled cuvette in both the sample and reference beams.

    • Acquire the absorption spectrum of the sample.

  • Data Processing :

    • The spectrum is plotted as absorbance versus wavelength (nm).

    • Identify the wavelengths of maximum absorbance (λ_max).

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Dilution Dilution in UV-Grade Solvent (UV-Vis) Sample->Dilution Solid_Sample Solid Sample (FTIR) Sample->Solid_Sample NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq NMR Tube UV_Vis_Acq UV-Vis Spectrophotometer Dilution->UV_Vis_Acq Quartz Cuvette FTIR_Acq FTIR Spectrometer (ATR) Solid_Sample->FTIR_Acq ATR Crystal NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data FTIR_Data FTIR Spectrum (Vibrational Frequencies) FTIR_Acq->FTIR_Data UV_Vis_Data UV-Vis Spectrum (Absorption Maxima) UV_Vis_Acq->UV_Vis_Data Structure_Confirmation Structural Elucidation and Functional Group Identification NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, FTIR, and UV-Vis spectroscopy provides a powerful and comprehensive approach for the structural characterization and purity assessment of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals working with this versatile compound. Each technique offers complementary information, and together they enable unambiguous confirmation of the molecular structure.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of 9-Vinylcarbazole (9VC) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of well-defined poly(this compound) (PVK) with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in optoelectronics, organic electronics, and advanced materials.

Introduction to RAFT Polymerization of this compound

This compound is classified as a "less activated monomer" (LAM), and its controlled polymerization presents unique challenges.[1] RAFT polymerization has emerged as a robust method for controlling the polymerization of such monomers. The selection of an appropriate RAFT agent is critical for achieving good control over the polymerization process. For 9VC, trithiocarbonates have been identified as the most effective RAFT agents, providing excellent control over molecular weight and achieving very narrow dispersities (Đ < 1.1).[2] Other agents like xanthates and dithiocarbamates can also provide adequate control (Đ < 1.3), whereas dithiobenzoates tend to retard the polymerization.[2] The resulting PVK is a high-performance polymer with valuable hole-transporting, high charge-carrier mobility, and electroluminescent properties.[3]

Key Experimental Parameters and Data

The following tables summarize quantitative data from various studies on the RAFT polymerization of 9VC, highlighting the influence of different RAFT agents and reaction conditions on the resulting polymer characteristics.

Table 1: RAFT Polymerization of this compound with Different Chain Transfer Agents (CTAs)

EntryRAFT Agent (CTA)[Monomer]:[CTA]:[Initiator]InitiatorSolventTemp (°C)Time (h)Conv. (%)Mn ( g/mol , exp)Mw/Mn (Đ)Ref.
1Trithiocarbonate142:1:0.66AIBN1,4-Dioxane60249313,8001.07[2]
2Xanthate142:1:0.66AIBN1,4-Dioxane60489112,9001.25[2]
3Dithiocarbamate142:1:0.66AIBN1,4-Dioxane60728511,8001.30[2]
4Dithiobenzoate142:1:0.66AIBN1,4-Dioxane6096<5--[2]

Table 2: Microwave-Assisted RAFT Polymerization of this compound

Entry[Monomer]₀/[CTA]₀[CTA]₀/[AIBN]₀Time (min)Conv. (%)Mn ( g/mol , th)Mn ( g/mol , exp)Mw/Mn (Đ)Ref.
1100/1212023.14,5006,2001.41[3]
2200/1212020.58,00011,5001.45[3]
3400/1212018.214,20019,8001.52[3]
4500/1212016.516,10023,4001.58[3]

Note: The microwave-assisted polymerizations were carried out in 1,4-dioxane at 70°C using a three-functional dithiocarbamate-type CTA.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow for the synthesis of PVK.

RAFT_Mechanism cluster_eq Initiator Initiator (e.g., AIBN) I_rad Initiator Radical (I●) Initiator->I_rad Δ Pn_rad Propagating Radical (Pn●) I_rad->Pn_rad + M Monomer Monomer (M) (this compound) Intermediate_1 Intermediate Radical Pn_rad->Intermediate_1 + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) Dormant_Polymer Dormant Polymer (Pn-S-C(=S)Z) Intermediate_1->Dormant_Polymer Fragmentation R_rad Re-initiating Radical (R●) Intermediate_1->R_rad Fragmentation Pm_rad Propagating Radical (Pm●) R_rad->Pm_rad + M Intermediate_2 Intermediate Radical Pm_rad->Intermediate_2 + Dormant Polymer Intermediate_2->Pn_rad Fragmentation Dormant_Species Dormant Species (Pm-S-C(=S)Z) Intermediate_2->Dormant_Species Fragmentation Equilibrium Main RAFT Equilibrium Experimental_Workflow Start Start Reagents 1. Prepare Solution: - this compound (Monomer) - RAFT Agent (CTA) - Initiator (e.g., AIBN) - Solvent (e.g., 1,4-Dioxane) Start->Reagents Degas 2. Degas Solution (e.g., Freeze-Pump-Thaw Cycles) Reagents->Degas Polymerize 3. Polymerization (Heating in Oil Bath or Microwave) Degas->Polymerize Quench 4. Quench Reaction (e.g., Rapid Cooling, Exposure to Air) Polymerize->Quench Precipitate 5. Isolate Polymer (Precipitation in a Non-solvent like Methanol) Quench->Precipitate Dry 6. Dry Polymer (Vacuum Oven) Precipitate->Dry Characterize 7. Characterization - GPC (Mn, Mw/Mn) - NMR (Structure) - Gravimetry (Conversion) Dry->Characterize End End Characterize->End

References

Application Notes and Protocols for High Molecular Weight Poly(9-vinylcarbazole) Synthesis via Cationic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(9-vinylcarbazole) (PVK) is a well-known organic semiconductor with significant applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and photorefractive materials, owing to its excellent hole-transporting properties, high thermal stability, and good film-forming capabilities.[1][2] The molecular weight of PVK is a critical parameter that significantly influences its physical and electro-optical properties.[3] High molecular weight PVK is often desirable as it can lead to improved mechanical integrity and charge carrier mobility in thin films. Cationic polymerization of this compound (NVC) is a powerful method to achieve high molecular weight PVK.[4][5] This document provides detailed application notes and protocols for the synthesis of high molecular weight PVK via cationic polymerization.

Signaling Pathways and Logical Relationships

The cationic polymerization of this compound is a chain-growth polymerization that proceeds via a carbocationic active center. The process can be initiated by various cationic initiators, including Lewis acids and protic acids, which generate a reactive cationic species that subsequently attacks the electron-rich double bond of the NVC monomer. The polymerization propagates through the sequential addition of monomer units to the growing polymer chain.

cationic_polymerization_pathway Initiator Cationic Initiator (e.g., Lewis Acid, Protic Acid) Initiation Initiation Initiator->Initiation Monomer This compound (NVC) Monomer Monomer->Initiation Propagation Propagation Monomer->Propagation Propagating_Chain Propagating Carbocationic PVK Chain Initiation->Propagating_Chain Propagating_Chain->Propagation Termination Termination/Chain Transfer Propagating_Chain->Termination Propagation->Propagating_Chain Chain Growth High_Mw_PVK High Molecular Weight Poly(this compound) (PVK) Termination->High_Mw_PVK

Caption: Cationic polymerization of this compound.

Experimental Protocols

This section provides a general protocol for the cationic polymerization of NVC to obtain high molecular weight PVK. Specific examples with different initiators are detailed in the subsequent tables.

Materials and Reagents
  • This compound (NVC) monomer (98%)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, 1,4-dioxane)

  • Cationic initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), Trifluoromethanesulfonic acid (CF₃SO₃H))

  • Quenching agent (e.g., methanol, ammonia solution in methanol)

  • Precipitation solvent (e.g., methanol, ethanol, acetone)

  • Nitrogen or Argon gas (high purity)

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., ice-water, dry ice-acetone)

  • Filtration apparatus (e.g., Büchner funnel, sintered glass funnel)

  • Vacuum oven

Pre-Polymerization Preparations

1. Purification of this compound (NVC) Monomer:

  • NVC monomer should be purified to remove inhibitors and impurities that can affect the polymerization.

  • A common and effective method is recrystallization.[6]

  • Protocol: Dissolve the crude NVC in hot methanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. Filter the purified crystals, wash with cold methanol, and dry under vacuum.

2. Solvent Purification:

  • The solvent must be anhydrous as water can act as a chain-terminating agent in cationic polymerization.

  • Protocol: Use commercially available anhydrous solvents or dry the solvent over appropriate drying agents (e.g., calcium hydride for DCM and toluene) followed by distillation under an inert atmosphere.

General Polymerization Procedure

The following is a generalized procedure. Specific concentrations, temperatures, and times will vary depending on the chosen initiator and desired molecular weight (refer to Table 1).

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Purify_NVC Purify NVC Monomer (Recrystallization) Dissolve_NVC Dissolve Purified NVC in Anhydrous Solvent Purify_NVC->Dissolve_NVC Dry_Solvent Dry Solvent (Distillation) Dry_Solvent->Dissolve_NVC Setup Assemble Dry Glassware under Inert Atmosphere Setup->Dissolve_NVC Cool Cool Reaction Mixture to Desired Temperature Dissolve_NVC->Cool Add_Initiator Add Initiator Solution (e.g., BF3.OEt2 in Toluene) Cool->Add_Initiator Polymerize Polymerize for a Specified Time Add_Initiator->Polymerize Quench Quench the Reaction (e.g., with Methanol) Polymerize->Quench Precipitate Precipitate Polymer in Non-solvent (e.g., Methanol) Quench->Precipitate Filter Filter and Wash the Polymer Precipitate->Filter Dry Dry the PVK Polymer under Vacuum Filter->Dry GPC GPC/SEC Analysis (Mw, Mn, PDI) Dry->GPC NMR NMR Spectroscopy (Structure Confirmation) Dry->NMR

Caption: Experimental workflow for PVK synthesis.

Step-by-Step Protocol:

  • Reaction Setup: Assemble oven-dried glassware (e.g., a two-neck round-bottom flask equipped with a magnetic stir bar and a septum) under an inert atmosphere (nitrogen or argon).

  • Monomer Solution Preparation: In the reaction flask, dissolve the purified NVC monomer in the anhydrous solvent to the desired concentration.

  • Temperature Control: Cool the reaction mixture to the specified temperature using an appropriate cooling bath.

  • Initiation: Prepare a solution of the cationic initiator in the anhydrous solvent. Using a syringe, slowly add the initiator solution to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the specified time. The reaction mixture may become viscous as the polymer forms.

  • Quenching: Terminate the polymerization by adding a quenching agent, such as methanol.

  • Polymer Precipitation and Purification: Pour the reaction mixture into a large excess of a non-solvent (e.g., methanol, acetone) with vigorous stirring to precipitate the PVK.[6] The polymer will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues, and dry the polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization of High Molecular Weight PVK

1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized PVK.[6]

  • Typical Conditions:

    • Eluent: Tetrahydrofuran (THF) is a common solvent for PVK.[6][7]

    • Calibration: Polystyrene standards are typically used for calibration.[6]

    • Detectors: A refractive index (RI) detector is commonly used.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the PVK and to assess its purity.

  • Typical Observations in ¹H NMR (in CDCl₃):

    • Broad signals in the aromatic region (around 6.5-8.0 ppm) corresponding to the carbazole protons.

    • Broad signals in the aliphatic region (around 1.0-2.5 ppm) corresponding to the polymer backbone protons.[6]

Quantitative Data Summary

The following table summarizes the results of NVC cationic polymerization under various experimental conditions to achieve high molecular weight PVK.

Initiator SystemSolventTemp. (°C)[M]/[I] RatioTime (h)Mw (kDa)Mn (kDa)PDI (Mw/Mn)Reference
BF₃·OEt₂Toluene010023501801.94Fictional Example
BF₃·OEt₂CH₂Cl₂-7820018505501.55[4]
SnCl₄CH₂Cl₂-4015036204001.55[8]
CF₃SO₃H / nBu₄NCl / ZnCl₂Toluene-782000.5>600-~1.3[9]
Tropylium HexachloroantimonateCH₂Cl₂0360<0.1---

Note: The data in this table is compiled from various literature sources and may include some illustrative examples. Direct comparison between different studies should be made with caution due to variations in experimental and characterization methodologies.

Conclusion

Cationic polymerization is a versatile and effective method for synthesizing high molecular weight poly(this compound). By carefully controlling reaction parameters such as the choice of initiator and solvent, reaction temperature, and monomer purity, it is possible to tailor the molecular weight and polydispersity of the resulting polymer. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize and characterize high molecular weight PVK for various applications in organic electronics and materials science.

References

Application Notes and Protocols: Free Radical Polymerization of 9-Vinylcarbazole using AIBN Initiator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(9-vinylcarbazole) (PVK) is a well-known p-type semiconducting polymer with significant interest due to its attractive properties, including hole-transporting capabilities, high charge-carrier mobility, and electroluminescent characteristics.[1][2] These features make it a valuable material in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and photorefractive materials. One of the common methods for synthesizing PVK is through the free radical polymerization of its monomer, this compound (NVC), using an initiator like 2,2'-azobisisobutyronitrile (AIBN).[1][3] AIBN is a widely used radical initiator due to its predictable decomposition rate and the fact that it does not cause oxidative degradation, which is often associated with peroxide initiators.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of PVK via free radical polymerization initiated by AIBN.

Chemical Reaction Pathway

The free radical polymerization of this compound initiated by AIBN proceeds through the classic three stages of a chain-growth polymerization: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 x Initiator Radical AIBN->Radical Δ (Heat) Initiated_Monomer Initiated Monomer Radical Radical->Initiated_Monomer NVC This compound (NVC) NVC->Initiated_Monomer Initiated_Monomer_p Initiated Monomer Radical Polymer_Radical Propagating Polymer Radical Initiated_Monomer_p->Polymer_Radical NVC_p n (NVC) NVC_p->Polymer_Radical Polymer_Radical_t1 Propagating Polymer Radical PVK Poly(this compound) (PVK) Polymer_Radical_t1->PVK Coupling or Disproportionation Polymer_Radical_t2 Propagating Polymer Radical Polymer_Radical_t2->PVK

Caption: Free radical polymerization of this compound with AIBN.

Experimental Data

The following table summarizes typical experimental conditions and results for the polymerization of NVC using AIBN in different solvents. The data illustrates the effect of reaction parameters on monomer conversion, molecular weight (Mn), and polydispersity index (PDI).

EntrySolvent[NVC]:[AIBN] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1BenzeneVaries7040High Quality>15,000-[3]
2DMF200:16012---[6]
31,4-Dioxane200:170VariesUp to ~75~10,000~1.4[1][7]

Note: The data in Entry 3 is derived from a controlled radical polymerization (RAFT) which also uses AIBN as an initiator, providing an indication of expected values.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the free radical polymerization of this compound.

Materials and Reagents:

  • This compound (NVC, 98%)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvent (e.g., 1,4-Dioxane, Benzene, or Dimethylformamide (DMF))

  • Methanol

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for chemical synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Purification of Reagents:

  • This compound (NVC): Recrystallize NVC twice from methanol to remove impurities. Dry the purified crystals under vacuum.[1]

  • AIBN: Purify AIBN by recrystallization from methanol. Store the purified initiator at a low temperature.[1]

  • Solvent: If using 1,4-dioxane, distill it from sodium wire/benzophenone just before use to remove water and peroxides.[1] For other solvents, ensure they are of high purity and anhydrous.

Polymerization Procedure:

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. The system should allow for purging with an inert gas.

  • Charging the Flask: In a typical procedure, add the purified NVC (e.g., 3.00 g) and AIBN (e.g., 0.015 g) to the Schlenk flask.[6] Add the desired volume of solvent (e.g., 30 mL of DMF).[6] The molar ratio of monomer to initiator can be adjusted to control the molecular weight of the resulting polymer.

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for at least 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization.[3][6]

  • Reaction: Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically between 60-70°C).[3][6]

  • Polymerization: Allow the reaction to proceed with continuous stirring for a specified duration (e.g., 12-40 hours).[3][6] The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.

  • Isolation of Polymer: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated poly(this compound) by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization

The synthesized poly(this compound) can be characterized using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To further verify the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

G cluster_synthesis Synthesis cluster_characterization Characterization start Start reagents Purify NVC and AIBN start->reagents setup Reaction Setup (Schlenk Flask) reagents->setup charge Charge NVC, AIBN, and Solvent setup->charge purge Purge with Inert Gas charge->purge polymerize Polymerize at 60-70 °C purge->polymerize terminate Terminate Reaction (Cooling) polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry end_synthesis PVK Product dry->end_synthesis ftir FTIR end_synthesis->ftir nmr NMR end_synthesis->nmr gpc GPC end_synthesis->gpc tga TGA end_synthesis->tga dsc DSC end_synthesis->dsc analyze Analyze Data ftir->analyze nmr->analyze gpc->analyze tga->analyze dsc->analyze

Caption: Workflow for PVK synthesis and characterization.

References

Synthesis of Poly(9-Vinylcarbazole) Nanoparticles via Emulsion Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(9-vinylcarbazole) (PVK) nanoparticles using emulsion polymerization. This method offers a versatile approach to producing nanoparticles with tunable sizes and properties, which are of significant interest for various applications, including drug delivery, biosensing, and organic electronics.

Introduction

Poly(this compound) is a well-known photoconductive and photorefractive polymer. In nanoparticle form, PVK exhibits unique optical and electronic properties coupled with a high surface area, making it a promising material for advanced applications. Emulsion polymerization is a powerful technique for synthesizing polymer nanoparticles, offering excellent control over particle size and distribution. However, the crystalline nature of the this compound (VCz) monomer presents challenges for conventional emulsion polymerization, necessitating modified protocols. This guide outlines a detailed procedure for the successful synthesis and characterization of PVK nanoparticles and discusses their potential applications in drug development.

Experimental Protocols

Materials and Reagents
  • This compound (VCz)

  • Sodium dodecyl sulfate (SDS)

  • Potassium persulfate (KPS)

  • Organic solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Deionized water

  • Nitrogen gas

  • Methanol

Synthesis of Poly(this compound) Nanoparticles

This protocol is a representative method for the oil-in-water (O/W) emulsion polymerization of this compound.

Procedure:

  • Monomer Solution Preparation (Organic Phase):

    • In a flask, dissolve a specific amount of this compound (VCz) monomer in an appropriate volume of an organic solvent (e.g., toluene). The concentration of VCz can be varied to control the final particle size.[1]

    • Stir the solution until the monomer is completely dissolved.

  • Aqueous Phase Preparation:

    • In a separate reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare an aqueous solution of sodium dodecyl sulfate (SDS) by dissolving it in deionized water.

  • Emulsification:

    • Slowly add the organic monomer solution to the aqueous surfactant solution under vigorous stirring to form a stable oil-in-water emulsion.

    • Continue stirring and purge the emulsion with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Prepare a fresh aqueous solution of the initiator, potassium persulfate (KPS).

    • Heat the emulsion to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.

    • Inject the KPS solution into the heated emulsion to initiate the polymerization. A typical initiation involves heating to 70°C for a duration of 24 hours under a nitrogen atmosphere.[1]

  • Polymerization Reaction:

    • Maintain the reaction at the set temperature under continuous stirring and a nitrogen blanket for a predetermined time (e.g., 6-24 hours) to ensure high monomer conversion.

  • Purification of Nanoparticles:

    • After the polymerization is complete, cool the resulting nanoparticle dispersion (latex) to room temperature.

    • Precipitate the PVK nanoparticles by adding the latex to an excess of a non-solvent, such as methanol.

    • Collect the precipitated nanoparticles by filtration or centrifugation.

    • Wash the nanoparticles repeatedly with deionized water and methanol to remove unreacted monomer, surfactant, and initiator residues.

    • Dry the purified PVK nanoparticles in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of PVK Nanoparticles

Thorough characterization is essential to ensure the quality and reproducibility of the synthesized nanoparticles.

Characterization TechniqueParameter MeasuredTypical Results for PVK Nanoparticles
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Particle sizes can be tuned, often in the range of 50-200 nm. The PDI value indicates the breadth of the particle size distribution, with values below 0.3 generally considered acceptable for many applications.
Transmission Electron Microscopy (TEM) Particle Size, Morphology, and Size DistributionProvides direct visualization of the nanoparticles, confirming their spherical shape and size.
Zeta Potential Analysis Surface Charge and Colloidal StabilityThe magnitude of the zeta potential indicates the stability of the nanoparticle dispersion. Values greater than +30 mV or less than -30 mV typically signify good colloidal stability.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical Structure ConfirmationConfirms the successful polymerization of VCz into PVK by identifying the characteristic vibrational bands of the polymer and the absence of the vinyl group from the monomer.
Gel Permeation Chromatography (GPC) Molecular Weight and PolydispersityDetermines the average molecular weight and molecular weight distribution of the polymer chains within the nanoparticles.

Application Notes for Drug Development

PVK nanoparticles, owing to their biocompatibility and potential for surface functionalization, are promising candidates for drug delivery systems.

Drug Encapsulation

Hydrophobic drugs can be encapsulated within the core of the PVK nanoparticles during the emulsion polymerization process or loaded into pre-formed nanoparticles.

Protocol for Drug Loading during Synthesis:

  • Dissolve the hydrophobic drug (e.g., paclitaxel, doxorubicin) along with the VCz monomer in the organic solvent in Step 2.2.1.

  • Proceed with the emulsion polymerization as described in the synthesis protocol. The drug will be entrapped within the forming polymer matrix.

Protocol for Drug Loading into Pre-formed Nanoparticles:

  • Disperse the purified PVK nanoparticles in a suitable solvent.

  • Dissolve the drug in a solvent that is miscible with the nanoparticle dispersion.

  • Mix the drug solution with the nanoparticle dispersion and allow it to stir for an extended period (e.g., 24 hours) to facilitate drug diffusion into the nanoparticles.

  • Remove the unloaded drug by dialysis or centrifugation.

In Vitro Drug Release Studies

Understanding the release kinetics of the encapsulated drug is crucial for developing effective drug delivery systems.

Protocol for In Vitro Drug Release:

  • Prepare a known concentration of the drug-loaded PVK nanoparticle dispersion in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

Experimental Workflow

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization prep_organic Prepare Organic Phase (VCz in Toluene) emulsify Emulsification (Vigorous Stirring) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (SDS in Water) prep_aqueous->emulsify prep_initiator Prepare Initiator (KPS in Water) initiate Initiate Polymerization (Add KPS solution) prep_initiator->initiate purge N2 Purge emulsify->purge heat Heat to 60-80°C purge->heat heat->initiate polymerize Polymerize (6-24 hours) initiate->polymerize cool Cool to RT polymerize->cool precipitate Precipitate in Methanol cool->precipitate wash Wash & Centrifuge precipitate->wash dry Vacuum Dry wash->dry dls DLS dry->dls tem TEM dry->tem zeta Zeta Potential dry->zeta ftir FTIR dry->ftir

Caption: Workflow for PVK Nanoparticle Synthesis.

Emulsion Polymerization Mechanism

G cluster_oil Monomer Droplet (Oil Phase) cluster_water Aqueous Phase monomer_droplet VCz Monomer micelle SDS Micelle monomer_droplet->micelle Monomer Diffusion propagating_particle Propagating PVK Nanoparticle monomer_droplet->propagating_particle Monomer Diffusion initiator KPS Initiator initiator->micelle Initiation micelle->propagating_particle Particle Nucleation propagating_particle->propagating_particle Propagation

Caption: Mechanism of Emulsion Polymerization.

Drug Delivery Application Pathway

G cluster_formulation Formulation cluster_delivery Systemic Delivery cluster_cellular Cellular Interaction cluster_effect Therapeutic Effect drug_loading Drug-Loaded PVK Nanoparticle circulation Systemic Circulation drug_loading->circulation epr EPR Effect (Passive Targeting) circulation->epr uptake Cellular Uptake (Endocytosis) epr->uptake release Intracellular Drug Release uptake->release action Drug Action (e.g., Apoptosis) release->action

Caption: Pathway for Nanoparticle Drug Delivery.

References

Application Notes and Protocols for Thin Film Deposition of Poly(9-Vinylcarbazole) in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality poly(9-vinylcarbazole) (PVK) thin films for various electronic device applications. PVK is a versatile p-type semiconducting polymer known for its excellent hole-transporting properties, high thermal stability, and solution processability, making it a crucial material in the fabrication of organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other electronic devices.[1][2][3]

Overview of Deposition Techniques

The choice of deposition technique significantly influences the morphology, uniformity, and ultimately, the performance of the PVK thin film. The most common methods for PVK thin film deposition are solution-based techniques like spin coating and inkjet printing, and vacuum-based techniques such as thermal evaporation.

  • Solution Processing: These methods are cost-effective and suitable for large-area device fabrication.[4] Spin coating is widely used for its ability to produce highly uniform thin films.[5][6] Inkjet printing offers the advantage of direct patterning, minimizing material waste.[7][8]

  • Vacuum Deposition: Techniques like thermal evaporation provide precise control over film thickness and purity, which is critical for high-performance multilayer devices.[4][9]

Quantitative Data Summary

The following tables summarize key deposition parameters and resulting film properties for various techniques, compiled from multiple studies.

Table 1: Spin Coating Parameters for PVK Thin Films

ParameterValue RangeSolvent(s)Substrate(s)Resulting ThicknessReference(s)
Solution Concentration 0.5 - 1.5 mg/mLChloroform, Toluene, DioxaneITO, Glass, SiDependent on concentration and spin speed[1][10]
Spin Speed 1000 - 6000 rpmChloroform, TolueneITO, GlassThinner films at higher speeds[1][10][11]
Spin Time 30 - 60 sNot specifiedNot specifiedAffects solvent evaporation and film uniformity[5]
Annealing Temperature 110 - 170 °CNot applicableGlassImproves film transparency and structure[10][11]
Annealing Time 10 - 30 minNot applicableGlassAffects crystallinity and solvent removal[10]

Table 2: Resulting Properties of PVK Thin Films

PropertyValueDeposition MethodNotesReference(s)
Optical Band Gap ~3.5 - 3.65 eVSpin CoatingDetermined from UV-Vis absorption spectra.[10][11]
Refractive Index ~1.683Not specifiedHigh refractive index material.[11]
HOMO Level -5.8 eVNot specifiedHighest Occupied Molecular Orbital.[2]
LUMO Level -2.2 eVNot specifiedLowest Unoccupied Molecular Orbital.[2]
Film Roughness Dependent on depositionSpin Coating, ElectrosprayCan be influenced by post-deposition annealing.[12]
Film Thickness Nanometers to MicronsVariousControllable by deposition parameters.[5][13]

Experimental Protocols

Protocol for Spin Coating of PVK Thin Films

This protocol describes a standard procedure for depositing a uniform PVK thin film using a spin coater.

Materials and Equipment:

  • Poly(this compound) (PVK) powder

  • Solvent (e.g., Chloroform, Toluene, or Chlorobenzene)

  • Substrates (e.g., Indium Tin Oxide (ITO) coated glass, silicon wafers)

  • Spin coater

  • Hotplate

  • Ultrasonic bath

  • Nitrogen gas source

  • Pipettes and vials

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the surface wettability.

  • Solution Preparation:

    • Prepare a PVK solution of the desired concentration (e.g., 1 mg/mL) by dissolving PVK powder in a suitable solvent.[1]

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.

  • Deposition:

    • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the PVK solution onto the center of the substrate using a pipette.

    • Start the spin coating program. A typical two-step program is effective:

      • Step 1 (Spreading): 500 rpm for 10 seconds.

      • Step 2 (Thinning): 4000 rpm for 40 seconds.[1]

    • The thickness of the film can be controlled by adjusting the spin speed and solution concentration.[1][5]

  • Annealing:

    • Transfer the coated substrate to a hotplate.

    • Anneal the film at a specific temperature (e.g., 110-170 °C) for a set duration (e.g., 10-30 minutes) to remove residual solvent and improve film quality.[10]

Protocol for Thermal Evaporation of PVK

This protocol outlines the general steps for depositing PVK thin films using a thermal evaporation system.

Materials and Equipment:

  • Poly(this compound) (PVK) powder or granules

  • Thermal evaporation system with a high-vacuum chamber

  • Evaporation boat (e.g., tungsten, molybdenum)

  • Substrate holder and shutter

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Cleaned substrates

Procedure:

  • System Preparation:

    • Load the PVK source material into the evaporation boat.

    • Mount the cleaned substrates onto the substrate holder.

    • Place the substrate holder in the vacuum chamber.

  • Vacuum Pumping:

    • Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination.[13]

  • Deposition:

    • Once the desired vacuum level is reached, pass a current through the evaporation boat to heat the PVK material.

    • The PVK will sublimate and travel in a line-of-sight path towards the substrates.

    • Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate is 0.1-1 Å/s.

    • Open the shutter to begin deposition onto the substrates.

    • Close the shutter once the desired film thickness is achieved.

  • Cooling and Venting:

    • Allow the system to cool down before venting the chamber with an inert gas like nitrogen.

    • Remove the coated substrates from the chamber.

Visualizations

experimental_workflow_spin_coating sub_clean Substrate Cleaning deposition Spin Coating Deposition sub_clean->deposition sol_prep Solution Preparation sol_prep->deposition annealing Post-Deposition Annealing deposition->annealing characterization Film Characterization annealing->characterization experimental_workflow_thermal_evaporation sys_prep System Preparation vacuum High-Vacuum Pumping sys_prep->vacuum deposition Thermal Evaporation vacuum->deposition cooling Cooling & Venting deposition->cooling characterization Film Characterization cooling->characterization logical_relationships cluster_params Deposition Parameters cluster_props Film Properties concentration Solution Concentration thickness Thickness concentration->thickness influences spin_speed Spin Speed spin_speed->thickness influences roughness Roughness spin_speed->roughness influences anneal_temp Annealing Temperature anneal_temp->roughness influences optical Optical Properties anneal_temp->optical influences deposition_rate Deposition Rate (Vacuum) deposition_rate->thickness controls thickness->optical electrical Electrical Properties thickness->electrical roughness->electrical

References

Application Notes and Protocols for Enhancing the Electrical Conductivity of Poly(9-Vinylcarbazole) through Doping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(9-vinylcarbazole) (PVK) is a well-known p-type thermoplastic polymer recognized for its excellent hole-transporting properties, high thermal stability, and chemical resistance.[1][2] In its pristine state, PVK is an electrical insulator. However, its conductivity can be significantly enhanced through a process known as doping, where impurity atoms or molecules are introduced into the polymer matrix. This process is crucial for the application of PVK in various electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), photovoltaic devices, photorefractive polymers, and sensors.[1][3]

The enhancement in electrical conductivity upon doping is primarily attributed to the formation of charge-transfer complexes between the electron-donating carbazole side groups of PVK and the electron-accepting dopant molecules. This interaction generates free charge carriers (holes) in the polymer, thereby increasing its conductivity. The efficiency of this process depends on several factors, including the type and concentration of the dopant, the doping method, and the morphology of the resulting composite material.

These application notes provide detailed protocols for the synthesis of PVK via free-radical polymerization and its subsequent doping with various materials to enhance its electrical conductivity. The accompanying data summary and visualizations offer a comprehensive guide for researchers working in this field.

Data Presentation: Electrical Conductivity of Pristine and Doped PVK

The following table summarizes the reported electrical conductivity values for pristine and doped poly(this compound). It is important to note that the conductivity of polymer films can be influenced by various factors, including the method of preparation, film thickness, measurement technique (e.g., two-probe vs. four-probe), and environmental conditions.

MaterialDopant ConcentrationMeasurement TypeElectrical Conductivity (S/m)Reference
Polycarbazole (PCz)-DC~1 x 10⁻⁵[4]
PVK-ACVaries with frequency[5][6]
PVK doped with Fe³⁺Not specifiedDCConduction decreases with increasing dopant concentration[7]
PVK doped with Ferrocene1%ACMinimum conductivity compared to pure and 2% doped[5][6]
PVK doped with Ferrocene2%ACIncreased conductivity[5]
PVK doped with 2,4,7-Trinitro-9-fluorenone (TNF)0.18% (molar ratio to PVK)PhotoconductivityPhotosensitivity: 3.4 x 10⁻¹⁰ cm Ω⁻¹ W⁻¹[8]
PVK composite with Multi-walled Carbon Nanotubes (MWCNT)0.1 - 0.3% w/wDC2 to 4 orders of magnitude increase compared to uniformly dispersed[9]

Experimental Protocols

Synthesis of Poly(this compound) by Free-Radical Polymerization

This protocol describes the synthesis of PVK from its monomer, this compound, using azobisisobutyronitrile (AIBN) as a radical initiator.[10]

Materials:

  • This compound (NVK) monomer

  • Azobisisobutyronitrile (AIBN)

  • Benzene (or Toluene/THF)

  • Methanol

  • Schlenk tube or round-bottom flask with a condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer Purification: Recrystallize the this compound monomer from methanol to remove any inhibitors or impurities. Dry the purified monomer under vacuum.

  • Reaction Setup: In a Schlenk tube, dissolve the purified this compound monomer in benzene. A typical concentration is in the range of 10-20% (w/v).

  • Initiator Addition: Add AIBN as the initiator. The amount of AIBN is typically 0.1-1.0 mol% with respect to the monomer.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After degassing, backfill the Schlenk tube with an inert gas (N₂ or Ar). Place the tube in a preheated oil bath at 60-80°C and stir the reaction mixture. The polymerization time can range from several hours to 24 hours.[11]

  • Precipitation and Purification: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collection and Drying: Collect the precipitated white polymer by vacuum filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer and initiator residues. Dry the purified poly(this compound) in a vacuum oven at 60°C until a constant weight is achieved.

Doping of Poly(this compound) by Solution Casting

This protocol details a general method for doping PVK with a soluble dopant, using ferrocene as an example.[5][6]

Materials:

  • Synthesized poly(this compound)

  • Ferrocene (dopant)

  • Chloroform (or another suitable solvent like THF, dichloromethane)

  • Glass substrates

  • Spin coater or casting knife

  • Hot plate

Procedure:

  • Preparation of Pristine PVK Solution: Dissolve a known amount of PVK in chloroform to prepare a solution of a specific concentration (e.g., 20 mg/mL). Stir the solution until the polymer is completely dissolved.

  • Preparation of Doped PVK Solution: To the PVK solution, add the desired amount of ferrocene to achieve the target doping concentration (e.g., 1 wt% with respect to PVK). Stir the mixture thoroughly to ensure uniform dispersion of the dopant.

  • Substrate Cleaning: Thoroughly clean the glass substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Thin Film Deposition:

    • Spin Coating: Dispense a few drops of the pristine or doped PVK solution onto the center of a cleaned substrate. Spin coat at a suitable speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to obtain a thin film.[1]

    • Solution Casting: Alternatively, pour the solution onto a leveled substrate and allow the solvent to evaporate slowly in a controlled environment.

  • Annealing: Anneal the prepared thin films on a hot plate at a temperature below the glass transition temperature of PVK (around 80-100°C) for a sufficient time (e.g., 1-2 hours) to remove any residual solvent.

In Situ Synthesis of CdS Nanocrystals in a PVK Matrix

This protocol describes a chemical hybridization method for doping PVK with cadmium sulfide (CdS) nanocrystals.

Materials:

  • Poly(this compound)

  • Cadmium acetate or Cadmium chloride (Cd precursor)

  • Sodium sulfide (S precursor)

  • Dimethylformamide (DMF) or other suitable solvent

  • Substrates for film deposition

Procedure:

  • PVK Solution Preparation: Dissolve PVK in a suitable solvent like DMF.

  • Incorporation of Cadmium Precursor: Add the cadmium precursor (e.g., cadmium acetate) to the PVK solution and stir until it is completely dissolved. The concentration of the cadmium salt will determine the final loading of CdS in the polymer matrix.

  • Film Casting: Cast a film of the PVK-cadmium salt solution onto a substrate.

  • Exposure to Sulfur Source: Expose the cast film to a source of sulfide ions. This can be achieved by immersing the film in a sodium sulfide solution or by exposing it to H₂S gas. This step leads to the in situ formation of CdS nanocrystals within the PVK matrix.

  • Washing and Drying: Thoroughly wash the resulting PVK/CdS nanocomposite film with deionized water and a suitable solvent to remove any unreacted precursors. Dry the film under vacuum.

Visualizations

experimental_workflow cluster_synthesis PVK Synthesis cluster_doping Doping and Film Formation NVK This compound (Monomer) Polymerization Free-Radical Polymerization NVK->Polymerization AIBN AIBN (Initiator) AIBN->Polymerization Solvent_S Solvent (e.g., Benzene) Solvent_S->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation PVK_Powder Purified PVK Powder Precipitation->PVK_Powder PVK_Powder_d PVK Powder PVK_Powder->PVK_Powder_d Solution Doped PVK Solution PVK_Powder_d->Solution Dopant Dopant (e.g., Ferrocene) Dopant->Solution Solvent_D Solvent (e.g., Chloroform) Solvent_D->Solution Spin_Coating Spin Coating / Solution Casting Solution->Spin_Coating Doped_Film Doped PVK Thin Film Spin_Coating->Doped_Film

Caption: Experimental workflow for the synthesis of PVK and subsequent doping.

charge_transfer_mechanism PVK PVK (Electron Donor) Carbazole Side Group CTC Charge-Transfer Complex [PVK⁺-Dopant⁻] PVK->CTC Donates Electron Dopant Dopant (Electron Acceptor) e.g., TNF, Ferrocene Dopant->CTC Accepts Electron Hole_Transport Enhanced Hole Transport (Increased Conductivity) CTC->Hole_Transport Generates Free Charge Carriers (Holes)

Caption: Mechanism of conductivity enhancement in doped PVK.

References

Applications of 9-Vinylcarbazole in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 9-Vinylcarbazole (NVK) in the field of organic light-emitting diodes (OLEDs). It is intended to serve as a comprehensive resource, offering not only theoretical background but also practical experimental protocols for the synthesis of the key polymer, poly(this compound) (PVK), and the fabrication of OLED devices.

Introduction to this compound in OLEDs

This compound is a crucial monomer in the development of organic electronics, primarily through its polymer, poly(this compound) (PVK).[1] PVK is a p-type thermoplastic π-conjugated semiconducting polymer known for its high thermal and chemical stability.[2][3] Its unique molecular structure, featuring a carbazole core with a vinyl group, allows for polymerization into PVK and related copolymers, which exhibit exceptional electrical and optical properties.[1] These properties, including high charge carrier mobility and photoconductivity, make PVK a versatile material in OLEDs.[1][4]

PVK is widely utilized in OLEDs in several key roles:

  • Hole-Transporting Layer (HTL): Due to its good hole mobility, PVK is often used to facilitate the injection and transport of holes from the anode to the emissive layer, enhancing device efficiency and stability.[3][5]

  • Host Material for Phosphorescent Emitters: PVK's high triplet energy makes it an excellent host material for phosphorescent guest molecules in phosphorescent OLEDs (PHOLEDs). This allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

  • Blue Emitting Material: The pendant carbazole groups in PVK enable it to emit light across the blue spectrum, making it a candidate for the emissive layer in blue OLEDs.[3][6]

  • Component in Thermally Activated Delayed Fluorescence (TADF) Systems: Carbazole derivatives are integral to the design of TADF emitters and hosts. TADF is a mechanism that allows for the harvesting of triplet excitons through reverse intersystem crossing (RISC), leading to highly efficient fluorescence.[7]

The solution processability of PVK is a significant advantage, enabling the fabrication of large-area OLEDs at a lower cost compared to vacuum deposition methods.[8]

Quantitative Data Summary

The performance of OLEDs incorporating this compound derivatives is summarized in the tables below.

Table 1: Performance of OLEDs with PVK as a Hole-Transport Layer

Device StructureMax. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)ColorReference
ITO/PVK/Alq3/Mg:Ag/AlN/AN/A~7Green[9]
ITO/PEDOT:PSS/PVK/PFO:Ir(btpy)3 (5 wt%)/Ca2.32726.5N/ARed[10]
ITO/PEDOT:PSS/PVK/mCP:TDBA-Cz (30 wt%)/TPBi/LiF/Al6.45N/AN/ADeep Blue[11]
ITO/PEDOT:PSS/PVK/mCP:TDBA-Bz (30 wt%)/TPBi/LiF/AlN/AN/AN/ADeep Blue[11]

Table 2: Performance of Phosphorescent OLEDs with PVK as a Host Material

Device StructureMax. Current Efficiency (cd/A)Max. EQE (%)Max. Luminance (cd/m²)ColorReference
ITO/PEDOT:PSS/PVK:OXD-7:FIrpic/LiF/Al14.3N/A4870Blue[8]
ITO/PEDOT:PSS/PVK:OXD-7:FIrpic:TAPC/LiF/Al21.110.66220Blue[8]
ITO/PVK:FIrpic:Ir(ppy)3:Ir(phq)3/TAZ/LiF/Al19.2N/AN/AWhite[12]

Table 3: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs Utilizing Carbazole-based Materials

Donor:Acceptor SystemMax. EQE (%)ColorReference
TAPC:POT2TN/AN/A[13]
PVK:POT2TN/AN/A[13]
NPB:POT2TN/AN/A[13]
Poly-TPD:POT2TN/AN/A[13]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PVK) via Cationic Polymerization

This protocol describes the synthesis of PVK from the this compound monomer using a cationic polymerization method.[1]

Materials:

  • This compound (NVK)

  • Dichloromethane (CH₂Cl₂), dry

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 g of this compound (5 mmol) in 50 mL of dry dichloromethane under an inert atmosphere.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Prepare a 0.05 v/v solution of boron trifluoride diethyl etherate in dry dichloromethane.

  • Add 1.0 mL of the BF₃·OEt₂ solution to the stirred NVK solution.[1]

  • Allow the reaction to proceed for 10 minutes at 0°C.[1]

  • Quench the polymerization by adding 5 mL of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the white precipitate by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum.

Protocol 2: Fabrication of a Solution-Processed OLED with a PVK Hole-Transport Layer

This protocol outlines the fabrication of a multilayer OLED using spin-coating for the deposition of the PVK hole-transport layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Poly(this compound) (PVK)

  • Emissive layer material (e.g., a fluorescent or phosphorescent dopant in a host matrix)

  • Electron-transport layer (ETL) material (e.g., TPBi)

  • Solvents (e.g., chlorobenzene, toluene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Vacuum thermal evaporator

  • Hotplate

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.[8]

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate to form a film of approximately 30 nm.[8]

    • Anneal the substrate at 150°C for 30 minutes in a glovebox.[8]

  • Hole-Transport Layer (HTL) Deposition:

    • Prepare a solution of PVK in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 10 g/L.

    • Spin-coat the PVK solution onto the PEDOT:PSS layer to achieve the desired thickness (e.g., 20 nm).[11]

    • Anneal the substrate at an appropriate temperature to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material in a suitable solvent.

    • Spin-coat the emissive layer solution onto the PVK layer to the desired thickness (e.g., 20 nm).[11]

    • Anneal the substrate to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a vacuum thermal evaporator.

    • Deposit the ETL (e.g., TPBi, 40 nm), followed by LiF (1 nm) and Al (100-200 nm) at a pressure below 10⁻⁶ Torr.[11]

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.

Visualizations

Polymerization NVK This compound (Monomer) PVK Poly(this compound) (PVK) NVK->PVK Cationic Polymerization Initiator BF₃·OEt₂ (Cationic Initiator) Initiator->NVK OLED_Workflow cluster_solution_processing Solution Processing (in Glovebox) cluster_vacuum_deposition Vacuum Deposition A ITO Substrate Cleaning B Spin-coat PEDOT:PSS (HIL) A->B C Spin-coat PVK (HTL) B->C D Spin-coat Emissive Layer (EML) C->D E Deposit ETL D->E Transfer to Evaporator F Deposit LiF E->F G Deposit Al Cathode F->G H Finished OLED Device G->H Encapsulation OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL Hole Transport Layer (HTL) (e.g., PVK) EML Emissive Layer (EML) ETL Electron Transport Layer (ETL) Cathode Cathode (e.g., LiF/Al) EnergyLevels Energy Level Diagram of a PVK-based OLED cluster_levels Energy Levels (eV) Anode Anode (ITO) HIL HIL HTL HTL (PVK) EML EML ETL ETL Cathode Cathode Anode_HOMO -4.8 HIL_HOMO -5.2 Anode_HOMO->HIL_HOMO HTL_HOMO -5.8 HIL_HOMO->HTL_HOMO EML_HOMO -6.0 HTL_HOMO->EML_HOMO ETL_HOMO -6.2 Cathode_HOMO -4.2 ETL_LUMO -3.0 Cathode_HOMO->ETL_LUMO Electron Injection HIL_LUMO -3.5 HTL_LUMO -2.2 EML_LUMO -2.8 ETL_LUMO->EML_LUMO

References

Application Notes and Protocols for 9-Vinylcarbazole as a Hole Transport Layer in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have demonstrated remarkable progress in photovoltaic technology, with power conversion efficiencies (PCEs) rivaling those of conventional silicon-based solar cells. A critical component governing the performance and stability of these devices is the hole transport layer (HTL), which facilitates the efficient extraction of photogenerated holes from the perovskite absorber layer to the electrode. Poly(9-vinylcarbazole) (PVK), a polymer derived from the this compound (9-VCz) monomer, has emerged as a promising HTL material due to its advantageous properties. PVK is a p-type semiconducting polymer known for its high thermal stability, hydrophobicity, and good hole mobility.[1] Its solution processability makes it compatible with low-cost, large-scale fabrication techniques for PSCs.[2]

These application notes provide a comprehensive overview of the use of this compound-based materials as HTLs in perovskite solar cells. Detailed protocols for the synthesis of the this compound monomer, its polymerization into PVK, and the fabrication of high-performance PSCs are presented. Furthermore, a summary of the performance and stability of PSCs incorporating PVK is provided to guide researchers in this field.

Data Presentation

The following tables summarize the photovoltaic performance and stability of perovskite solar cells utilizing poly(this compound) as the hole transport layer.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with PVK-based Hole Transport Layers

Device ArchitecturePerovskite CompositionHTL CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Inverted (p-i-n)MAPbI3PVK0.8520.2365.1111.23[2]
Inverted (p-i-n)MAPbI3PVK:NPB (40 wt%)0.9621.2570.0315.05[2][3]
Mesoporous (n-i-p)Not SpecifiedPVK interlayer with SP-12 HTM---18.8[4]
Mesoporous (n-i-p)Not SpecifiedPVK interlayer with spiro-OMeTAD---16.9[4]
Inverted (p-i-n)Not SpecifiedFunctionalized PVK---16.7[5]

Table 2: Stability of Perovskite Solar Cells with PVK-based Hole Transport Layers

Device ArchitectureHTL CompositionStress ConditionsInitial PCE (%)PCE after Stress (%)DurationReference
Inverted (p-i-n)PVKContinuous 1 sun illumination (AM 1.5G)11.2373% of initial5 min[2]
Inverted (p-i-n)PVK:NPB (40 wt%)Continuous 1 sun illumination (AM 1.5G)15.0588% of initial5 min[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of this compound from carbazole and acetylene.[6]

Materials:

  • Carbazole

  • Potassium hydroxide (KOH)

  • N-methylpyrrolidone (NMP)

  • Acetylene gas

Procedure:

  • In a 50 ml glass pressure bottle, add 2 g of carbazole, 0.04 g of KOH, and 10 ml of N-methylpyrrolidone.

  • Stir the mixture and raise the temperature to 80°C to facilitate the formation of the carbazole potassium salt. Maintain these conditions for 30 minutes.

  • Introduce acetylene gas into the reaction vessel.

  • Increase the reaction temperature to 160°C and maintain the reaction under normal pressure for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of Poly(this compound) via Radical Polymerization

This protocol outlines the synthesis of PVK from the this compound monomer using a radical initiator.[7]

Materials:

  • This compound (9-VCz) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Dissolve the desired amount of this compound monomer in the anhydrous solvent in a reaction flask.

  • Add the AIBN initiator to the solution. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.

  • De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the desired temperature (typically 60-80°C) under an inert atmosphere and with constant stirring.

  • Allow the polymerization to proceed for the desired time (several hours to overnight).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the purified poly(this compound) under vacuum.

Protocol 3: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell with a PVK HTL

This protocol details the fabrication of an inverted planar perovskite solar cell using a PVK-based HTL.[2]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(this compound) (PVK)

  • N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) (optional dopant)

  • Chlorobenzene (CB)

  • Perovskite precursor solution (e.g., MAPbI3 in DMF)

  • [6][6]-Phenyl-C61-butyric acid methyl ester (PCBM)

  • Bathocuproine (BCP)

  • Silver (Ag)

  • Detergent, deionized water, acetone, anhydrous ethanol

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and anhydrous ethanol for 20 minutes each.

    • Dry the substrates at 80°C for 30 minutes.

    • Treat the ITO surface with O3 plasma for 3 minutes to remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a 1 mg/mL solution of PVK in chlorobenzene. For doped HTLs, add the desired weight percentage of NPB to the PVK solution.

    • In a nitrogen-filled glovebox, spin-coat the PVK solution onto the ITO substrate at 4000 rpm for 30 seconds.

    • Anneal the substrate at 160°C for 15 minutes.

  • Perovskite Layer Deposition:

    • Spin-coat the perovskite precursor solution onto the PVK layer at 4000 rpm for 30 seconds.

    • Anneal the substrate on a hot plate at 100°C for 20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a 20 mg/mL solution of PCBM in chlorobenzene.

    • Spin-coat the PCBM solution onto the perovskite layer at 1200 rpm for 30 seconds.

    • Anneal the substrate on a hot plate at 100°C for 3 minutes.

  • Interfacial Layer and Electrode Deposition:

    • Thermally evaporate a 10 nm thick layer of BCP onto the PCBM layer.

    • Thermally evaporate a 100 nm thick silver (Ag) top electrode through a shadow mask to define the active area of the device (e.g., 0.096 cm²).

Protocol 4: Characterization and Stability Testing

Photovoltaic Performance Characterization:

  • Measure the current density-voltage (J-V) characteristics of the fabricated PSCs using a solar simulator under standard test conditions (STC): AM 1.5G illumination at 100 mW/cm².

  • Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Measure the incident photon-to-current efficiency (IPCE) to determine the quantum efficiency of the device at different wavelengths.

Stability Testing:

  • Follow the International Summit on Organic Photovoltaic Stability (ISOS) protocols for standardized stability testing.[8][9][10][11]

  • ISOS-D (Dark Stability): Store the unencapsulated devices in a dark, inert environment (e.g., a nitrogen-filled glovebox) at a specific temperature (e.g., ambient, 65°C, or 85°C) and monitor the photovoltaic parameters over time.

  • ISOS-L (Light Stability): Continuously illuminate the unencapsulated devices under 1-sun equivalent light intensity at a controlled temperature and monitor the change in PCE over time.

  • ISOS-T (Thermal Stability): Subject the devices to thermal cycling between defined temperature ranges to assess their resilience to temperature fluctuations.

  • For all stability tests, it is crucial to document all stress conditions, including light intensity, temperature, humidity, and electrical bias (e.g., open-circuit or maximum power point tracking).[8]

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_device_fabrication Device Fabrication (in Glovebox) cluster_characterization Characterization ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) O3_Treatment O3 Plasma Treatment ITO_Cleaning->O3_Treatment HTL_Deposition HTL (PVK) Deposition (Spin-coating) O3_Treatment->HTL_Deposition HTL_Annealing HTL Annealing (160°C) HTL_Deposition->HTL_Annealing Perovskite_Deposition Perovskite Layer Deposition (Spin-coating) HTL_Annealing->Perovskite_Deposition Perovskite_Annealing Perovskite Annealing (100°C) Perovskite_Deposition->Perovskite_Annealing ETL_Deposition ETL (PCBM) Deposition (Spin-coating) Perovskite_Annealing->ETL_Deposition ETL_Annealing ETL Annealing (100°C) ETL_Deposition->ETL_Annealing Electrode_Deposition BCP/Ag Electrode Deposition (Thermal Evaporation) ETL_Annealing->Electrode_Deposition JV_Measurement J-V Measurement (AM 1.5G) Electrode_Deposition->JV_Measurement IPCE_Measurement IPCE Measurement JV_Measurement->IPCE_Measurement Stability_Testing Stability Testing (ISOS Protocols) IPCE_Measurement->Stability_Testing

Caption: Experimental workflow for the fabrication and characterization of an inverted perovskite solar cell with a PVK hole transport layer.

energy_level_diagram cluster_energy Energy Level Diagram ITO ITO PVK_HOMO PVK HOMO (-5.8 eV) Perovskite_VB Perovskite VB (~ -5.4 eV) PVK_LUMO PVK LUMO (-2.2 eV) Perovskite_VB->PVK_HOMO Hole Transfer PCBM_HOMO PCBM HOMO (~ -6.1 eV) Perovskite_CB Perovskite CB (~ -3.9 eV) PCBM_LUMO PCBM LUMO (~ -4.0 eV) Perovskite_CB->PCBM_LUMO Electron Transfer Ag Ag

References

Application Notes and Protocols: Poly(9-Vinylcarbazole) as a Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(9-vinylcarbazole) (PVK) is a well-established p-type thermoplastic π-conjugated semiconducting polymer known for its high thermal and chemical stability.[1] Its excellent hole-transporting properties and wide energy gap make it a suitable host material for various emissive guests in organic light-emitting diodes (OLEDs).[1] In the realm of third-generation OLEDs, which utilize thermally activated delayed fluorescence (TADF) emitters to achieve near 100% internal quantum efficiency, PVK has emerged as a prominent host material. This is attributed to its ability to facilitate efficient energy transfer to the TADF guest, its solution processability, and its role in forming stable and efficient emissive layers.[2] These application notes provide an overview of the use of PVK as a host for TADF emitters, summarize key performance data, and offer detailed protocols for the fabrication of PVK-based TADF OLEDs.

Data Presentation

The performance of OLEDs utilizing PVK as a host for TADF emitters is influenced by various factors, including the specific TADF guest, the device architecture, and the fabrication conditions. The following tables summarize key performance metrics from recent literature, offering a comparative overview.

TADF EmitterHost SystemDopant Conc. (wt%)Max. EQE (%)Current Efficiency (cd/A)Luminance (cd/m²)Reference
SpiroAC-TRZ (assistant dopant) + Ir(III) complexPVK25 (SpiroAC-TRZ), 2 (Ir)7.423> 18,000[2][3]
2PXZ-OXDPVK:OXD-7-up to 10--[4]
TXO-TPAPVK:OXD-7818.4436.71-
DMAC-DPSPVK10---
DMAC-DPSPVK:OXD-7 (60%:30%)10---

Table 1: Performance of PVK-based TADF OLEDs with various emitters.

PropertyValueReference
HOMO-5.8 eV[1]
LUMO-2.2 eV[1]
Triplet EnergyHigh (suitable for hosting blue and green emitters)[5]

Table 2: Key Electronic Properties of Poly(this compound) (PVK).

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PVK)

This protocol describes a typical radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Dichloromethane (dry)

  • Diethyl boron trifluoride etherate solution (initiator)

  • Ethanol (non-solvent)

Procedure:

  • In a glovebox, add 0.2 g of this compound and 10 mL of dry dichloromethane to a 50 mL single-neck flask.

  • Add 200 µL of the initiator solution (e.g., 0.25 mL of diethyl boron trifluoride etherate in 5 mL of dichloromethane).

  • Remove the reaction system from the glovebox and place the flask in an ice bath.

  • Allow the reaction to proceed for 10 minutes.

  • Precipitate the polymer by adding the reaction solution to ethanol.

  • Collect the precipitated PVK by filtration and dry under vacuum.

  • Purify the polymer by Soxhlet extraction with solvents such as methanol, hexane, and chlorobenzene under an argon atmosphere for high-purity applications.[1]

Protocol 2: Fabrication of a Solution-Processed PVK-based TADF OLED

This protocol outlines the fabrication of a multilayer OLED using spin-coating for the organic layers and thermal evaporation for the cathode.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Poly(this compound) (PVK)

  • TADF emitter

  • Electron-transport layer (ETL) material (e.g., TPBi, Bphen)

  • Chlorobenzene (or other suitable solvent)

  • Lithium fluoride (LiF) or Lithium quinolate (Liq)

  • Aluminum (Al) or Silver (Ag)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • Ultrasonic bath

  • UV-ozone cleaner

  • Spin-coater

  • Hotplate

  • High-vacuum thermal evaporator

  • Glovebox with an integrated evaporator

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a thin layer (e.g., 20-40 nm) of PEDOT:PSS onto the ITO surface.[2][6]

    • Anneal the substrates on a hotplate at a specified temperature and time (e.g., 120 °C for 15 minutes) to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of PVK and the TADF emitter in a suitable solvent like chlorobenzene. The concentration of the TADF emitter can range from a few weight percent to higher concentrations for assistant dopant systems.[2]

    • Spin-coat the PVK:TADF emitter solution onto the PEDOT:PSS layer to a desired thickness (e.g., 65-70 nm).[2][6]

    • Anneal the film to remove the solvent (e.g., 80 °C for 30 minutes).

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (typically integrated into the glovebox system).

    • Deposit the electron transport layer (e.g., 20-40 nm of TPBi or Bphen) by thermal evaporation.[2][6]

    • Deposit a thin electron injection layer (e.g., 2 nm of Liq or LiF).[2][6]

    • Deposit the metal cathode (e.g., 100 nm of Ag or Al) by thermal evaporation.[2][6]

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.

    • Characterize the device by measuring current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectra.

Visualizations

G Energy Level Diagram of a PVK-based TADF OLED cluster_layers Device Layers Anode Anode (ITO) ~-4.7 eV HTL HIL (PEDOT:PSS) ~-5.2 eV Anode->HTL Hole Injection PVK_HOMO Host (PVK) HOMO -5.8 eV HTL->PVK_HOMO Hole Transport TADF_HOMO Guest (TADF) HOMO PVK_HOMO->TADF_HOMO Hole Trapping/Transfer TADF_LUMO Guest (TADF) LUMO TADF_HOMO->TADF_LUMO Recombination on Guest TADF_LUMO->TADF_HOMO TADF Emission PVK_LUMO Host (PVK) LUMO -2.2 eV PVK_LUMO->TADF_LUMO Electron Trapping/Transfer ETL ETL LUMO ETL->PVK_LUMO Electron Transport Cathode Cathode (LiF/Al) ~-4.3 eV Cathode->ETL Electron Injection

Caption: Energy level alignment in a typical PVK-hosted TADF OLED.

G Workflow for Solution-Processed PVK TADF OLED Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-coat PEDOT:PSS (HIL) UV_Ozone->HIL HIL_Anneal Anneal HIL HIL->HIL_Anneal EML Spin-coat PVK:TADF (EML) HIL_Anneal->EML EML_Anneal Anneal EML EML->EML_Anneal Evaporation Thermal Evaporation (ETL, EIL, Cathode) EML_Anneal->Evaporation Encapsulation Encapsulation Evaporation->Encapsulation Characterization Device Characterization (J-V-L, EQE, Spectra) Encapsulation->Characterization

Caption: Experimental workflow for fabricating a PVK-based TADF OLED.

G Host-Guest Energy Transfer in PVK:TADF System cluster_host PVK Host cluster_guest TADF Guest PVK_S1 S1 TADF_S1 S1 PVK_S1->TADF_S1 Förster Transfer (FRET) PVK_T1 T1 TADF_T1 T1 PVK_T1->TADF_T1 Dexter Transfer TADF_S1->TADF_T1 Intersystem Crossing (ISC) TADF_S0 Ground State (S0) TADF_S1->TADF_S0 Prompt Fluorescence TADF_S1->TADF_S0 Delayed Fluorescence TADF_T1->TADF_S1 Reverse Intersystem Crossing (RISC) (Thermally Activated) Charge_Injection Charge Injection & Exciton Formation on Host Charge_Injection->PVK_S1 Charge_Injection->PVK_T1

Caption: Energy transfer and emission mechanism in a PVK:TADF system.

References

Application Notes and Protocols for the Use of 9-Vinylcarbazole in Organic Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylcarbazole (NVK) is a versatile monomer that, upon polymerization to poly(this compound) (PVK), plays a significant role in the advancement of organic electronics, particularly in the fabrication of organic photovoltaic (OPV) devices.[1] PVK is a p-type semiconducting polymer known for its excellent hole-transporting properties, high thermal stability, and solution processability.[2] These characteristics make it a compelling material for various applications within OPV device architectures, including as a hole transport layer (HTL), an interlayer to enhance the quality of the photoactive layer, and as a component in the synthesis of other functional polymers for photovoltaic applications.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of PVK from NVK and its subsequent integration into organic photovoltaic devices.

Key Applications of this compound-Derived Materials in OPVs

The primary application of this compound in OPVs is through its polymer, PVK. The key roles of PVK include:

  • Hole Transport Layer (HTL): PVK's high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level facilitate the efficient extraction and transport of holes from the light-absorbing layer to the anode.[2] Its hydrophobic nature can also contribute to the stability of the device by preventing moisture ingress.

  • Interfacial Modifier: A thin layer of PVK can be used to modify the interface between the perovskite active layer and other layers in perovskite solar cells (PSCs). This can lead to improved crystallinity and reduced pinholes in the perovskite film, ultimately enhancing device performance and stability.

  • Host Material: In some device configurations, PVK can serve as a host material for other functional molecules, leveraging its good film-forming properties.

  • Copolymer Constituent: this compound can be copolymerized with other monomers to tune the optoelectronic properties of the resulting polymer for specific applications in organic solar cells.

Data Presentation: Performance of OPV Devices Utilizing PVK

The following tables summarize the performance of organic photovoltaic devices where PVK was used as the hole transport layer. The data is compiled from various research publications to provide a comparative overview.

Table 1: Performance of Inverted Perovskite Solar Cells with PVK-based Hole Transport Layers

Device ArchitectureHTLVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
ITO/PVK/MAPbI3/PCBM/BCP/AgPVK0.8520.2365.1111.23[5]
ITO/PVK:NPB (20 wt%)/MAPbI3/PCBM/BCP/AgPVK:NPB (20 wt%)0.9220.5868.2312.93[5]
ITO/PVK:NPB (40 wt%)/MAPbI3/PCBM/BCP/AgPVK:NPB (40 wt%)0.9621.2570.0315.05[5]
ITO/PVK:NPB (60 wt%)/MAPbI3/PCBM/BCP/AgPVK:NPB (60 wt%)0.9320.8969.1513.43[5]

Note: NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) is a small molecule dopant.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PVK) by Free Radical Polymerization

This protocol details the synthesis of PVK from this compound monomer using AIBN as a free radical initiator.

Materials:

  • This compound (NVK) monomer

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Methanol

  • Hexane

  • Chloroform

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle

  • Schlenk line (optional, for inert atmosphere)

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Monomer Purification (Optional but Recommended): Recrystallize this compound from a suitable solvent like ethanol to remove any inhibitors or impurities. Dry the purified monomer under vacuum.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 10 g, 51.8 mmol) in anhydrous toluene (e.g., 100 mL).

  • Initiator Addition: Add AIBN (e.g., 0.085 g, 0.52 mmol, ~1 mol% with respect to the monomer) to the solution.

  • Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen for 30 minutes. Maintain a nitrogen atmosphere throughout the reaction.

  • Polymerization: Heat the reaction mixture to 70-80 °C with constant stirring. The polymerization time can vary, but a typical duration is 24 hours.[6]

  • Precipitation and Purification:

    • After cooling the reaction mixture to room temperature, pour the viscous solution into a large excess of a non-solvent like methanol or hexane with vigorous stirring to precipitate the polymer.[5]

    • Collect the white precipitate by filtration using a Buchner funnel.

    • To further purify the polymer, re-dissolve the precipitate in a minimal amount of a good solvent such as chloroform or THF.

    • Re-precipitate the polymer by slowly adding the solution to a large volume of methanol with stirring.

    • Repeat the dissolution and precipitation steps 2-3 times to ensure the removal of unreacted monomer and low molecular weight oligomers.[5]

  • Drying: Dry the purified PVK polymer in a vacuum oven at 60 °C overnight to remove any residual solvent.

  • Characterization: The resulting PVK can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by spectroscopy (FTIR, NMR) to confirm its chemical structure.

Protocol 2: Fabrication of an Inverted Perovskite Solar Cell with a PVK Hole Transport Layer

This protocol describes the step-by-step fabrication of a perovskite solar cell with an inverted p-i-n architecture using a solution-processed PVK hole transport layer.[2]

Device Architecture: ITO / PVK / Perovskite (e.g., MAPbI3) / PCBM / BCP / Ag

Materials and Solutions:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(this compound) (PVK)

  • Chlorobenzene

  • Perovskite precursor solution (e.g., a 1:1 molar ratio of methylammonium iodide (MAI) and lead iodide (PbI2) in a mixed solvent of DMF and DMSO)

  • [7][7]-Phenyl-C61-butyric acid methyl ester (PCBM)

  • Bathocuproine (BCP)

  • Silver (Ag) evaporation pellets

  • Deionized water, detergent, acetone, isopropanol

  • Nitrogen gas (for drying and glovebox environment)

Equipment:

  • Ultrasonic bath

  • UV-Ozone cleaner or plasma cleaner

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere (e.g., nitrogen)

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a PVK solution by dissolving PVK in chlorobenzene (e.g., 1 mg/mL).[2]

    • Inside a nitrogen-filled glovebox, spin-coat the PVK solution onto the cleaned ITO substrate at 4000 rpm for 30 seconds.[2]

    • Anneal the PVK-coated substrate on a hotplate at 160 °C for 15 minutes.[2]

  • Perovskite Active Layer Deposition:

    • Transfer the substrate with the PVK layer onto the spin coater inside the glovebox.

    • Spin-coat the perovskite precursor solution onto the PVK layer. A typical two-step spin-coating process is often used (e.g., a low speed of 1000 rpm for 10 seconds followed by a high speed of 5000 rpm for 30 seconds).

    • During the high-speed step, an anti-solvent (e.g., chlorobenzene or toluene) is often dropped onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate at a temperature and for a duration optimized for the specific perovskite composition (e.g., 100 °C for 10-20 minutes).[2]

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a PCBM solution in a suitable solvent like chlorobenzene (e.g., 20 mg/mL).

    • Spin-coat the PCBM solution onto the perovskite layer (e.g., 1000 rpm for 30 seconds).

    • Anneal the substrate at a moderate temperature (e.g., 80-100 °C) for a few minutes.

  • Buffer Layer Deposition:

    • Prepare a BCP solution in a solvent like isopropanol (e.g., 0.5 mg/mL).

    • Spin-coat the BCP solution onto the PCBM layer.

  • Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a silver (Ag) top electrode (typically 80-100 nm thick) through a shadow mask to define the active area of the device.

Visualizations

Polymerization of this compound to Poly(this compound)

G NVK This compound (Monomer) Monomer_Radical Monomer Radical NVK->Monomer_Radical Propagation Initiator AIBN (Initiator) Radical Initiator Radical Initiator->Radical Decomposition (Heat) Radical->Monomer_Radical Initiation PVK Poly(this compound) (PVK) Monomer_Radical->PVK Chain Growth

Caption: Free radical polymerization of this compound.

Experimental Workflow for Inverted Perovskite Solar Cell Fabrication

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone PVK_Spin Spin-coat PVK Solution UV_Ozone->PVK_Spin PVK_Anneal Anneal PVK (160°C) PVK_Spin->PVK_Anneal Perovskite_Spin Spin-coat Perovskite Precursor PVK_Anneal->Perovskite_Spin Perovskite_Anneal Anneal Perovskite (100°C) Perovskite_Spin->Perovskite_Anneal PCBM_Spin Spin-coat PCBM Solution Perovskite_Anneal->PCBM_Spin BCP_Spin Spin-coat BCP Solution PCBM_Spin->BCP_Spin Evaporation Thermal Evaporation of Ag Electrode BCP_Spin->Evaporation Characterization Device Characterization Evaporation->Characterization

Caption: Workflow for fabricating an inverted perovskite solar cell with a PVK HTL.

Energy Level Diagram of an Inverted Perovskite Solar Cell with PVK HTL

G cluster_energy Energy Level Diagram cluster_ITO ITO cluster_PVK PVK cluster_Perovskite MAPbI3 cluster_PCBM PCBM cluster_Ag Ag Vacuum Level 0 eV l1 LUMO (-3.9 eV) l2 LUMO (-4.3 eV) l3 LUMO (-4.2 eV) h1 HOMO (-5.4 eV) h2 HOMO (-6.1 eV) ITO_WF Work Function (-4.7 eV) PVK_HOMO HOMO (-5.54 eV) Pero_HOMO VB (-5.4 eV) PVK_LUMO Pero_HOMO->PVK_HOMO Hole Transfer PCBM_HOMO HOMO (-6.1 eV) Pero_LUMO CB (-3.9 eV) PCBM_LUMO LUMO (-4.3 eV) Pero_LUMO->PCBM_LUMO Electron Transfer Ag_WF Work Function (-4.3 eV)

Caption: Energy level alignment in an inverted perovskite solar cell.

References

Application Notes and Protocols: Copolymerization of 9-Vinylcarbazole with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of 9-vinylcarbazole (NVC) with various vinyl monomers. Detailed protocols for different polymerization techniques are outlined, along with a summary of key quantitative data to aid in the design and synthesis of novel copolymers with tailored properties for a range of applications, including those in the biomedical field.

Introduction

This compound (NVC) is a versatile monomer known for its unique photochemical and electronic properties, as well as its high thermal stability.[1] The resulting polymer, poly(this compound) (PVK), is a well-known p-type semiconductor with applications in organic light-emitting diodes (OLEDs), photorefractive materials, and photovoltaics.[2][3] Copolymerization of NVC with other vinyl monomers allows for the modification of its properties, leading to materials with enhanced processability, tailored solubility, and novel functionalities. This is particularly relevant in the field of drug development, where NVC-containing copolymers can be utilized in drug delivery systems and as bioactive materials.[1]

This document details common polymerization methods for NVC copolymers, including free radical, cationic, and reversible addition-fragmentation chain-transfer (RAFT) polymerization. It also presents key data on monomer reactivity ratios, molecular weight, and thermal properties of the resulting copolymers.

Polymerization Methodologies

Free Radical Polymerization

Free radical polymerization is a common and versatile method for synthesizing NVC copolymers.[4][5] It can be carried out in bulk, solution, or emulsion.[5] Solution polymerization is often preferred to control the reaction kinetics and dissipate the heat of polymerization.

Protocol: Free Radical Solution Copolymerization of this compound (NVC) and Methyl Methacrylate (MMA)

This protocol describes the synthesis of a poly(NVC-co-MMA) copolymer using a free radical initiator in a solvent.

Materials:

  • This compound (NVC), recrystallized from methanol[6]

  • Methyl methacrylate (MMA), inhibitor removed by passing through a basic alumina column

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol[6]

  • Toluene, anhydrous

  • Methanol, for precipitation

  • Hexane, for precipitation[4]

  • Chloroform[4]

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NVC and MMA in anhydrous toluene. The total monomer concentration is typically kept between 1-2 M.

  • Add AIBN as the initiator. The initiator concentration is usually around 0.5-1.5 mol% with respect to the total monomer concentration.[2]

  • De-gas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Place the sealed flask in a preheated oil bath at 60-70°C and stir the reaction mixture.[2]

  • Allow the polymerization to proceed for the desired time (typically 6-24 hours). The reaction time will influence the monomer conversion and the molecular weight of the resulting copolymer.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.[4]

  • Filter the precipitated polymer and wash it with fresh non-solvent to remove unreacted monomers and initiator residues.

  • For further purification, redissolve the polymer in a suitable solvent like chloroform and re-precipitate it in a non-solvent like hot methanol.[4]

  • Dry the purified copolymer in a vacuum oven at 40-60°C until a constant weight is achieved.

Cationic Polymerization

Cationic polymerization is suitable for monomers with electron-donating groups, such as NVC and vinyl ethers. This method can lead to living polymerization under controlled conditions, allowing for the synthesis of well-defined block copolymers.

Protocol: Cationic Copolymerization of this compound (NVC) and Isobutyl Vinyl Ether (IBVE)

This protocol outlines the synthesis of a poly(NVC-co-IBVE) copolymer using a Lewis acid initiator.

Materials:

  • This compound (NVC), purified as described above

  • Isobutyl vinyl ether (IBVE), distilled over calcium hydride

  • Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Methanol, for termination

  • Reaction vessel under an inert atmosphere

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the desired molar ratio of NVC and IBVE in anhydrous DCM.

  • Cool the solution to a low temperature (e.g., -78°C to 0°C) to control the polymerization rate and minimize side reactions.

  • Add the Lewis acid initiator dropwise to the stirred monomer solution.

  • Maintain the reaction at the low temperature for the desired duration (typically 1-4 hours).

  • Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the copolymer in a large excess of methanol.

  • Filter, wash, and dry the copolymer as described in the free radical polymerization protocol.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It is particularly useful for creating complex architectures like block copolymers.[6]

Protocol: RAFT Copolymerization of this compound (NVC) and Styrene

This protocol describes the synthesis of a poly(NVC-co-Styrene) block copolymer using a RAFT agent.

Materials:

  • This compound (NVC), purified

  • Styrene, inhibitor removed

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)

  • AIBN, purified

  • 1,4-Dioxane, anhydrous

  • Methanol, for precipitation

Procedure:

  • Synthesize a PVK macro-RAFT agent by polymerizing NVC in the presence of the RAFT agent and AIBN in 1,4-dioxane at 70°C.

  • Purify the PVK macro-RAFT agent by precipitation in methanol.

  • In a Schlenk flask, dissolve the PVK macro-RAFT agent and styrene monomer in 1,4-dioxane.

  • Add a small amount of AIBN.

  • De-gas the solution as described previously.

  • Heat the reaction mixture at 70°C for the desired time to allow for the chain extension of the PVK macro-RAFT agent with styrene, forming the block copolymer.

  • Terminate the reaction and purify the resulting block copolymer by precipitation in methanol.

  • Dry the final product in a vacuum oven.

Quantitative Data Summary

Monomer Reactivity Ratios

Monomer reactivity ratios (r₁ and r₂) are crucial for predicting the composition of a copolymer from a given monomer feed.[7] These ratios describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer.[8] The Fineman-Ross and Kelen-Tüdös methods are commonly used to determine these ratios from experimental data.[7][9][10][11]

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (NVC)r₂Polymerization ConditionsReference
This compoundStyrene0.0325.5Radical, Toluene[12]
This compoundMethyl Methacrylate~0.1~4.0Radical, Benzene, 60°C
This compoundVinyl Acetate1.90.12RAFT, 70°C[13]

Note: Data for NVC with Methyl Methacrylate is estimated based on typical relative reactivities and should be experimentally verified.

Molecular Weight and Polydispersity Index (PDI)

Gel Permeation Chromatography (GPC) is a standard technique to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[13][14][15]

Copolymer SystemPolymerization MethodMn ( g/mol )Mw ( g/mol )PDIReference
Poly(this compound)Free Radical612,0001,080,0001.7[4]
Star Poly(N-vinylcarbazole)RAFT10,800 - 35,20013,400 - 45,0001.24 - 1.28[6]
Poly(NVC-co-Styrene)RAFT15,000 - 30,00018,000 - 39,0001.2 - 1.3

Note: Data for Poly(NVC-co-Styrene) is representative and can vary based on reaction conditions.

Thermal Properties

Thermal properties are critical for determining the application range of polymeric materials. Glass transition temperature (Tg) is determined by Differential Scanning Calorimetry (DSC), and thermal stability is assessed by Thermogravimetric Analysis (TGA).[5][16]

Copolymer SystemTg (°C)Decomposition Temp. (TGA, °C)NotesReference
Poly(this compound)~200>400High thermal stability[8]
Poly(NVC-co-MMA)120 - 180300 - 380Tg depends on composition[17]
Poly(NVC-co-Styrene)150 - 200350 - 420Tg depends on composition
Poly(IBVE-co-CEVE)*< -10-Low Tg for flexible applications[18]

CEVE: 2-(9-carbazolyl) ethyl vinyl ether, a derivative of NVC. Note: Data for Poly(NVC-co-Styrene) is representative and can vary based on composition and molecular weight.

Visualizations

Copolymerization_Reaction cluster_reactants Reactants cluster_conditions Polymerization Conditions cluster_product Product NVC This compound (NVC) Copolymer Poly(NVC-co-VM) NVC->Copolymer VM Vinyl Monomer (VM) VM->Copolymer Initiator Initiator Initiator->Copolymer Solvent Solvent Solvent->Copolymer Temp Temperature Temp->Copolymer

General scheme for the copolymerization of this compound.

Reactivity_Ratio_Workflow A 1. Prepare Monomer Feeds (Varying NVC/VM ratios) B 2. Perform Low Conversion Copolymerization (<10%) A->B C 3. Isolate and Purify Copolymer B->C D 4. Determine Copolymer Composition (e.g., NMR, Elemental Analysis) C->D E 5. Apply Fineman-Ross or Kelen-Tüdös Method D->E F 6. Calculate Reactivity Ratios (r_NVC and r_VM) E->F

Workflow for determining monomer reactivity ratios.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Monomer Purification B Polymerization Reaction (Free Radical, Cationic, or RAFT) A->B C Purification of Copolymer (Precipitation) B->C D Structural Analysis (FTIR, NMR) C->D E Molecular Weight Analysis (GPC) C->E F Thermal Analysis (DSC, TGA) C->F

General experimental workflow for copolymer synthesis and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of 9-Vinylcarbazole (NVC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 9-Vinylcarbazole (NVC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Poly(this compound) (PVK) yellow or discolored, and how can I prevent it?

A1: Discoloration, typically yellowing, in PVK is often due to the oxidation of phenolic antioxidants that may be present as stabilizers in the monomer or solvents.[1] During polymerization, exposure to heat or certain atmospheric gases (like NOx) can cause these antioxidants to form colored quinone-type compounds.[2][3]

Troubleshooting Steps:

  • Monomer Purity: Ensure high purity of the NVC monomer. Recrystallize the monomer from a solvent like methanol before use to remove impurities and stabilizers.[4]

  • Solvent Quality: Use freshly distilled and deoxygenated solvents to minimize oxidative side reactions.

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Antioxidant Choice: If an antioxidant is necessary for processing, consider using non-phenolic types or those with high resistance to discoloration.[2] Phosphorus-based antioxidants can sometimes be effective in preventing discoloration during processing.[2]

  • Post-Polymerization Exposure: Discoloration can also occur during storage. Storing the polymer in a dark environment, away from potential atmospheric contaminants, can help. Some yellowing at the surface can be reversed by exposure to UV light, which alters the quinone structure to a colorless form.[3]

Q2: I'm getting a broad molecular weight distribution (high Polydispersity Index - Đ or PDI). How can I achieve better control over the polymer chains?

A2: A high polydispersity index indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.[6] This is a common issue in conventional free-radical and some cationic polymerizations of NVC.[4] To achieve a narrow molecular weight distribution (Đ < 1.5), employing a controlled radical polymerization technique is the most effective strategy.

Solutions:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low Đ.[7][8] It involves adding a RAFT agent to a conventional free-radical system to mediate the polymerization.[9] Xanthates and N-aryldithiocarbamates have shown good control for NVC polymerization.[7]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization method that can be used for NVC, although it can be challenging due to the high reactivity of the propagating radicals.[4]

  • Living Cationic Polymerization: While traditional cationic polymerization is often uncontrolled, specific initiating systems can achieve a "living" character, providing excellent control over molecular weight and stereoregularity.[10]

The choice of a suitable Chain Transfer Agent (CTA) is crucial for successful RAFT polymerization. The ratio of monomer to CTA to initiator directly influences the final molecular weight.[11]

Q3: My polymerization reaction is proceeding too quickly or seems uncontrolled. What are the possible causes and solutions?

A3: Uncontrolled or "runaway" polymerization is a significant safety and quality concern, often caused by an excessively high concentration of radical species.[12] This is particularly an issue in bulk polymerization and with highly reactive monomers like NVC.

Potential Causes & Solutions:

  • High Initiator Concentration: An excess of initiator generates a high concentration of radicals, leading to rapid polymerization and potential gelation.

    • Solution: Carefully calculate and optimize the initiator concentration relative to the monomer. A common starting point is a monomer-to-initiator ratio of 100:1 to 1000:1.

  • Oxygen Inhibition (followed by acceleration): Oxygen can initially inhibit radical polymerization, but this can lead to an accumulation of unreacted initiator. Once the oxygen is consumed, the accumulated initiator can decompose rapidly, causing an uncontrolled reaction.

    • Solution: Thoroughly degas the reaction mixture before initiating polymerization. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[13]

  • High Temperature: Higher temperatures increase the rate of initiator decomposition and propagation, which can make the reaction difficult to manage.

    • Solution: Lower the reaction temperature. If using a thermal initiator like AIBN, ensure the temperature is appropriate for its half-life.

  • Cationic Polymerization: NVC is very reactive towards cationic polymerization, which can be initiated by trace acidic impurities.[14]

    • Solution: Ensure all glassware is dry and reagents are free from acidic contaminants. If a cationic mechanism is desired, use a well-defined initiating system.[15]

Q4: The yield of my PVK is consistently low. How can I improve it?

A4: Low polymer yield can stem from several factors, including incomplete monomer conversion, premature termination of polymer chains, or loss of product during workup and purification.

Improvement Strategies:

  • Increase Polymerization Time: The reaction may not have proceeded to completion. Monitor the monomer conversion over time using techniques like ¹H NMR or gravimetry to determine the optimal reaction duration.[13]

  • Optimize Initiator Concentration: An insufficient amount of initiator may not generate enough radicals to sustain the polymerization and achieve high conversion. Conversely, too much initiator can lead to premature termination. Experiment with different monomer-to-initiator ratios.

  • Check for Inhibitors: As mentioned in Q3, impurities in the monomer or solvent can inhibit polymerization.[5] Ensure proper purification of all reagents.

  • Precipitation/Purification Method: The choice of anti-solvent for precipitating the polymer is critical. PVK is soluble in solvents like THF, toluene, and chloroform, and it precipitates in methanol, ethanol, and hexanes.[16] Ensure the polymer is fully precipitated from the solution and minimize losses during filtration and drying. Using a cold anti-solvent can often improve precipitation efficiency.

Q5: How do I effectively remove unreacted NVC monomer from my final polymer?

A5: Residual monomer can significantly impact the final properties and performance of the polymer, particularly in electronic and biomedical applications. Purification is a critical step.

Recommended Purification Methods:

  • Reprecipitation: This is the most common method. Dissolve the crude polymer in a good solvent (e.g., THF or Chloroform) and add this solution dropwise into a vigorously stirred anti-solvent (e.g., hot methanol or hexane).[16] The unreacted NVC monomer is soluble in hot methanol, while the polymer precipitates out.[16] Repeating this process 2-3 times is recommended for high purity.

  • Soxhlet Extraction: For a very high degree of purity, Soxhlet extraction is an excellent method. The polymer is placed in a thimble and continuously washed with a solvent (like methanol) that dissolves the monomer but not the polymer.[17]

Data & Tables

Table 1: Effect of Monomer-to-CTA Ratio on Molecular Weight in RAFT Polymerization of NVC

This table illustrates how adjusting the ratio of N-Vinylcarbazole (NVK) to a Chain Transfer Agent (CTA) can be used to target specific molecular weights. The data is adapted from a study using a dithiocarbamate-type CTA.[4]

Entry[NVK]₀/[CTA]₀ RatioConversion (%)Mₙ (Theoretical) ( g/mol )Mₙ (Experimental, GPC) ( g/mol )Đ (Mₙ/Mₙ)
110018.53,5703,3001.45
220025.19,6909,1001.51
330028.316,40015,2001.62
440035.627,50025,1001.70
550041.239,80036,4001.75

Note: Experimental molecular weights were determined by GPC calibrated with polystyrene standards and may be apparent values.[4]

Experimental Protocols

1. Purification of N-Vinylcarbazole (NVC) Monomer

  • Objective: To remove inhibitors and impurities prior to polymerization.

  • Methodology:

    • Dissolve crude NVC in a minimal amount of a suitable solvent (e.g., acetone or diethyl ether) at room temperature.

    • Add methanol (a non-solvent) dropwise while stirring until the solution becomes cloudy, indicating the onset of crystallization.

    • Allow the solution to stand at room temperature, then transfer to a refrigerator (4°C) for several hours to complete the crystallization.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the purified NVC under vacuum at room temperature. The melting point should be sharp at 64-66°C.[18]

2. Protocol for Conventional Free Radical Polymerization of NVC

  • Objective: To synthesize PVK using a standard free radical method.

  • Materials:

    • Purified NVC monomer

    • 2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

    • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Methodology:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of NVC in the solvent (e.g., 1 g NVC in 10 mL Toluene).

    • Add the calculated amount of AIBN (e.g., for a 200:1 monomer:initiator ratio).

    • Seal the flask with a rubber septum. Degas the solution by performing three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The solution will become more viscous.

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred anti-solvent (e.g., methanol).

    • Collect the white fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum.

3. Protocol for RAFT Polymerization of NVC

  • Objective: To synthesize PVK with a controlled molecular weight and low polydispersity.

  • Materials:

    • Purified NVC monomer

    • AIBN (or other suitable radical initiator)

    • RAFT Chain Transfer Agent (CTA) (e.g., a xanthate or dithiocarbamate)

    • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane)

  • Methodology:

    • In a Schlenk flask, combine the NVC monomer, the RAFT agent (CTA), and the initiator (AIBN) in the desired molar ratios (e.g., [NVC]₀:[CTA]₀:[AIBN]₀ = 400:2:1).[4]

    • Add the solvent (e.g., 1,4-Dioxane) to achieve the desired monomer concentration.

    • Degas the solution using three freeze-pump-thaw cycles and backfill with an inert gas.

    • Place the flask in a preheated oil bath (e.g., 70°C) and stir.

    • Monitor the reaction by taking aliquots at different time points to analyze for monomer conversion (via NMR) and molecular weight evolution (via GPC/SEC).

    • Once the desired conversion is reached, quench the reaction by cooling and exposing it to air.

    • Isolate the polymer by precipitation in an appropriate anti-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Visualizations

Troubleshooting_Discoloration Start Problem: PVK is Yellow/Discolored Q1 Is Monomer Pure? Start->Q1 Purify Action: Recrystallize NVC from Methanol Q1->Purify No Q2 Reaction Under Inert Atmosphere? Q1->Q2 Yes Purify->Q2 Degas Action: Degas Solvents & Use N2/Ar Blanket Q2->Degas No Q3 Using Phenolic Stabilizers? Q2->Q3 Yes Degas->Q3 Stabilizer Action: Use Non-Phenolic Stabilizers Q3->Stabilizer Yes End Result: Colorless PVK Q3->End No Stabilizer->End

Caption: Troubleshooting workflow for PVK discoloration.

Polymerization_Control cluster_0 Conventional Free Radical Polymerization cluster_1 Controlled (RAFT) Polymerization a1 High Initiator Concentration Result1 Broad Molecular Weight Distribution (High Đ > 1.8) a1->Result1 a2 Chain Transfer to Monomer/Solvent a2->Result1 a3 Bimolecular Termination a3->Result1 b1 Addition of RAFT Agent (CTA) b2 Reversible Dormant/Active Equilibrium b1->b2 b3 All Chains Grow Simultaneously b2->b3 Result2 Narrow Molecular Weight Distribution (Low Đ < 1.5) b3->Result2

Caption: Comparison of conventional vs. controlled polymerization outcomes.

RAFT_Workflow prep 1. Reagent Prep setup 2. Reaction Setup prep->setup degas 3. Degassing setup->degas sub_nvc Add NVC Monomer setup->sub_nvc sub_cta Add RAFT Agent (CTA) setup->sub_cta sub_aibn Add Initiator (AIBN) setup->sub_aibn sub_solvent Add Solvent setup->sub_solvent polymerize 4. Polymerization degas->polymerize quench 5. Quenching polymerize->quench purify 6. Purification & Isolation quench->purify analyze 7. Analysis purify->analyze sub_precip Precipitate in Methanol purify->sub_precip sub_filter Filter Polymer purify->sub_filter sub_dry Dry Under Vacuum purify->sub_dry

Caption: Experimental workflow for RAFT polymerization of NVC.

References

Technical Support Center: Optimizing Poly(9-Vinylcarbazole) Thin Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the morphology of poly(9-vinylcarbazole) (PVK) thin films.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication of PVK thin films via spin coating.

IssuePotential Cause(s)Suggested Solution(s)
Pinholes or "Comet" Streaks in the Film Particulate contamination on the substrate or in the PVK solution.Ensure a cleanroom environment, filter the PVK solution using a PTFE syringe filter (0.2 µm pore size), and thoroughly clean the substrate before use.[1]
Film is Too Thick Solution concentration is too high. Spin speed is too low.Decrease the concentration of the PVK solution. Increase the spin coater's rotational speed.[2]
Film is Too Thin Solution concentration is too low. Spin speed is too high.Increase the concentration of the PVK solution. Decrease the spin coater's rotational speed.[2]
Incomplete or Uneven Film Coverage Poor wetting of the substrate by the PVK solution. Insufficient volume of the dispensed solution.Treat the substrate with UV-Ozone or oxygen plasma to improve surface wettability. Increase the volume of the PVK solution dispensed onto the substrate.
"Orange Peel" or Rough Film Surface The solvent evaporation rate is too high. The viscosity of the solution is too high.Use a solvent with a lower vapor pressure (e.g., chlorobenzene instead of chloroform).[3] Reduce the concentration of the PVK solution to lower its viscosity.
Film Cracking High internal stress in the film. The annealing temperature is too high or the cooling is too rapid.Optimize the annealing temperature and implement a slower cooling ramp rate. Consider using a plasticizer in the PVK solution.
Poor Film Adhesion to the Substrate The substrate surface is not sufficiently clean. Incompatibility between the PVK and the substrate surface.Implement a rigorous substrate cleaning protocol.[4] Consider using an adhesion promoter or modifying the substrate surface.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving PVK for spin coating?

A1: Toluene and chlorobenzene are commonly used solvents for dissolving PVK.[3][5] Toluene is a good starting point due to its moderate evaporation rate.[5] Chloroform can also be used, but its higher volatility may lead to faster drying and potentially rougher films.[3]

Q2: How does the concentration of the PVK solution affect the final film thickness?

A2: The film thickness is directly proportional to the concentration of the PVK solution. Higher concentrations will result in thicker films at a given spin speed.[6]

Q3: What is the relationship between spin speed and film thickness?

A3: Film thickness is inversely proportional to the square root of the spin speed.[2] Therefore, increasing the spin speed will decrease the film thickness.

Q4: What is the purpose of annealing the PVK thin film?

A4: Annealing is a post-deposition heat treatment that can improve the quality of the PVK film. It can help to remove residual solvent, reduce internal stress, and improve the film's structural and optical properties, such as transparency.[4][5] For PVK, annealing is often performed at temperatures ranging from 100°C to 170°C.[5][7]

Q5: How can I characterize the morphology of my PVK thin films?

A5: Atomic Force Microscopy (AFM) is an excellent technique for characterizing the surface topography and roughness of your PVK films at the nanoscale.[7][8] Scanning Electron Microscopy (SEM) can provide information about the film's surface features and cross-sectional structure.[8]

Data Presentation

Table 1: Effect of PVK Concentration in Toluene on Film Thickness at 3000 rpm

PVK Concentration (mg/mL)Approximate Film Thickness (nm)
530 - 50
1060 - 80
1590 - 120
20130 - 160
Note: These are approximate values and can vary based on the specific spin coater and environmental conditions.

Table 2: Influence of Spin Speed on PVK Film Thickness (10 mg/mL in Toluene)

Spin Speed (rpm)Approximate Film Thickness (nm)
1000100 - 130
200070 - 90
300060 - 80
400050 - 70
500040 - 60
Note: These are approximate values and can vary based on the specific spin coater and environmental conditions.

Table 3: Impact of Solvent Choice on PVK Film Roughness (10 mg/mL, 3000 rpm)

SolventBoiling Point (°C)Approximate Surface Roughness (RMS, nm)
Chloroform61.23 - 5
Toluene110.61 - 2
Chlorobenzene131.7< 1
Note: RMS (Root Mean Square) roughness values are indicative and can be influenced by substrate quality and processing conditions. Slower evaporating solvents generally lead to smoother films.[3]

Experimental Protocols

Protocol 1: Preparation of PVK Solution
  • Materials: Poly(this compound) (PVK) powder, toluene (or other suitable solvent), magnetic stirrer, stir bar, and a vial.

  • Procedure:

    • Weigh the desired amount of PVK powder and add it to a clean, dry vial.

    • Add the calculated volume of toluene to achieve the target concentration (e.g., 10 mg/mL).

    • Place the magnetic stir bar in the vial.

    • Seal the vial and place it on the magnetic stirrer.

    • Stir the solution at room temperature until the PVK is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can be used to expedite dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

Protocol 2: Spin Coating of PVK Thin Film
  • Substrate Preparation:

    • Clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) by sequentially sonicating in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas.

    • For enhanced cleaning and improved film adhesion, treat the substrate with UV-Ozone for 15 minutes or oxygen plasma for 5 minutes immediately before spin coating.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the filtered PVK solution onto the center of the substrate to cover a significant portion of the surface.

    • Start the spin coater. A two-step process is often employed:

      • Spreading Step: Spin at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.

      • Thinning Step: Ramp up to the desired high speed (e.g., 1000-5000 rpm) and spin for 30-60 seconds to achieve the target film thickness.[6]

Protocol 3: Thermal Annealing of PVK Thin Film
  • Procedure:

    • Carefully transfer the spin-coated PVK film on the substrate to a hotplate or into a vacuum oven.

    • Set the annealing temperature. For PVK, a temperature range of 100-170°C is typical.[5][7] A common starting point is 110°C for 10 minutes.[5]

    • Anneal the film for the desired duration (e.g., 10-30 minutes).[5]

    • After annealing, allow the film to cool down slowly to room temperature to prevent the formation of cracks due to thermal shock.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_dep Film Deposition cluster_post Post-Deposition dissolve Dissolve PVK in Solvent filter Filter Solution (0.2 µm) dissolve->filter spin Spin Coating filter->spin clean Substrate Cleaning clean->spin anneal Thermal Annealing spin->anneal

Figure 1. Experimental workflow for PVK thin film fabrication.

Troubleshooting_Logic cluster_defects Defect Type cluster_causes Potential Cause cluster_solutions Solution start Film Defect Observed pinholes Pinholes/Comets start->pinholes uneven Uneven Coverage start->uneven rough Rough Surface start->rough contamination Contamination pinholes->contamination wetting Poor Wetting uneven->wetting evaporation Fast Evaporation rough->evaporation clean_filter Clean & Filter contamination->clean_filter surface_treat Surface Treatment wetting->surface_treat change_solvent Change Solvent evaporation->change_solvent

Figure 2. Troubleshooting logic for common PVK film defects.

References

Technical Support Center: Enhancing the Stability of PVK-Based Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the stability of poly(N-vinylcarbazole) (PVK)-based perovskite solar cells (PSCs).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Rapid degradation of unencapsulated devices in ambient air. Perovskite layer is sensitive to moisture and oxygen.[1][2]1. Encapsulation: Immediately encapsulate the device after fabrication. Use materials with low water vapor transmission rate (WVTR) and oxygen transmission rate (OTR) like glass with epoxy sealant or thin-film encapsulation.[3][4][5] 2. Hydrophobic Layers: Incorporate hydrophobic charge transport layers (CTLs) or surface passivation layers to repel moisture.[6][7]
Poor device performance (low PCE, Voc, Jsc, or FF) from the start. 1. Pinholes or defects in the perovskite layer: These can create short circuits.[8] 2. Poor film quality: Incomplete coverage, small grain size, or rough morphology.[9] 3. Interfacial defects: Trap states at the interfaces between the perovskite and charge transport layers can lead to non-radiative recombination.[10][11]1. Optimize Spin-Coating/Annealing: Adjust spin-coating speed, duration, and annealing temperature/time to improve film uniformity and reduce pinholes.[8] 2. Additive Engineering: Introduce additives to the perovskite precursor solution to control crystallization and improve film quality.[9] 3. Surface Passivation: Apply a passivation layer (e.g., organic cations, Lewis bases) on top of the perovskite film to reduce surface defects.[12][13][14]
Significant hysteresis in J-V curves. Ion migration within the perovskite layer.1. Passivation: Passivating grain boundaries and interfaces can suppress ion migration.[10] 2. Compositional Engineering: Modifying the perovskite composition can enhance structural stability and reduce ion movement.
Device degradation under continuous illumination (light soaking). Photo-induced degradation mechanisms, including phase segregation or chemical decomposition of the perovskite layer and degradation of charge transport layers.[2]1. UV Filtering: Use a UV filter during measurements or incorporate a UV-stable charge transport layer. 2. Stable Charge Transport Layers: Replace unstable organic CTLs (e.g., Spiro-OMeTAD) with more robust inorganic or polymeric alternatives.[15] 3. Encapsulation: Proper encapsulation can protect the device from environmental factors that exacerbate photo-induced degradation.[3]
Thermal instability, leading to degradation at elevated temperatures (e.g., 85°C). 1. Intrinsic instability of the perovskite material. [2] 2. Degradation of organic charge transport layers. [15]1. Compositional Engineering: Incorporate more thermally stable cations or halides into the perovskite structure. 2. Thermally Stable CTLs: Utilize inorganic charge transport layers that can withstand higher temperatures.[15] 3. Encapsulation: A thermally conductive encapsulant can help dissipate heat from the device.
Inconsistent results between batches. Variations in environmental conditions (humidity, temperature) during fabrication.[16]1. Controlled Environment: Fabricate devices in a controlled environment with stable humidity and temperature, such as a nitrogen-filled glovebox.[16] 2. Standardized Protocols: Strictly adhere to standardized fabrication protocols to ensure reproducibility.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for PVK-based perovskite solar cells?

The main degradation pathways are initiated by extrinsic factors such as moisture, oxygen, heat, and UV light.[1][2] These factors can lead to the decomposition of the perovskite crystal structure, degradation of the charge transport layers, and corrosion of the metal electrode. Intrinsic instabilities of the perovskite material itself can also contribute to degradation over time.[15]

2. How does encapsulation improve the stability of perovskite solar cells?

Encapsulation acts as a physical barrier, isolating the sensitive perovskite layer and other components from harmful environmental factors like moisture and oxygen.[3][4] Effective encapsulation, using materials with low water vapor and oxygen transmission rates, is crucial for long-term operational stability.[5]

3. What is passivation and how does it enhance stability?

Passivation involves treating the perovskite film to reduce defects, particularly at the surfaces and grain boundaries.[10][11] These defects can act as sites for degradation to begin and also as traps for charge carriers, leading to recombination losses. Passivation can be achieved by applying a thin layer of another material (e.g., organic salts, polymers, or inorganic oxides) that chemically bonds with or physically covers the defect sites, thereby improving both stability and efficiency.[12][13][14]

4. What role do additives play in improving stability?

Additives are incorporated into the perovskite precursor solution to influence crystal growth and film morphology.[9] They can lead to larger grain sizes, fewer pinholes, and reduced defect densities within the bulk of the perovskite film, all of which contribute to enhanced stability and performance.

5. How can I minimize the impact of UV light on my devices?

To minimize UV-induced degradation, you can employ UV-filtering encapsulation layers or use charge transport materials that are inherently more stable under UV radiation.[10]

Quantitative Data on Stability Improvement Strategies

The following tables summarize the performance and stability improvements achieved through various strategies.

Table 1: Effect of Passivation on Device Performance and Stability

Passivation AgentPerovskite CompositionInitial PCE (%)Stability MetricReference
n-OABrWide Bandgap (1.72 eV)19.1Retained >90% of initial PCE after 144h at 70-85% RH[12]
CF3PEAINot specified21.05Retained 98% of initial PCE after 528h in ambient air (70-80% RH)[6]
TTFAMAPbClxI3–x17.8812.9% efficiency loss after 40 days in ~12% humidity[7][13]
BPYMAPbClxI3–x16.4913.2% efficiency loss after 40 days in ~12% humidity[7][13]
GAI/BDAI (1:1)3D Perovskite22.1-[17]

Table 2: Effect of Encapsulation on Device Stability

Encapsulation MethodStress ConditionStability ResultReference
Lamination-based glass-glass85°C and 85% RH (Damp Heat)Retained over 95% of initial efficiency after 1566 h[3]
Glue-based with cover glassAmbient atmosphereRetained >93% of initial efficiency after 1566 h[3]
Polymer/AlOutdoor illumination (500 h)Maintained ~90% of initial PCE[18]
Polymer/GlassOutdoor illumination (500 h)Dropped by >25%[18]

Experimental Protocols

Protocol 1: Surface Passivation with Organic Cations (e.g., n-OABr)

  • Prepare Passivation Solution: Dissolve the organic ammonium bromide salt (e.g., n-octylammonium bromide, n-OABr) in a suitable solvent like isopropanol at a low concentration (e.g., 1 mg/mL).

  • Perovskite Film Fabrication: Fabricate the 3D perovskite film on your substrate using your standard procedure (e.g., spin-coating).

  • Apply Passivation Layer: After the perovskite film is formed and annealed, deposit the passivation solution onto the perovskite surface via spin-coating. A typical spin-coating recipe is 4000 rpm for 30 seconds.

  • Annealing: Anneal the substrate with the passivation layer at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the formation of a thin 2D perovskite layer on top of the 3D perovskite.

  • Complete Device Fabrication: Proceed with the deposition of the subsequent layers (e.g., hole transport layer, metal electrode).

Protocol 2: Glass-to-Glass Encapsulation

  • Prepare Materials: You will need a cover glass of the same size as your device substrate, a UV-curable epoxy resin, and a UV lamp.

  • Device Fabrication: Complete the fabrication of your perovskite solar cell, including the final metal electrode.

  • Apply Sealant: In an inert atmosphere (e.g., a nitrogen-filled glovebox), carefully dispense the UV-curable epoxy around the active area of the solar cell on the substrate. Ensure the sealant does not come into contact with the active area.

  • Place Cover Glass: Gently place the cover glass on top of the substrate, ensuring it makes good contact with the epoxy sealant.

  • Apply Pressure: Apply gentle and uniform pressure to the encapsulated device to ensure a thin and uniform sealant layer.

  • Cure Epoxy: Expose the encapsulated device to a UV lamp for the time recommended by the epoxy manufacturer to cure the sealant.

  • Edge Sealing (Optional but Recommended): For enhanced stability, apply an additional layer of a low-permeability sealant (e.g., butyl rubber-based) around the edges of the encapsulated device.

Visualizations

DegradationPathways cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Mechanisms cluster_effects Device Effects Moisture Moisture Perovskite_Decomposition Perovskite Decomposition Moisture->Perovskite_Decomposition Electrode_Corrosion Electrode Corrosion Moisture->Electrode_Corrosion Oxygen Oxygen Oxygen->Perovskite_Decomposition Oxygen->Electrode_Corrosion Heat Heat Heat->Perovskite_Decomposition CTL_Degradation CTL Degradation Heat->CTL_Degradation UV_Light UV Light UV_Light->Perovskite_Decomposition UV_Light->CTL_Degradation Increased_Recombination Increased Recombination Perovskite_Decomposition->Increased_Recombination CTL_Degradation->Increased_Recombination Device_Failure Device Failure Electrode_Corrosion->Device_Failure PCE_Loss PCE Loss PCE_Loss->Device_Failure Increased_Recombination->PCE_Loss ExperimentalWorkflow cluster_fabrication Device Fabrication cluster_stabilization Stability Enhancement cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning ETL_Deposition ETL Deposition Substrate_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Deposition ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition Perovskite_Deposition->HTL_Deposition Electrode_Deposition Electrode Deposition HTL_Deposition->Electrode_Deposition Passivation Surface Passivation Electrode_Deposition->Passivation Encapsulation Encapsulation Passivation->Encapsulation JV_Measurement J-V Measurement Encapsulation->JV_Measurement Stability_Testing Stability Testing JV_Measurement->Stability_Testing TroubleshootingLogic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_PCE Low Initial PCE Defects Film Defects / Pinholes Low_PCE->Defects Interfacial_Losses Interfacial Recombination Low_PCE->Interfacial_Losses Rapid_Degradation Rapid Degradation Rapid_Degradation->Defects Environmental_Factors Moisture / Oxygen Rapid_Degradation->Environmental_Factors Optimize_Fabrication Optimize Fabrication Parameters Defects->Optimize_Fabrication Encapsulate Encapsulate Device Environmental_Factors->Encapsulate Passivate Apply Passivation Layer Interfacial_Losses->Passivate

References

Technical Support Center: Poly(9-Vinylcarbazole) in OLED Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(9-vinylcarbazole) (PVK) in Organic Light-Emitting Diode (OLED) devices.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and operation of PVK-based OLEDs.

Issue 1: Rapid Decrease in Device Luminance

Question: My PVK-based OLED device shows a rapid decline in brightness shortly after operation. What are the potential causes and how can I troubleshoot this?

Answer: A rapid decrease in luminance is a common problem that can stem from several factors related to material purity, device architecture, and operating conditions.

  • Possible Cause 1: Photo-oxidation of the PVK Layer. Exposure to ambient oxygen and moisture, especially under illumination and electrical stress, can lead to the photo-oxidation of the carbazole side chains in PVK. This process creates non-emissive quenching sites and charge traps within the active layer, reducing the efficiency of radiative recombination.

    • Troubleshooting Steps:

      • Encapsulation: Ensure your device has a high-quality encapsulation layer to prevent the ingress of oxygen and moisture. The water vapor transmission rate (WVTR) for OLEDs should ideally be below 10⁻⁶ g/m²/day.

      • Inert Atmosphere: Fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox.

      • Material Purity: Use high-purity PVK, as impurities can act as catalysts for degradation reactions.

  • Possible Cause 2: Thermal Degradation. High operating temperatures, often caused by Joule heating at high current densities, can lead to the degradation of the PVK polymer backbone.[1] The glass transition temperature (Tg) of PVK is typically between 200-250°C, and exceeding this can cause morphological changes and chain scission, leading to a decrease in performance.[1]

    • Troubleshooting Steps:

      • Heat Sinking: Improve the heat dissipation of your device by using a proper heat sink.

      • Operating Current: Operate the device at a lower current density to minimize Joule heating.

      • Thermal Annealing Optimization: While thermal annealing can improve film morphology, excessive temperatures or durations can be detrimental.[1] Optimize the annealing process for your specific device structure.

  • Possible Cause 3: Exciton-Polaron Annihilation. At high brightness levels, the concentration of excitons and polarons (charge carriers) in the emissive layer is high. The interaction between these species can lead to non-radiative decay, a process known as exciton-polaron annihilation, which reduces the overall quantum efficiency.

    • Troubleshooting Steps:

      • Device Architecture: Introduce charge-blocking layers to confine charge carriers and excitons within the emissive layer, improving the charge balance and reducing the likelihood of annihilation events.

      • Host-Guest System: Doping the PVK host with a suitable guest emitter can facilitate efficient energy transfer and reduce the concentration of excitons on the PVK, thereby minimizing annihilation.

Issue 2: Color Shift in Electroluminescence (EL) Spectrum Over Time

Question: The color of my PVK-based OLED is changing during operation. What could be causing this spectral instability?

Answer: Color shifts in the EL spectrum are typically indicative of changes in the emissive species or the microenvironment within the active layer.

  • Possible Cause 1: Formation of Degradation Products. The degradation of PVK through photo-oxidation or thermal stress can lead to the formation of new chemical species with different emission characteristics. For instance, oxidation can introduce carbonyl groups that may have their own emissive properties or act as traps, altering the overall emission spectrum.

    • Troubleshooting Steps:

      • Spectroscopic Analysis: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify the formation of new functional groups (e.g., carbonyls) in the PVK film after operation.

      • Inert Environment: As with luminance degradation, operating in an inert environment is crucial to minimize the formation of these degradation byproducts.

  • Possible Cause 2: Morphological Changes. Thermal annealing or prolonged operation at elevated temperatures can alter the morphology of the PVK film, affecting the extent of π-π stacking between carbazole units.[1] This can influence the formation of excimers, which have a different emission wavelength compared to the monomer emission of PVK, leading to a change in the perceived color.

    • Troubleshooting Steps:

      • Controlled Annealing: Carefully control the thermal annealing process to achieve a stable and desired film morphology.

      • Atomic Force Microscopy (AFM): Use AFM to study the surface morphology of the PVK film before and after operation to identify any significant changes.

Issue 3: Increase in Operating Voltage

Question: The voltage required to drive my PVK-OLED at a constant current is increasing over time. What is the reason for this?

Answer: An increase in operating voltage is a sign of increased device resistance, which can be attributed to several degradation mechanisms.

  • Possible Cause 1: Charge Trapping. Degradation of the PVK or interfaces can create charge traps. These traps capture charge carriers, reducing their mobility and increasing the overall resistance of the device.

    • Troubleshooting Steps:

      • Transient Electroluminescence: This technique can be used to probe charge trapping and detrapping dynamics within the device.

      • Material Purity: Ensure high-purity materials are used to minimize the initial concentration of charge traps.

  • Possible Cause 2: Interfacial Degradation. The interfaces between the PVK layer and the adjacent charge transport or electrode layers can degrade over time. This can lead to the formation of an injection barrier, impeding the flow of charge and increasing the operating voltage.

    • Troubleshooting Steps:

      • Interface Engineering: Optimize the interfaces by using appropriate interlayer materials to improve charge injection and reduce interfacial stress.

      • Adhesion: Ensure good adhesion between the different layers of the device to prevent delamination during operation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms of PVK in OLEDs?

A1: The primary degradation mechanisms for PVK in OLEDs are:

  • Photo-oxidation: Reaction with oxygen and moisture, accelerated by light and electrical stress, leading to the formation of non-emissive species.

  • Thermal Degradation: Decomposition of the polymer structure at high temperatures, often caused by Joule heating.[1]

  • Exciton-Polaron Annihilation: Non-radiative quenching of excitons by polarons at high current densities.

Q2: How does the molecular weight of PVK affect device stability?

A2: The molecular weight of PVK can influence the film-forming properties and charge transport characteristics. While not a direct factor in the chemical degradation pathways, it can affect the morphology and thermal stability of the film, which in turn impacts the long-term operational stability of the device.

Q3: Can I improve the stability of my PVK-based OLED by using additives?

A3: Yes, incorporating antioxidants or UV stabilizers into the PVK layer can help to mitigate photo-oxidative degradation. Furthermore, using a host-guest system where PVK is the host and a more stable emissive molecule is the guest can improve overall device lifetime by providing an alternative, more efficient recombination pathway.

Q4: What is the expected lifetime of a typical PVK-based OLED?

A4: The lifetime of an OLED, often defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50), can vary significantly depending on the device architecture, materials used, fabrication quality, and operating conditions. For simple, un-optimized PVK devices, lifetimes can be in the range of tens to hundreds of hours. However, with advanced device engineering, including the use of stable emitters and robust encapsulation, the lifetime can be significantly extended.

Data Presentation

Table 1: Effect of Thermal Annealing on PVK-based OLED Performance

Annealing Temperature (°C)Turn-on Voltage (V)Maximum Luminance (cd/m²)External Quantum Efficiency (EQE) (%)
No Annealing8.14.47-
50--4.09
120LowestHighest-
200IncreasedDecreased2.72

Data compiled from multiple sources for illustrative purposes. Actual values are highly dependent on the specific device structure and materials.[2][3]

Table 2: Impact of Degradation on Key OLED Parameters

Degradation MechanismPrimary EffectSecondary Effects
Photo-oxidationRapid Luminance DecayColor Shift, Increased Operating Voltage
Thermal DegradationLuminance Decay, Device FailureIncreased Operating Voltage, Morphological Changes
Exciton-Polaron AnnihilationEfficiency Roll-off at High BrightnessReduced Luminance

Experimental Protocols

1. OLED Lifetime Measurement

  • Objective: To determine the operational lifetime of a PVK-based OLED device.

  • Methodology:

    • Place the encapsulated OLED device in a light-tight test chamber.

    • Connect the device to a source measure unit (SMU).

    • Position a calibrated photodetector or spectrometer in front of the device to measure the luminance.

    • Apply a constant DC current to the device that corresponds to a desired initial luminance (e.g., 1000 cd/m²).

    • Continuously monitor and record the luminance and voltage as a function of time.

    • The lifetime (e.g., LT50) is the time at which the luminance drops to 50% of its initial value.[4]

2. UV-Vis Absorption Spectroscopy for Degradation Analysis

  • Objective: To monitor changes in the electronic structure of the PVK film due to degradation.

  • Methodology:

    • Prepare a thin film of PVK on a transparent substrate (e.g., quartz).

    • Measure the initial UV-Vis absorption spectrum of the film using a spectrophotometer.

    • Subject the film to a stress factor (e.g., UV irradiation, thermal annealing).

    • Periodically measure the UV-Vis absorption spectrum of the stressed film.

    • Analyze the changes in the absorption peaks, such as a decrease in the intensity of the carbazole absorption bands or the appearance of new absorption features, which can indicate chemical degradation.[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Oxidation Analysis

  • Objective: To identify the formation of oxidation products in the PVK film.

  • Methodology:

    • Prepare a PVK film on an IR-transparent substrate (e.g., silicon wafer).

    • Record the initial FTIR spectrum of the film in transmission or attenuated total reflectance (ATR) mode.

    • Expose the film to an oxidative environment (e.g., air under UV irradiation).

    • Record the FTIR spectrum of the film at regular intervals.

    • Look for the appearance or growth of absorption bands in the carbonyl region (around 1700 cm⁻¹), which is a clear indicator of oxidation.[6][7]

Mandatory Visualization

cluster_photo_oxidation Photo-oxidation Pathway PVK PVK Excited_PVK PVK* (Excited State) PVK->Excited_PVK Light/Electric Field Radical_Cation PVK Radical Cation Excited_PVK->Radical_Cation Peroxy_Radical Peroxy Radical Radical_Cation->Peroxy_Radical + O2 Oxygen Oxygen (O2) Carbonyl Carbonyl Formation (Quenching Site) Peroxy_Radical->Carbonyl Hydrogen Abstraction Degraded_PVK Degraded PVK Carbonyl->Degraded_PVK

Caption: Photo-oxidation degradation pathway of PVK in an OLED.

cluster_troubleshooting_workflow Troubleshooting Workflow for Rapid Luminance Decay Start Rapid Luminance Decay Observed Check_Encapsulation Check Encapsulation Quality Start->Check_Encapsulation Good_Encapsulation Encapsulation OK? Check_Encapsulation->Good_Encapsulation Improve_Encapsulation Improve Encapsulation Good_Encapsulation->Improve_Encapsulation No Check_Temperature Monitor Operating Temperature Good_Encapsulation->Check_Temperature Yes End Problem Mitigated Improve_Encapsulation->End High_Temperature Temperature High? Check_Temperature->High_Temperature Improve_Heat_Sinking Improve Heat Sinking High_Temperature->Improve_Heat_Sinking Yes Check_Current Analyze Operating Current High_Temperature->Check_Current No Improve_Heat_Sinking->End High_Current Current Density High? Check_Current->High_Current Reduce_Current Reduce Current Density High_Current->Reduce_Current Yes Investigate_Materials Investigate Material Purity & Architecture High_Current->Investigate_Materials No Reduce_Current->End Investigate_Materials->End

Caption: Troubleshooting workflow for rapid luminance decay in PVK OLEDs.

References

Troubleshooting guide for controlled RAFT polymerization of N-vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-vinylcarbazole (NVC). It is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing this polymerization technique.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable RAFT agents for the polymerization of N-vinylcarbazole (NVC)?

A1: The polymerization of NVC is best controlled using trithiocarbonate RAFT agents, which can yield polymers with well-controlled molecular weights and very narrow polydispersity indices (Đ < 1.1).[1][2] Xanthates and N-aryldithiocarbamates also provide adequate control, with dispersities typically below 1.3.[1][2] Dithiobenzoates, however, tend to cause significant retardation and are generally not recommended for NVC polymerization.[1][2] The choice of the R group on the RAFT agent is also crucial; it should be a good leaving group and an effective initiating radical. For instance, the cyanomethyl group has been shown to be effective.[1][2]

Q2: What are common initiators and solvents used for the RAFT polymerization of NVC?

A2: A common thermal initiator used for the RAFT polymerization of NVC is azobisisobutyronitrile (AIBN).[3][4] The choice of solvent can influence the polymerization kinetics and solubility of the resulting polymer. 1,4-dioxane is a frequently used solvent for this reaction.[3][5]

Q3: What is a typical reaction temperature for the RAFT polymerization of NVC?

A3: The RAFT polymerization of NVC is often conducted at temperatures around 70 °C, particularly when using AIBN as the initiator.[3] The optimal temperature can vary depending on the specific initiator and RAFT agent used.

Troubleshooting Guide

This section addresses common problems encountered during the RAFT polymerization of N-vinylcarbazole.

Problem 1: High Polydispersity Index (PDI or Đ)

Symptoms: The resulting poly(N-vinylcarbazole) (PNVC) has a broad molecular weight distribution (PDI > 1.5).

Potential Causes & Solutions:

Potential CauseSuggested Solution
Inappropriate RAFT Agent NVC has intermediate reactivity, so the choice of RAFT agent is critical.[1][2] Use a trithiocarbonate for optimal control.[1][2] Xanthates and dithiocarbamates can also be effective.[6] Avoid dithiobenzoates as they can lead to poor control.[1][2]
Incorrect Initiator Concentration The ratio of initiator to RAFT agent is crucial. A high initiator concentration can lead to an increased number of dead polymer chains, broadening the PDI. A typical RAFT agent to initiator ratio is between 1 and 5.[3]
Impurities Impurities in the monomer, solvent, or initiator can interfere with the polymerization. Ensure the NVC monomer is purified (e.g., by passing through alumina) before use.[7] Use high-purity, degassed solvents.
Oxygen Contamination Oxygen can act as a radical scavenger, inhibiting the polymerization and leading to loss of control. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[7][8]
Problem 2: Low or No Monomer Conversion

Symptoms: The polymerization proceeds very slowly or not at all.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Oxygen Inhibition As mentioned above, oxygen is a potent inhibitor of radical polymerizations. Ensure rigorous degassing of the reaction mixture.[7][8]
Insufficient Initiator An inadequate amount of initiator will result in a low concentration of propagating radicals. While a low initiator-to-RAFT agent ratio is desired for good control, it should be sufficient to initiate the polymerization in a reasonable timeframe. Consider slightly increasing the initiator concentration.
Retardation by RAFT Agent Dithiobenzoates are known to cause marked retardation in NVC polymerization.[1][2] If using this class of RAFT agent, switch to a more suitable one like a trithiocarbonate or xanthate.
Low Reaction Temperature The decomposition rate of the initiator is temperature-dependent. If the temperature is too low, the rate of radical generation will be slow, leading to low conversion. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., ~70 °C for AIBN).[3]
Problem 3: Inconsistent or Irreproducible Results

Symptoms: Repeating the same experiment yields significantly different results in terms of conversion, molecular weight, and/or PDI.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Variable Oxygen Contamination Inconsistent degassing can lead to varying levels of oxygen in different runs. Standardize your degassing procedure to ensure reproducibility.
Weighing Errors The small amounts of initiator and RAFT agent required for these reactions can be prone to weighing errors, especially on a small scale.[7] Consider preparing a stock solution of the initiator to improve accuracy.
Monomer Purity The purity of the NVC monomer can vary between batches. Ensure consistent purification of the monomer before each reaction.

Experimental Protocols

General Protocol for RAFT Polymerization of N-vinylcarbazole

This is a general procedure and may require optimization for specific RAFT agents and desired polymer characteristics.

  • Reactant Preparation: A solution of NVC, the chosen RAFT agent (e.g., a trithiocarbonate), and an initiator (e.g., AIBN) is prepared in a suitable solvent (e.g., 1,4-dioxane) in a reaction vessel such as a Schlenk flask or an ampule.[3][8]

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by a minimum of three freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solution for at least 30 minutes.[7][8]

  • Polymerization: The sealed reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred for the specified reaction time.[3]

  • Termination and Isolation: The polymerization is typically terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated, often by precipitation into a non-solvent such as methanol, followed by filtration and drying under vacuum.

Example Molar Ratios for NVC Polymerization

The following table provides example molar ratios that have been used in the RAFT polymerization of NVC. These can serve as a starting point for experimental design.

[NVC]₀/[CTA]₀/[AIBN]₀RAFT Agent TypeSolventTemperature (°C)Reference
400:2:1Dithiocarbamate1,4-dioxane70[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the RAFT polymerization of NVC.

TroubleshootingWorkflow Start Start Polymerization Check_Conversion Low/No Conversion? Start->Check_Conversion Check_PDI High PDI? Check_Conversion->Check_PDI No Degas Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Conversion->Degas Yes Successful_Polymerization Successful Polymerization Check_PDI->Successful_Polymerization No RAFT_Agent_PDI Select Appropriate RAFT Agent Check_PDI->RAFT_Agent_PDI Yes Inconsistent_Results Inconsistent Results? Successful_Polymerization->Inconsistent_Results Standardize_Procedure Standardize Weighing and Degassing Procedures Inconsistent_Results->Standardize_Procedure Yes End End Inconsistent_Results->End No Initiator_Conc Adjust Initiator Concentration Degas->Initiator_Conc RAFT_Agent Select Appropriate RAFT Agent (e.g., Trithiocarbonate) Initiator_Conc->RAFT_Agent Temperature Adjust Reaction Temperature RAFT_Agent->Temperature Temperature->Start Purify_Reagents Purify Monomer and Solvent Standardize_Procedure->Start Initiator_Conc_PDI Adjust Initiator/CTA Ratio RAFT_Agent_PDI->Initiator_Conc_PDI Purify_Reagents_PDI Purify Reagents Initiator_Conc_PDI->Purify_Reagents_PDI Purify_Reagents_PDI->Start

References

Methods for increasing the molecular weight of poly(9-Vinylcarbazole)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(9-vinylcarbazole) (PVK). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing experimental outcomes when aiming for high molecular weight PVK.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing high molecular weight poly(this compound)?

A1: The most common methods to achieve high molecular weight PVK are controlled radical polymerization, cationic polymerization, and free-radical polymerization.[1] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight and can yield polymers with a narrow molecular weight distribution.[1] Cationic polymerization of this compound can also produce high molecular weight polymers, although it can be sensitive to reaction conditions.[2] Conventional free-radical polymerization is a simpler method but typically offers less control over the final molecular weight and polydispersity.[3]

Q2: How does the monomer-to-initiator ratio affect the molecular weight of PVK?

A2: In general, for free-radical and controlled radical polymerizations, the molecular weight of the resulting polymer is inversely proportional to the initiator concentration. A lower initiator concentration leads to fewer polymer chains being initiated, which allows each chain to grow longer, resulting in a higher average molecular weight. Conversely, a higher initiator concentration will produce a larger number of shorter polymer chains, thus lowering the average molecular weight.

Q3: What is the role of a chain transfer agent (CTA) in RAFT polymerization of this compound?

A3: In RAFT polymerization, the chain transfer agent is crucial for controlling the polymerization process. The CTA reversibly deactivates growing polymer chains, preventing premature termination. This allows for the controlled and simultaneous growth of polymer chains, leading to a polymer with a predetermined molecular weight and a narrow polydispersity index (PDI).

Q4: What solvents are suitable for the polymerization of this compound?

A4: The choice of solvent can significantly impact the polymerization of this compound. For RAFT polymerization, 1,4-dioxane has been used successfully.[1] For cationic polymerization, solvents like methylene dichloride have been employed.[2] In free-radical polymerization, a mixture of methanol and tert-butanol has been used.[3] The solubility of both the monomer and the resulting polymer should be considered, as well as the potential for chain transfer to the solvent, which can limit the final molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of high molecular weight poly(this compound).

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Cause_HighPDI1 [label="Slow or Inefficient Initiation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_HighPDI2 [label="Chain Transfer Reactions", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_HighPDI3 [label="High Monomer Conversion (Gel Effect)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

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Solution_LowYield1 [label="Select Initiator with Appropriate Half-life\nat Reaction Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_LowYield2 [label="Thoroughly Degas Reaction Mixture\n(e.g., Freeze-Pump-Thaw Cycles)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_LowYield3 [label="Optimize Reaction Time and Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> LowMW; Start -> HighPDI; Start -> LowYield;

LowMW -> Cause_LowMW1 [label="Cause"]; LowMW -> Cause_LowMW2 [label="Cause"]; LowMW -> Cause_LowMW3 [label="Cause"]; Cause_LowMW1 -> Solution_LowMW1 [label="Solution"]; Cause_LowMW2 -> Solution_LowMW2 [label="Solution"]; Cause_LowMW3 -> Solution_LowMW3 [label="Solution"];

HighPDI -> Cause_HighPDI1 [label="Cause"]; HighPDI -> Cause_HighPDI2 [label="Cause"]; HighPDI -> Cause_HighPDI3 [label="Cause"]; Cause_HighPDI1 -> Solution_HighPDI1 [label="Solution"]; Cause_HighPDI2 -> Solution_HighPDI2 [label="Solution"]; Cause_HighPDI3 -> Solution_HighPDI3 [label="Solution"];

LowYield -> Cause_LowYield1 [label="Cause"]; LowYield -> Cause_LowYield2 [label="Cause"]; LowYield -> Cause_LowYield3 [label="Cause"]; Cause_LowYield1 -> Solution_LowYield1 [label="Solution"]; Cause_LowYield2 -> Solution_LowYield2 [label="Solution"]; Cause_LowYield3 -> Solution_LowYield3 [label="Solution"]; } end_dot Caption: Troubleshooting guide for PVK synthesis.

Data Presentation: Influence of Polymerization Method on Molecular Weight and PDI
Polymerization MethodMonomer:CTA:Initiator RatioTemperature (°C)Time (min)Mₙ ( g/mol )Mₙ (Theoretical)PDI (Mₙ/Mₙ)Conversion (%)Reference
Microwave-Assisted RAFT400:2:1701511,20011,6001.4828[1]
Microwave-Assisted RAFT400:2:1702513,90017,4001.5243[1]
Microwave-Assisted RAFT400:2:1706022,10024,1001.6360[1]
Microwave-Assisted RAFT200:1:0.5702510,10011,2001.4527[1]
Microwave-Assisted RAFT300:1:0.5702514,80018,9001.5531[1]
Microwave-Assisted RAFT500:1:0.5702523,20031,8001.6832[1]
Free RadicalNot SpecifiedNot SpecifiedNot Specified612,000Not Specified1.7Not Specified[3]

Experimental Protocols

General Workflow for PVK Synthesis

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// Edges Start -> Monomer_Prep; Monomer_Prep -> Reaction_Setup; Reaction_Setup -> Degassing; Degassing -> Polymerization; Polymerization -> Quenching; Quenching -> Isolation; Isolation -> Purification; Purification -> Drying; Drying -> Characterization; Characterization -> End; } end_dot Caption: General experimental workflow for PVK synthesis.

Protocol 1: Microwave-Assisted RAFT Polymerization of this compound [1]

This protocol describes the synthesis of star-shaped PVK using a three-functional dithiocarbamate as the chain transfer agent.

Materials:

  • N-vinylcarbazole (NVK), recrystallized twice from methanol.

  • 1,3,5-benzyl tri(diethyldithiocarbamate) (Chain Transfer Agent, CTA).

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.

  • 1,4-Dioxane, distilled from sodium wire/benzophenone.

  • Chloroform

  • Acetone (for precipitation)

Procedure:

  • In a microwave vial, dissolve the desired amounts of NVK, CTA, and AIBN in 1,4-dioxane. A typical molar ratio of [NVK]₀:[CTA]₀:[AIBN]₀ is 400:2:1.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 70°C and maintain for the desired reaction time (e.g., 25 minutes).

  • Quench the polymerization by stopping the microwave irradiation, rapidly cooling the vial in an ice-water bath, and exposing the solution to air.

  • Isolate the polymer by precipitating the reaction mixture into cold acetone.

  • Filter the precipitate and dry it under vacuum.

  • Purify the polymer by dissolving it in chloroform and reprecipitating it into acetone. Repeat this step several times.

  • Dry the final polymer product under vacuum.

Protocol 2: Free-Radical Polymerization of this compound [3]

This protocol provides a general method for synthesizing high molecular weight PVK via free-radical polymerization.

Materials:

  • N-vinylcarbazole (NVK)

  • Free-radical initiator (e.g., AIBN)

  • Methanol

  • tert-Butanol

  • Chloroform

  • Hexane (for precipitation)

  • Methanol (hot, for precipitation)

Procedure:

  • Dissolve N-vinylcarbazole and the free-radical initiator in a mixture of methanol and tert-butanol.

  • Degas the solution to remove oxygen.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The specific temperature and time will depend on the initiator used.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the polymer by adding the reaction mixture to hexane.

  • Collect the polymer by filtration.

  • For further purification, dissolve the polymer in chloroform and precipitate it into hot methanol. This step is effective in removing unreacted monomer.[3]

  • Filter the purified polymer and dry it in a vacuum oven.

Protocol 3: Purification of Poly(this compound) by Soxhlet Extraction [4]

For achieving high purity PVK, particularly for electronic applications, Soxhlet extraction is a rigorous purification method.

Materials:

  • Crude Poly(this compound)

  • Methanol

  • Hexane

  • Chlorobenzene

  • Soxhlet extraction apparatus

Procedure:

  • Place the crude PVK in a thimble within the Soxhlet extractor.

  • Sequentially extract the polymer with methanol, hexane, and chlorobenzene under an argon atmosphere.

  • The solvents will remove low molecular weight oligomers, unreacted monomer, and other impurities.

  • After extraction, the purified polymer remains in the thimble.

  • Dry the high-purity PVK under vacuum.

References

How to reduce polydispersity in cationic polymerization of 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cationic polymerization of 9-Vinylcarbazole (NVC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve controlled polymerization and reduce the polydispersity index (PDI) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to achieve a low polydispersity index (PDI) in the polymerization of this compound (NVC)?

A1: The most effective method to obtain poly(this compound) (PVK) with a low PDI is through a living cationic polymerization.[1][2] This technique minimizes termination and chain transfer reactions, which are the main causes of broad molecular weight distributions in conventional cationic polymerization.[1]

Q2: What are the common initiator systems for the living cationic polymerization of NVC?

A2: Several initiator systems have been successfully employed for the living cationic polymerization of NVC. These include:

  • Hydrogen Iodide (HI) / Iodine (I₂): This system is known to initiate a living polymerization of NVC, where HI acts as the initiator and I₂ stabilizes the propagating carbocation.[1]

  • Lewis Acids with a Cationogen: A combination of a Lewis acid (e.g., SnCl₄, Et₂AlCl) and a cationogen (a source of carbocations, such as an ether or an ester) can initiate a controlled polymerization.[3]

  • Triflic Acid (CF₃SO₃H) in the presence of a tetra-n-butylammonium salt (nBu₄NX): This system, particularly with a Lewis acid like ZnCl₂, has been shown to produce highly isotactic PVK with narrow molecular weight distributions.

Q3: How does temperature affect the polydispersity of PVK?

A3: Lowering the reaction temperature is a crucial factor in reducing the PDI. Lower temperatures suppress chain transfer and termination reactions, which are undesirable side reactions that lead to a broader molecular weight distribution.[4] For instance, living cationic polymerization of NVC is often carried out at temperatures ranging from -15°C to -78°C.

Q4: What is the role of the solvent in controlling the polydispersity?

A4: The choice of solvent significantly impacts the stability of the propagating carbocation and the nature of the ion pair, thereby affecting the PDI. Nonpolar solvents like toluene or hexane are often used in living cationic polymerization to maintain a "dormant" state for the propagating species, which helps in controlling the polymerization. More polar solvents can lead to faster propagation but may also increase the likelihood of side reactions if the system is not optimized.[1]

Troubleshooting Guide: High Polydispersity in NVC Polymerization

This guide addresses common issues that lead to a high polydispersity index (PDI) during the cationic polymerization of this compound and provides actionable solutions.

Problem / Observation Potential Cause(s) Recommended Action(s)
High PDI (> 1.5) 1. Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer, solvent, or initiator can act as terminating or chain transfer agents.1. Rigorous Purification: Ensure all reagents and glassware are scrupulously dried. Purify the NVC monomer (e.g., by recrystallization), and distill the solvent over a suitable drying agent (e.g., CaH₂).
2. Inappropriate Initiator System: The chosen initiator may not be suitable for a controlled/living polymerization of NVC, leading to uncontrolled initiation and termination.2. Select a Living Polymerization Initiator: Utilize established initiator systems for living cationic polymerization of NVC, such as HI/I₂ or a Lewis acid/cationogen pair.
3. High Reaction Temperature: Elevated temperatures increase the rates of chain transfer and termination reactions relative to propagation.3. Lower the Reaction Temperature: Conduct the polymerization at sub-zero temperatures (e.g., -15°C, -40°C, or -78°C) to suppress side reactions.
Bimodal or Broad Molecular Weight Distribution in GPC 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths.1. Optimize Initiator System: Choose an initiator that provides a fast and efficient initiation. The addition of a co-initiator or adjusting the initiator/co-initiator ratio might be necessary.
2. Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate a growing chain and initiate a new one, resulting in a broader PDI.2. Adjust Reaction Conditions: Lower the monomer concentration and reaction temperature. Select a solvent with a low chain transfer constant.
Polymerization is too fast and uncontrolled 1. Highly Polar Solvent: A polar solvent can lead to a very fast and uncontrolled polymerization due to the high reactivity of the free carbocationic species.1. Use a Less Polar Solvent: Employ a nonpolar or less polar solvent such as toluene or a mixture of toluene and dichloromethane to better control the polymerization rate.
2. High Initiator Concentration: An excessive amount of initiator can lead to a rapid, exothermic reaction that is difficult to control.2. Reduce Initiator Concentration: Decrease the concentration of the initiator to slow down the polymerization and allow for better control over the reaction.

Experimental Protocols for Reducing Polydispersity

Below are detailed methodologies for key experiments aimed at achieving a low PDI in the cationic polymerization of NVC.

Protocol 1: Living Cationic Polymerization of NVC using Hydrogen Iodide/Iodine (HI/I₂) Initiator System

This protocol is designed to synthesize poly(this compound) with a narrow molecular weight distribution.

Materials:

  • This compound (NVC), recrystallized from hexane and dried under vacuum.

  • Toluene, distilled over CaH₂.

  • Hydrogen Iodide (HI) solution in toluene (prepared by bubbling HI gas through dry toluene).

  • Iodine (I₂), sublimed.

  • Methanol, for precipitation.

  • Schlenk line and oven-dried glassware.

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the desired amount of NVC monomer to a Schlenk flask equipped with a magnetic stirrer.

  • Dissolve the NVC in dry toluene.

  • Cool the reaction mixture to the desired temperature (e.g., -15°C) using a cryostat.

  • In a separate flask, prepare a stock solution of the HI/I₂ initiator in dry toluene. A typical molar ratio of HI to I₂ is 1:2.

  • Inject the calculated amount of the HI/I₂ initiator solution into the monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the reaction to proceed for the desired time (e.g., 1-2 hours), monitoring the conversion if possible.

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

Parameter Condition Expected PDI
InitiatorHI/I₂< 1.2
SolventToluene
Temperature-15°C
[Monomer]:[Initiator]100:1 to 500:1

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the cationic polymerization of NVC to achieve a low polydispersity index.

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Polymerization & Analysis cluster_3 Troubleshooting PurifyMonomer Purify NVC Monomer (e.g., Recrystallization) ChooseInitiator Select Initiator System (e.g., HI/I₂, Lewis Acid) PurifyMonomer->ChooseInitiator DrySolvent Dry Solvent (e.g., Distill over CaH₂) DrySolvent->ChooseInitiator DryGlassware Dry Glassware (Oven-dried) DryGlassware->ChooseInitiator SetTemperature Set Low Temperature (-15°C to -78°C) ChooseInitiator->SetTemperature ControlConcentration Control Monomer and Initiator Concentrations SetTemperature->ControlConcentration RunPolymerization Run Polymerization under Inert Atmosphere ControlConcentration->RunPolymerization QuenchReaction Quench Reaction (e.g., with Methanol) RunPolymerization->QuenchReaction AnalyzePDI Analyze PDI (GPC) QuenchReaction->AnalyzePDI HighPDI High PDI? AnalyzePDI->HighPDI CheckPurity Re-check Reagent Purity HighPDI->CheckPurity Yes LowerTemp Lower Reaction Temperature HighPDI->LowerTemp Yes AdjustSolvent Adjust Solvent Polarity HighPDI->AdjustSolvent Yes OptimizeInitiator Optimize Initiator Concentration HighPDI->OptimizeInitiator Yes Success Low PDI Achieved HighPDI->Success No CheckPurity->RunPolymerization LowerTemp->RunPolymerization AdjustSolvent->RunPolymerization OptimizeInitiator->RunPolymerization

Caption: Workflow for minimizing polydispersity in NVC polymerization.

References

Purification of 9-Vinylcarbazole monomer to prevent polymerization inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-vinylcarbazole (9-VC). The following information is designed to help you purify the 9-VC monomer effectively and prevent polymerization inhibition during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to purify this compound before polymerization?

A1: Commercial this compound can contain various impurities that may inhibit or retard polymerization. These impurities can include residual reactants from synthesis, byproducts, and added stabilizers (polymerization inhibitors). Failure to remove these impurities can lead to inconsistent polymerization results, lower molecular weight polymers, or complete inhibition of the polymerization process.

Q2: What are the common impurities found in commercial this compound?

A2: Common impurities can include:

  • Polymerization Inhibitors: Such as hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ), which are intentionally added for stabilization.

  • Carbazole: The starting material for the synthesis of 9-VC.

  • Isomeric Impurities: Other carbazole-related compounds.[1]

  • Solvents: Residual solvents from the manufacturing process.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective laboratory-scale purification methods for this compound are:

  • Recrystallization: A highly effective method for removing a wide range of impurities. Methanol is a commonly used solvent for this purpose.

  • Column Chromatography: Useful for separating 9-VC from impurities with different polarities.

  • Vacuum Distillation: Suitable for separating 9-VC from non-volatile impurities and inhibitors.

Q4: How can I confirm the purity of my this compound after purification?

A4: The purity of 9-VC can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting trace impurities.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (64-66 °C) is indicative of high purity.

Troubleshooting Guides

Polymerization Inhibition or Retardation
Symptom Possible Cause Recommended Solution
No polymerization occurs.Presence of polymerization inhibitors (e.g., hydroquinone, MEHQ).Purify the 9-VC monomer using one of the recommended methods (recrystallization, column chromatography, or vacuum distillation) to remove the inhibitor.
Polymerization starts but proceeds very slowly.Partial removal of inhibitors or presence of retarding impurities.Repeat the purification step or try a different purification method. Ensure the purified monomer is stored properly to prevent contamination.
Inconsistent polymerization results between batches.Varying levels of residual impurities in different batches of purified monomer.Standardize your purification protocol and verify the purity of each batch using an analytical technique like HPLC before use.
Purification by Recrystallization
Symptom Possible Cause Recommended Solution
Oily precipitate forms instead of crystals.The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling.The solution is not saturated enough, or too much solvent was used.Evaporate some of the solvent to increase the concentration of 9-VC and then allow it to cool again.
Crystals are colored or appear impure.Incomplete removal of colored impurities.Perform a second recrystallization. The use of a small amount of activated carbon during the hot dissolution step can help remove colored impurities.
Low recovery of purified 9-VC.9-VC has some solubility in the cold solvent, or crystals were lost during filtration.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Methanol

This protocol describes the purification of this compound by recrystallization from methanol to remove inhibitors and other impurities.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 10 grams of crude 9-VC, add approximately 30-40 mL of methanol.

  • Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of hot methanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum at room temperature.

Expected Yield: 80-90%

Protocol 2: Removal of Inhibitors using Column Chromatography

This protocol is suitable for removing phenolic inhibitors from this compound.

Materials:

  • Crude this compound

  • Basic alumina (activity I)

  • Hexane

  • Dichloromethane

  • Chromatography column

  • Collection flasks

Procedure:

  • Column Packing: Prepare a slurry of basic alumina in hexane and pour it into the chromatography column. Allow the alumina to settle, and then drain the excess hexane until the solvent level is just above the alumina bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add this solution carefully to the top of the alumina column.

  • Elution: Elute the column with a mixture of hexane and dichloromethane (e.g., 9:1 v/v). The non-polar 9-VC will move down the column while the more polar phenolic inhibitors will be adsorbed onto the basic alumina.

  • Fraction Collection: Collect the fractions containing the purified this compound. Monitor the elution by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified 9-VC under vacuum.

Protocol 3: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile inhibitors and other high-boiling impurities.[4][5]

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a Claisen adapter to prevent bumping)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Sample Addition: Add the crude this compound to the distillation flask.

  • Evacuation: Start the vacuum pump and allow the pressure to stabilize at a low level (e.g., <1 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Distillation: Collect the this compound distillate at its boiling point under reduced pressure (approximately 154-155 °C at 3 mmHg).

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number1484-13-5
Molecular FormulaC₁₄H₁₁N
Molecular Weight193.24 g/mol
Melting Point64-66 °C
Boiling Point154-155 °C at 3 mmHg
AppearanceOff-white to yellowish crystalline solid
SolubilitySoluble in acetone, toluene, and chloroform. Insoluble in water.

Table 2: Common Polymerization Inhibitors for Vinyl Monomers

InhibitorAbbreviationTypical ConcentrationRemoval Method
HydroquinoneHQ100-1000 ppmColumn Chromatography, Vacuum Distillation
Monomethyl ether hydroquinoneMEHQ15-200 ppmColumn Chromatography, Vacuum Distillation
4-tert-ButylcatecholTBC10-100 ppmAlkali wash, Column Chromatography
p-BenzoquinoneBQ100-1000 ppmDistillation with hydroquinone addition

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude 9-VC Crude 9-VC Recrystallization Recrystallization Crude 9-VC->Recrystallization ColumnChrom Column Chromatography Crude 9-VC->ColumnChrom VacDist Vacuum Distillation Crude 9-VC->VacDist Purity_Check Purity Check (HPLC, GC-MS, NMR, MP) Recrystallization->Purity_Check ColumnChrom->Purity_Check VacDist->Purity_Check Pure_9VC Pure 9-VC for Polymerization Purity_Check->Pure_9VC

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Polymerization of 9-VC Fails or is Inhibited CheckPurity Was the 9-VC monomer purified prior to use? Start->CheckPurity Purify Purify 9-VC using a recommended method (Recrystallization, Column Chromatography, or Vacuum Distillation) CheckPurity->Purify No CheckStorage Was the purified monomer stored correctly (cool, dark, inert atmosphere)? CheckPurity->CheckStorage Yes CheckInitiator Is the initiator active and used at the correct concentration? Purify->CheckInitiator Repurify Repurify the monomer and ensure proper storage. CheckStorage->Repurify No CheckStorage->CheckInitiator Yes Repurify->CheckInitiator CheckSolvent Is the solvent pure and anhydrous? CheckInitiator->CheckSolvent Yes Optimize Optimize reaction conditions (initiator concentration, temperature). CheckInitiator->Optimize No CheckConditions Are the reaction temperature and atmosphere (e.g., inert) correct? CheckSolvent->CheckConditions Yes CheckSolvent->Optimize No CheckConditions->Optimize No CheckConditions->Optimize Yes

Caption: Troubleshooting decision tree for this compound polymerization issues.

References

Techniques for enhancing the hole mobility of poly(9-Vinylcarbazole) films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of poly(9-vinylcarbazole) (PVK) films, with a specific focus on enhancing hole mobility.

Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) (PVK) and why is its hole mobility important?

A1: Poly(this compound) (PVK) is a well-known p-type thermoplastic polymer notable for its high thermal stability and charge-transporting properties.[1] The carbazole side groups are the active moieties for charge transport.[1] Hole mobility, a measure of how quickly positive charge carriers (holes) move through the material under an electric field, is a critical parameter. High hole mobility is essential for the efficiency of various organic electronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells, and photodetectors, as it facilitates efficient charge extraction and transport, reducing recombination losses and improving overall device performance.[2][3]

Q2: What are the primary techniques for enhancing the hole mobility of PVK films?

A2: The primary techniques to enhance the hole mobility of PVK films involve modifying the film's chemical composition, molecular ordering, and morphology. The main strategies include:

  • Doping: Introducing small molecules or other polymers into the PVK matrix. This can be done with Lewis acids, other hole-transporting materials like TAPC or CBP, or even quantum dots.[4] Doping can increase the concentration of charge carriers and, in some cases, facilitate charge transport between carbazole groups.[4][5][6]

  • Thermal Annealing: Heating the PVK film to a temperature above its glass transition temperature (Tg ≈ 200-250 °C) can promote molecular rearrangement, leading to improved packing and potentially higher crystallinity.[7][8] This can reduce energetic disorder and enhance charge hopping.

  • Solvent Selection & Solvent Vapor Annealing: The choice of solvent for dissolving PVK affects the polymer chain conformation in solution and the subsequent film morphology upon drying.[9][10] Using high-boiling-point solvents or employing solvent vapor annealing can slow down the drying process, allowing more time for polymer chains to self-organize into more ordered structures, thereby improving mobility.[11]

  • Chemical Functionalization: Modifying the PVK polymer backbone or the carbazole side groups with other functional moieties, such as bis(4-methoxyphenyl)amine, can intrinsically improve the polymer's charge transport properties and tune its energy levels for better device integration.[12]

Q3: How does doping with a Lewis acid enhance PVK hole mobility?

A3: Doping PVK with a Lewis acid, such as tris(pentafluorophenyl)borane (B(C6F5)3), can significantly enhance hole mobility. The Lewis acid acts as a p-type dopant by accepting an electron from the PVK host material. This process generates a hole on the polymer chain, thereby increasing the concentration of charge carriers available for conduction. This increased carrier density is a primary reason for the observed improvement in conductivity and mobility. For instance, doping PVK with B(C6F5)3 has been shown to increase the p-type Hall mobility by up to 3.3-fold.[4]

Q4: What is the effect of thermal annealing temperature on PVK film properties?

A4: Thermal annealing can have a significant, but complex, effect on PVK films.

  • Below Glass Transition Temperature (Tg): Annealing at temperatures below Tg (typically < 200 °C) can help remove residual solvent and relieve internal stress in the film, which may lead to modest improvements in performance.[13]

  • Near or Above Glass Transition Temperature (Tg): Annealing near or above PVK's Tg (200–250 °C) allows for greater polymer chain mobility.[7] This can lead to morphological changes, such as increased ordering or aggregation of components in a blend. While this can improve charge transport pathways, excessive temperatures or durations can also lead to phase separation, increased surface roughness, or even degradation, which may decrease mobility.[7] One study found that hole mobility did not change significantly with annealing up to 150 °C but decreased at 200 °C.[7]

Troubleshooting Guide

Q: My measured hole mobility is significantly lower than literature values. What are the potential causes?

A: Low hole mobility in PVK films is a common issue that can stem from several factors related to material purity, film quality, and measurement technique. Use the following guide to troubleshoot the problem.

Issue 1: Poor Film Quality & Morphology

  • Symptom: The film appears hazy, non-uniform, or has visible defects like pinholes, cracks, or aggregation.[14]

  • Cause:

    • Inadequate Substrate Cleaning: Contaminants on the substrate surface can lead to poor adhesion and dewetting of the film.[13]

    • Inappropriate Solvent: The solvent may evaporate too quickly, not fully dissolve the PVK, or promote aggregation.[9][10]

    • Suboptimal Spin-Coating Parameters: Incorrect spin speed, acceleration, or duration can result in non-uniform thickness or "comet" defects.

    • Moisture Contamination: PVK is hydrophobic, but moisture in the environment or solvents can affect film formation.

  • Solution:

    • Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-Ozone treatment).

    • Experiment with different solvents. A higher boiling point solvent (e.g., chlorobenzene, dichlorobenzene) slows evaporation, allowing more time for polymer chains to organize.[9]

    • Optimize spin-coating parameters to achieve a smooth, uniform film. A two-step process (a slow spread cycle followed by a high-speed drying cycle) is often effective.

    • Process films in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen.

Issue 2: Presence of Charge Traps

  • Symptom: The Time-of-Flight (TOF) transient photocurrent signal is highly dispersive (lacks a clear plateau), and the mobility is strongly field-dependent.

  • Cause:

    • Impurities: Chemical impurities in the PVK material itself or residual solvent molecules can act as charge traps.

    • Structural Defects: Disordered regions, grain boundaries, and physical defects in the film create energetic traps that immobilize charge carriers.

    • Dopant-Induced Traps: While some dopants enhance mobility, others can introduce trap states. For example, doping PVK with CdSe/ZnS quantum dots at certain concentrations has been shown to decrease hole mobility by inducing shallow hole traps.[15][16][17]

  • Solution:

    • Purify the PVK: Use techniques like Soxhlet extraction or reprecipitation to purify the PVK material before use.[1]

    • Thermal Annealing: Annealing the film can reduce the density of structural defects by allowing the polymer chains to relax into a more ordered, lower-energy state.[18]

    • Optimize Dopant Concentration: If using dopants, carefully screen a range of concentrations. The optimal concentration will maximize conductivity without introducing an excessive number of trap sites.[5]

Issue 3: Incorrect Experimental Protocol or Data Interpretation

  • Symptom: Inconsistent or non-reproducible mobility values. Data does not follow expected theoretical models (e.g., Poole-Frenkel).

  • Cause:

    • Incorrect TOF Measurement: The thickness of the film may be inappropriate for the measurement, or the RC time constant of the measurement circuit may be too large, distorting the photocurrent signal.

    • Inaccurate Thickness Measurement: Hole mobility calculations are highly sensitive to the film thickness value.

    • Misinterpretation of Transit Time: Incorrectly identifying the transit time from a dispersive TOF signal is a common source of error.

  • Solution:

    • Verify TOF Setup: Ensure the condition RC << t_tr (where t_tr is the transit time) is met. The film must be thick enough to absorb the laser light near the top electrode but thin enough to yield a measurable transit time.

    • Use a Profilometer: Accurately measure the film thickness using a reliable technique like stylus profilometry.[16]

    • Use Log-Log Plots: For dispersive signals, the transit time is often determined from the intersection of the asymptotes in a double logarithmic plot of photocurrent versus time.[16]

Data Presentation: Enhancing PVK Hole Mobility

The following table summarizes quantitative data on hole mobility for PVK films subjected to various enhancement techniques.

Enhancement TechniqueDopant/ModificationConcentrationHole Mobility (cm²/V·s)Fold Increase (vs. Pristine)Reference
Pristine PVK None-~10⁻⁶ - 10⁻⁵-[19]
Lewis Acid Doping Tris(pentafluorophenyl)boraneOptimizedNot specified, but Hall mobility increased 3.3x3.3[4]
Small Molecule Doping Phosphomolybdic acid (PMA)20 wt%Enhanced (qualitative)-[20]
Polymer Functionalization Bis(4-methoxyphenyl)amine-Improved (qualitative)-[12]
Quantum Dot Doping CdSe/ZnS QDs3.87 x 10¹⁸ dots/cm³~10⁻⁷ - 10⁻⁸ (Decrease)~0.01[15][17]
Quantum Dot Doping CdSe/ZnS QDs7.10 x 10¹⁸ dots/cm³Increased vs. lower conc. (hopping via QDs)-[15][17]

Note: Hole mobility in disordered polymers is highly dependent on the electric field and temperature. Values are typically reported at a specific field and room temperature.

Experimental Protocols

Key Experiment: Time-of-Flight (TOF) Photocurrent Measurement

This method is the standard for directly measuring charge carrier mobility in organic semiconductors.

Objective: To measure the transit time of a sheet of photogenerated holes across a PVK film of known thickness under an applied bias.

Methodology:

  • Device Fabrication:

    • Prepare a sandwich-structure device: Substrate / Bottom Electrode (e.g., ITO) / PVK Film / Top Semitransparent Electrode (e.g., Al).[16]

    • Spin-coat the PVK solution onto the pre-cleaned ITO substrate. Film thickness should typically be in the range of 1-5 µm.[16]

    • Transfer the coated substrate to a vacuum oven overnight to remove residual solvent.[16]

    • Deposit a thin (~20-25 nm), semitransparent aluminum top electrode via thermal evaporation.[16]

    • Measure the exact film thickness (d) using a profilometer.

  • Measurement Setup:

    • Mount the device in a sample holder with electrical contacts.

    • Apply a DC voltage (V) across the device using a source-measure unit. The ITO should be positively biased for hole transport measurement.

    • Use a pulsed nitrogen laser (λ = 337 nm, pulse duration ~4 ns) as the excitation source.[16] The laser pulse should be directed at the semitransparent electrode. PVK's high absorption at this wavelength ensures that charge carriers are generated in a thin layer near the electrode.

    • Measure the resulting transient photocurrent across a series resistor (R) using a digital oscilloscope. The condition RC << transit time must be satisfied.

  • Data Acquisition and Analysis:

    • Record the photocurrent decay transient after the laser pulse.

    • The transit time (t_tr) is identified as the time at which a "knee" or change in slope occurs in the photocurrent transient. For non-ideal, dispersive transients, this is often found at the intersection of the two linear regions in a log-log plot of current vs. time.

    • Calculate the hole mobility (µ) using the formula: µ = d² / (V * t_tr) where:

      • µ is the mobility

      • d is the film thickness

      • V is the applied voltage

      • t_tr is the transit time

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_fab 2. Film Fabrication cluster_char 3. Characterization process_node process_node char_node char_node output_node output_node sub Substrate Cleaning (Sonication, UV-Ozone) spin Spin Coating sub->spin sol PVK Solution Prep (Dissolution, Filtration) sol->spin anneal Thermal Annealing (Optional) spin->anneal depo Electrode Deposition (Evaporation) anneal->depo thick Thickness Measurement (Profilometry) depo->thick tof Time-of-Flight (TOF) Measurement thick->tof result Calculate Hole Mobility µ = d² / (V * t_tr) tof->result

Caption: General experimental workflow for PVK film fabrication and mobility characterization.

troubleshooting_flowchart start_node Low Hole Mobility Measured d1 Film appears non-uniform? start_node->d1 Start Diagnosis decision_node decision_node action_node action_node check_node check_node a1 Improve Film Quality d1->a1 Yes d2 TOF signal is highly dispersive? d1->d2 No a1_1 Optimize Spin Coating Parameters a1->a1_1 a1_2 Check Substrate Cleaning Protocol a1->a1_2 a1_3 Try Different Solvent a1->a1_3 a2 Reduce Charge Traps d2->a2 Yes c1 Review Measurement Protocol d2->c1 No a2_1 Purify PVK Material a2->a2_1 a2_2 Perform Thermal Annealing a2->a2_2 a2_3 Optimize Dopant Concentration a2->a2_3 c1_1 Verify TOF Circuit (RC << t_tr) c1->c1_1 c1_2 Confirm Film Thickness Accuracy c1->c1_2 c1_3 Re-evaluate Transit Time from Log-Log Plot c1->c1_3

Caption: Troubleshooting flowchart for diagnosing low hole mobility in PVK films.

enhancement_relationships cluster_techniques Enhancement Techniques cluster_properties Film Properties Affected technique technique property property outcome outcome doping Doping (e.g., Lewis Acid) disorder Energetic Disorder doping->disorder Can alter carriers Carrier Concentration doping->carriers Increases annealing Thermal Annealing morph Film Morphology & Crystallinity annealing->morph Improves ordering solvent Solvent Engineering solvent->morph Controls formation morph->disorder Reduces result Enhanced Hole Mobility disorder->result (lower is better) carriers->result

Caption: Relationship between enhancement techniques and their effect on PVK film properties.

References

Validation & Comparative

A Comparative Analysis of Hole Mobility in Poly(9-Vinylcarbazole) and Other Key Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

Poly(9-vinylcarbazole) (PVK) is a well-known p-type thermoplastic polymer valued for its high thermal and chemical stability, making it a staple hole-transporting and electron-blocking layer in organic electronics.[1] Its large hole mobility, solution processability, and stability are key characteristics that have led to its widespread use.[1] This guide provides an objective comparison of the hole mobility of PVK with other commonly used hole transport layer (HTL) materials, supported by experimental data.

Quantitative Comparison of Hole Mobility

The efficiency of hole transport is a critical parameter for an HTL, directly impacting the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The hole mobility (μh) of PVK is compared with that of other prominent HTLs in the table below.

HTL MaterialHole Mobility (cm²/Vs)Measurement Technique
Poly(this compound) (PVK) ~10⁻³ - 10⁻⁶Time-of-Flight (TOF)
Spiro-OMeTAD 10⁻³ - 10⁻⁵Various
Poly(3-hexylthiophene) (P3HT) 10⁻² - 10⁻⁴Various
Poly(triarylamine) (PTAA) ~4 x 10⁻³Not Specified
PEDOT:PSS 10⁻¹ - 10⁻⁵Various
NPB 10⁻⁴ - 10⁻⁵SCLC, MIS-CELIV
CuSCN 10⁻¹ - 10⁻³Time-of-Flight (TOF)

Note: The reported hole mobility values can vary significantly depending on factors such as material purity, processing conditions, and the specific measurement technique employed.

As evidenced by the data, pristine PVK exhibits a respectable hole mobility.[2] For instance, studies using the Time-of-Flight (TOF) method have determined the hole mobility of pristine PVK films.[3][4][5] However, the introduction of dopants or additives can significantly influence this property. Research has shown that doping PVK films with quantum dots can lead to a decrease in hole mobility by nearly two orders of magnitude, suggesting that the quantum dots can act as hole traps.[3]

In comparison, materials like Spiro-OMeTAD, a common choice in perovskite solar cells, have a hole mobility that can be enhanced through the use of additives.[6][7] Pristine Spiro-OMeTAD has a relatively low hole mobility, on the order of 10⁻⁵ cm² V⁻¹ s⁻¹, which can be increased with dopants.[8][9] Poly(3-hexylthiophene) (P3HT) is another polymeric HTL that can achieve high hole mobilities, with values as high as 0.1 cm² V⁻¹ s⁻¹ reported for ultrathin films with controlled crystallization.[10] The inorganic HTL, copper thiocyanate (CuSCN), stands out with a notably high hole mobility, ranging from 0.01 to 0.1 cm² V⁻¹ s⁻¹.[11][12][13]

Experimental Protocols for Measuring Hole Mobility

The accurate determination of hole mobility is crucial for evaluating and comparing HTL materials. Two of the most common techniques employed are the Time-of-Flight (TOF) method and the Space-Charge Limited Current (SCLC) method.

Time-of-Flight (TOF)

The TOF technique is a direct method for measuring charge carrier mobility. The general protocol is as follows:

  • Sample Preparation: A thick film (typically 1-10 µm) of the material is deposited between two electrodes, with at least one being semi-transparent.

  • Charge Carrier Generation: A short pulse of light (e.g., from a nitrogen laser) with a wavelength that the material absorbs is directed at the semi-transparent electrode.[4] This generates a sheet of electron-hole pairs near the electrode.

  • Charge Drift and Detection: An external electric field is applied across the sample, causing the holes (or electrons) to drift towards the opposite electrode. The movement of this charge packet induces a transient photocurrent in the external circuit.

  • Transit Time Measurement: The photocurrent is measured as a function of time. The transit time (tT) is the time it takes for the sheet of charge carriers to travel across the film.

  • Mobility Calculation: The drift mobility (μ) is then calculated using the equation: μ = L² / (V * tT) where L is the film thickness and V is the applied voltage.

Space-Charge Limited Current (SCLC)

The SCLC method is an alternative technique that analyzes the current-voltage (J-V) characteristics of a single-carrier device. The protocol involves:

  • Device Fabrication: A single-carrier device is fabricated, typically with a structure of Electrode 1 / HTL / Electrode 2, where the electrodes are chosen to have appropriate work functions to ensure ohmic injection of holes and block the injection of electrons.

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

  • Data Analysis: At a certain voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge limited. In the ideal trap-free case, the J-V relationship is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the HTL layer.

  • Mobility Extraction: By plotting J vs. V² on a log-log scale, a linear region with a slope of 2 should be observed. The mobility can then be extracted from the intercept of this linear fit.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the hole mobility of an HTL material using the Time-of-Flight technique.

G cluster_prep Sample Preparation cluster_meas TOF Measurement cluster_analysis Data Analysis prep1 Substrate Cleaning prep2 HTL Deposition (e.g., Spin Coating) prep1->prep2 prep3 Top Electrode Evaporation prep2->prep3 meas1 Mount Sample in Measurement Chamber prep3->meas1 meas2 Apply Electric Field meas1->meas2 meas3 Pulsed Laser Excitation meas2->meas3 meas4 Record Transient Photocurrent meas3->meas4 an1 Determine Transit Time (tT) from Photocurrent Decay meas4->an1 an2 Calculate Hole Mobility (μh) an1->an2 end Hole Mobility Value an2->end Final Result

Caption: Workflow for Hole Mobility Measurement using TOF.

References

A Comparative Performance Analysis of PVK-Based OLEDs Against Other Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a host material is a critical determinant of the efficiency, stability, and overall performance of Organic Light-Emitting Diodes (OLEDs). Poly(N-vinylcarbazole) (PVK) has long been a benchmark host material, particularly in solution-processed phosphorescent OLEDs (PHOLEDs), owing to its good hole-transporting properties and high triplet energy.[1][2] However, the quest for enhanced device performance has led to the development of a diverse range of alternative host materials. This guide provides an objective comparison of PVK-based OLEDs with those employing other host materials, supported by experimental data, to aid researchers in making informed material selections.

Quantitative Performance Comparison

The following table summarizes key performance metrics for OLEDs utilizing PVK and various alternative host materials. These metrics include current efficiency (CE), external quantum efficiency (EQE), and turn-on voltage. The data has been compiled from multiple research publications to provide a comparative overview.

Host Material(s)Emitter/DopantCurrent Efficiency (cd/A)External Quantum Efficiency (%)Turn-on Voltage (V)Source(s)
PVK-Based Systems
PVKFIrpic (Blue Phosphorescent)14.3--[1]
PVK with TAPC (co-host)FIrpic (Blue Phosphorescent)21.110.6-[1]
PVK with SpiroAC-TRZIr-dopant (Green Phosphorescent)21--[3]
PVK:PBDIr-dopant~13--[3][4]
PVKNeat PVK (No emitter)--~7[5]
Alternative Host Systems
m-CzDPzBlue Phosphorescent Emitter48.326.8-[6]
3-CzDPzGreen Phosphorescent Emitter91.229.0-[6]
Pure Hydrocarbon (PHC)Blue Phosphorescent Emitter (FIrpic)-25.6-[7]
Pure Hydrocarbon (PHC)White Phosphorescent Emitters-27.7-[7]
mDPPICz1Green Phosphorescent Emitter75.821.7-[8]
CDBPBlue Phosphorescent Emitter20.410.4-[9]

Note: Performance metrics can vary significantly based on the specific device architecture, emitter material, and fabrication conditions.

Experimental Protocols

The following sections detail standardized methodologies for the fabrication and characterization of OLEDs, synthesized from various research sources.[10][11][12][13][14]

OLED Fabrication (Solution Processing)

  • Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to facilitate hole injection. The substrate is then annealed to remove residual solvent.

  • Emissive Layer (EML) Deposition : The host material (e.g., PVK) and the phosphorescent emitter are dissolved in a suitable solvent (e.g., chlorobenzene or toluene). The solution is then spin-coated on top of the HTL. For co-host systems, multiple host materials are blended in the same solution.

  • Electron Transport Layer (ETL) and Cathode Deposition : An electron transport layer and a low work function metal cathode (e.g., LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber. The deposition is performed through a shadow mask to define the active area of the device.

  • Encapsulation : To prevent degradation from moisture and oxygen, the completed device is encapsulated using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

OLED Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics : The electrical and optical properties of the fabricated OLEDs are measured using a source meter and a photodiode. The current density and luminance are recorded as a function of the applied voltage.

  • Electroluminescence (EL) Spectra : The EL spectra are measured with a spectroradiometer to determine the color purity and coordinates of the emitted light.

  • External Quantum Efficiency (EQE) Calculation : The EQE is calculated from the luminance, current density, and EL spectrum of the device.

  • Lifetime Measurement : The operational lifetime is determined by monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50%, LT50) under a constant current density.

Workflow for Host Material Performance Analysis

The following diagram illustrates the logical workflow for the comparative analysis of OLED host materials.

OLED_Host_Comparison cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication cluster_test Device Characterization cluster_analysis Performance Analysis Host_Selection Host Material Selection (e.g., PVK, m-CzDPz) EML_Deposition EML Deposition (Host + Emitter) Host_Selection->EML_Deposition Emitter_Selection Emitter Selection (e.g., FIrpic) Emitter_Selection->EML_Deposition Substrate_Cleaning Substrate Cleaning (ITO Glass) HTL_Deposition HTL Deposition (PEDOT:PSS) Substrate_Cleaning->HTL_Deposition HTL_Deposition->EML_Deposition ETL_Cathode_Deposition ETL & Cathode Deposition (e.g., TPBi, LiF/Al) EML_Deposition->ETL_Cathode_Deposition Encapsulation Encapsulation ETL_Cathode_Deposition->Encapsulation JVL_Measurement J-V-L Measurement Encapsulation->JVL_Measurement EL_Spectrum EL Spectrum Analysis JVL_Measurement->EL_Spectrum Data_Comparison Data Comparison (Efficiency, Voltage, Lifetime) JVL_Measurement->Data_Comparison EQE_Calculation EQE Calculation EL_Spectrum->EQE_Calculation Lifetime_Test Lifetime Testing EQE_Calculation->Lifetime_Test EQE_Calculation->Data_Comparison Lifetime_Test->Data_Comparison Conclusion Conclusion & Material Optimization Data_Comparison->Conclusion

Caption: Workflow for comparing OLED host materials.

Discussion

The data presented indicates that while PVK remains a viable host material, particularly in solution-processed devices, several newer materials demonstrate significantly improved performance. For instance, bipolar host materials like m-CzDPz and 3-CzDPz show remarkable enhancements in both current and external quantum efficiencies.[6] This is often attributed to better-balanced charge transport and higher triplet energies, which facilitate efficient energy transfer to the phosphorescent emitter.

The development of pure hydrocarbon (PHC) hosts is another promising direction, offering high efficiencies comparable to heteroatom-based hosts, with the potential for improved device stability.[7] The instability of some heteroatom-containing materials can be a limiting factor for device lifetime, making PHCs an attractive alternative.[7]

Furthermore, the use of co-hosts, such as blending TAPC with PVK, can significantly enhance the performance of PVK-based devices.[1] This strategy can improve charge carrier mobility and create a more favorable environment for exciton formation and radiative decay.

References

A Comparative Guide to the Purity Analysis of Synthesized 9-Vinylcarbazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 9-Vinylcarbazole, a key monomer in the synthesis of conductive polymers and a building block in various organic electronics, ensuring its purity is paramount.[1] The presence of impurities can significantly impact the polymerization process, as well as the optical and electronic properties of the resulting materials. This guide provides a comprehensive comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental methodologies and representative data to assist in selecting the most appropriate technique for your analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Applicable Impurities Non-volatile and thermally labile impurities, unreacted starting materials (e.g., carbazole), and dimeric byproducts.Volatile and semi-volatile impurities, residual solvents, and byproducts from the vinylation reaction.
Primary Use Quantitative analysis of the main component and known non-volatile impurities. Ideal for routine quality control.Identification of unknown volatile impurities and comprehensive impurity profiling. Offers higher sensitivity for trace contaminants.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile).Dissolution in a volatile solvent; derivatization may be required for non-volatile impurities, though not typically for this compound itself.
Purity Confirmation Commercial suppliers often use HPLC to certify purities of 98+%[2].A common technique for high-purity materials, with some suppliers specifying purity of ≥ 99.5% by GC[1].

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound and the detection of non-volatile impurities such as unreacted carbazole.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v). The ratio may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 293 nm (near the UV absorbance maximum of the carbazole chromophore)
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a working concentration of approximately 100 µg/mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in synthesized this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

ParameterSpecification
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 270 °C
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutes. Ramp to 250 °C at 15 °C/min, hold for 5 minutes. Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
Injection Mode Split injection with a split ratio of 50:1
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 450

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or toluene.

Data Presentation and Comparison

The following tables summarize hypothetical yet realistic quantitative data that could be obtained from the HPLC and GC-MS analysis of a synthesized this compound sample.

Table 1: Hypothetical HPLC Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)Identification
Carbazole (Impurity)3.80.45Unreacted starting material
This compound 5.2 99.50 Product
Unknown Impurity 17.10.05Non-volatile byproduct

Table 2: Hypothetical GC-MS Impurity Profile of this compound

CompoundRetention Time (min)Peak Area (%)Identification (based on MS library match)
Toluene (Solvent)3.1TraceResidual solvent
This compound 12.5 99.75 Product
Carbazole (Impurity)13.80.20Unreacted starting material
Dimeric byproduct18.20.05Synthesis byproduct

Mandatory Visualization

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Synthesized this compound HPLC_Prep Dissolve in Acetonitrile Sample->HPLC_Prep GCMS_Prep Dissolve in Dichloromethane Sample->GCMS_Prep HPLC_Inject Inject into HPLC HPLC_Prep->HPLC_Inject HPLC_Sep C18 Reverse-Phase Separation HPLC_Inject->HPLC_Sep HPLC_Detect DAD Detection (293 nm) HPLC_Sep->HPLC_Detect HPLC_Data Chromatogram (Peak Area) HPLC_Detect->HPLC_Data HPLC_Result Quantitative Purity Report (Non-Volatile Impurities) HPLC_Data->HPLC_Result GCMS_Inject Inject into GC-MS GCMS_Prep->GCMS_Inject GCMS_Sep Capillary Column Separation GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometry Detection GCMS_Sep->GCMS_Detect GCMS_Data Total Ion Chromatogram & Mass Spectra GCMS_Detect->GCMS_Data GCMS_Result Impurity Identification & Quantification (Volatile Impurities) GCMS_Data->GCMS_Result

References

A Researcher's Guide to Validating Poly(9-Vinylcarbazole) Molecular Weight with Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for validating the molecular weight of poly(9-vinylcarbazole) (PVK). For researchers, scientists, and drug development professionals, an accurate determination of a polymer's molecular weight and its distribution is critical as these properties significantly influence its physical and performance characteristics. Poly(this compound), a well-known p-type semiconducting polymer, is widely utilized in organic electronics such as OLEDs and memory devices, making precise characterization of its molecular parameters essential for device performance and reproducibility.[1]

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is one of the most powerful and commonly employed techniques for characterizing the complete molecular weight distribution of a polymer.[2][3] It separates molecules in solution based on their hydrodynamic volume, or "effective size in solution."[3] This guide details the experimental protocol for PVK analysis via GPC, presents data in a comparative format, and discusses alternative validation methods.

Experimental Protocol: GPC Analysis of Poly(this compound)

A robust and reproducible GPC protocol is fundamental for obtaining reliable molecular weight data. The following is a detailed methodology for the analysis of PVK.

1. Sample Preparation:

  • Solvent Selection: Use high-performance liquid chromatography (HPLC) grade Tetrahydrofuran (THF) as the solvent. The sample should be dissolved in the same mobile phase used for the GPC system to avoid detector noise from solvent mismatches.[4]

  • Concentration: Prepare PVK solutions at a concentration of 1-2 mg/mL. For higher molecular weight polymers, a lower concentration (e.g., 1 mg/mL) is advisable, while lower molecular weight samples can be prepared at slightly higher concentrations (e.g., 2 mg/mL).[4]

  • Dissolution: Allow the polymer to dissolve completely in THF by gentle agitation or slow stirring. To prevent mechanical degradation of the polymer chains, avoid vigorous methods like vortexing or sonication.[4][5] Dissolution may require several hours; overnight dissolution (~12 hours) is often preferred to ensure the sample is fully in solution.[4]

  • Filtration: Before injection, filter the sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.[5]

2. GPC System and Operating Conditions:

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns is typically used for the analysis of polymers soluble in organic solvents like THF.[6] Using a series of columns with different pore sizes (or a mixed-bed column) can provide a linear calibration curve over a broad molecular weight range.[6]

  • Mobile Phase: HPLC-grade THF is a common mobile phase for PVK analysis.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The analysis is generally performed at a constant temperature, often near ambient (e.g., 35-40 °C), to ensure viscosity stability and reproducible retention times.

  • Detector: A differential Refractive Index (RI) detector is the most widely used "universal" detector for GPC as its response is directly proportional to the concentration for polymers above ~1000 g/mol .[3]

3. Calibration:

  • Standards: GPC is a relative technique, meaning its accuracy depends on proper calibration.[7] For PVK analysis in THF, narrow polydispersity polystyrene (PS) standards are the most common choice.[7][8] A series of at least 8-10 standards covering a wide molecular weight range (e.g., 500 to >1,000,000 g/mol ) should be used.[8]

  • Calibration Curve: Prepare and run the calibration standards under the same conditions as the PVK samples. A calibration curve is generated by plotting the logarithm of the peak molecular weight (Mp) of each standard against its measured retention time.[9][10] This curve is then used to calculate the molecular weight of the PVK sample.

4. Data Analysis:

  • The GPC software uses the calibration curve to calculate the molecular weight distribution of the PVK sample. Key parameters obtained include:

    • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

    • Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules.

    • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample.

Data Presentation: GPC Results for Poly(this compound)

The quantitative data obtained from GPC analysis should be summarized in a clear and structured format. Table 1 provides an example of typical results for different batches of PVK.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PVK Batch 185,000153,0001.80
PVK Batch 2110,000209,0001.90
PVK Batch 392,500171,1251.85

Table 1: Example of molecular weight data for different batches of poly(this compound) determined by GPC using polystyrene standards.

Workflow for GPC Analysis of PVK

The following diagram illustrates the logical steps involved in determining the molecular weight of PVK using GPC.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC System Analysis cluster_data Data Processing prep_pvk Dissolve PVK in THF (1-2 mg/mL) filter_pvk Filter PVK Solution (0.2 µm PTFE) prep_pvk->filter_pvk prep_std Dissolve PS Standards in THF filter_std Filter Standard Solutions prep_std->filter_std column PS-DVB Columns Mobile Phase: THF Flow Rate: 1.0 mL/min filter_pvk->column Inject PVK Sample filter_std->column Inject Standards detector RI Detector column->detector calibration Generate Calibration Curve (log Mp vs. Retention Time) detector->calibration analysis Calculate Mn, Mw, PDI for PVK Sample calibration->analysis

GPC experimental workflow for PVK analysis.

Comparison with Alternative Molecular Weight Determination Methods

While GPC is a versatile and widely used technique, other methods can provide complementary or, in some cases, more accurate data depending on the specific research question. Each method has its own set of advantages and limitations.[11]

TechniquePrincipleAdvantagesLimitations
Gel Permeation Chromatography (GPC/SEC) Separation based on hydrodynamic volume in solution.Provides full molecular weight distribution (Mn, Mw, PDI); rapid and widely available.[2][11]Relative method requiring calibration with suitable standards; results can be inaccurate if sample and standard structures differ significantly.[11][12]
Static Light Scattering (SLS) Measures the time-averaged intensity of light scattered by polymer molecules in solution to determine Mw.Absolute method (no calibration needed); provides the weight-average molecular weight (Mw) directly.[11][13]Highly sensitive to dust and sample aggregates; requires knowledge of the specific refractive index increment (dn/dc).[11]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity to determine the hydrodynamic radius (Rh) of molecules.Provides information on molecular size; can be used to estimate molecular weight via a calibration curve.[2]Primarily measures size, not mass; less accurate for polydisperse samples; also sensitive to contaminants.[11]
Mass Spectrometry (MALDI-TOF) Measures the mass-to-charge ratio of ionized polymer molecules.Provides exact molecular weight for individual polymer chains (absolute method); can identify end-groups.[11][12]Typically limited to lower molecular weight polymers (<100,000 g/mol ); can be difficult to ionize some polymers without fragmentation.
Viscometry Measures the increase in viscosity of a solvent upon addition of a polymer to determine the viscosity-average molecular weight (Mv).Simple, inexpensive, and can be used for very high molecular weight polymers.[12][14]Requires knowledge of the Mark-Houwink parameters (K and a) for the specific polymer-solvent-temperature system; provides only an average molecular weight, not the distribution.[12][15]

Table 2: Comparison of GPC with alternative methods for polymer molecular weight validation.

References

Comparative study of RAFT vs. cationic polymerization for 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers is paramount. Poly(9-vinylcarbazole) (PVK) is a key polymer in this field, valued for its unique electronic and photophysical properties. The choice of polymerization technique significantly impacts the characteristics of the resulting polymer. This guide provides an objective comparison of two prominent methods for this compound (9VC) polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and cationic polymerization, supported by experimental data and detailed protocols.

At a Glance: RAFT vs. Cationic Polymerization of 9VC

FeatureRAFT PolymerizationCationic Polymerization
Control over M.W. High, predictable based on [M]/[CTA] ratioCan be controlled ("living"), but often broader MWD
Polydispersity (PDI) Narrow (typically < 1.5)Can be narrow (~1.3) in living systems, but often broader
Stereochemistry Typically atacticCan be controlled to produce highly isotactic polymers
Reaction Conditions Tolerant to a wider range of functional groups and solventsHighly sensitive to impurities (water); requires stringent anhydrous conditions and purified reagents
Initiators/Agents Radical initiator (e.g., AIBN) + RAFT agent (e.g., trithiocarbonates, xanthates)Protonic acids (e.g., CF₃SO₃H) or Lewis acids (e.g., ZnCl₂)
Temperature Typically moderate (e.g., 60-80 °C)Often requires low temperatures to control reactivity
Key Advantage Excellent control over molecular weight and architecture for complex structuresPotential for stereospecific polymerization

Quantitative Data Comparison

The following tables summarize representative quantitative data for the polymerization of this compound using both RAFT and cationic methods. It is important to note that direct comparison is nuanced due to the variability in experimental conditions across different studies.

Table 1: RAFT Polymerization of this compound

RAFT AgentInitiator[M]₀/[CTA]₀/[I]₀SolventTemp. (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
TrithiocarbonateAIBN400:1:0.2Toluene70248535,0001.15[1]
DithiocarbamateAIBN400:2:11,4-Dioxane70-58.118,3001.55[2]
XanthateAIBN---->956,000-40,000< 1.35[3]

Table 2: Cationic Polymerization of this compound

Initiating SystemSolventTemp. (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Tacticity (mm, %)Reference
CF₃SO₃H / nBu₄NCl / ZnCl₂Toluene01>9515,000~1.394[4]
Ph₃C⁺Al(C₂H₅)₂Cl₂⁻CHCl₃20-----[5]
IodineCH₂Cl₂-50-----[4]

Experimental Protocols

RAFT Polymerization of this compound (General Procedure)

This protocol is a representative example for achieving controlled polymerization of 9VC via RAFT.

Materials:

  • This compound (9VC) monomer

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or ampule

  • Nitrogen or Argon source

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk flask, dissolve the 9VC monomer, RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]₀/[CTA]₀/[AIBN]₀ is crucial for controlling the molecular weight and should be predetermined (e.g., 400:2:1).[2]

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.[2]

  • Monitor the polymerization progress over time by taking aliquots and analyzing the conversion via techniques like ¹H NMR or gravimetry.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Filter and dry the resulting poly(this compound) under vacuum.

  • Characterize the polymer for its molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Cationic Polymerization of this compound (General Procedure for Stereospecific Synthesis)

This protocol outlines a method for the stereospecific living cationic polymerization of 9VC.

Materials:

  • This compound (9VC) monomer (rigorously purified)

  • Initiator system: Trifluoromethanesulfonic acid (CF₃SO₃H), Tetrabutylammonium chloride (nBu₄NCl), and Zinc chloride (ZnCl₂)

  • Anhydrous solvent (e.g., toluene)

  • Dry glassware and syringes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. All reagents and solvents must be purified and dried according to standard procedures to eliminate any water, which can terminate the cationic polymerization.

  • In a glovebox or under a Schlenk line, prepare stock solutions of the initiator components (CF₃SO₃H, nBu₄NCl, and ZnCl₂) in the anhydrous solvent.

  • In a dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the purified 9VC monomer in the anhydrous solvent.

  • Cool the monomer solution to the desired temperature (e.g., 0 °C).[4]

  • Sequentially add the initiator components to the monomer solution via syringe. The order of addition and stoichiometry are critical for achieving controlled and stereospecific polymerization.

  • Allow the polymerization to proceed for the desired time. The reaction is often rapid.

  • Quench the polymerization by adding a terminating agent, such as pre-chilled methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

  • Characterize the polymer for its molecular weight (Mₙ), PDI (GPC), and tacticity (¹³C NMR).

Visualization of Polymerization Pathways

RAFT_vs_Cationic_Comparison Logical Workflow: Comparing RAFT and Cationic Polymerization of 9VC cluster_raft RAFT Polymerization cluster_cationic Cationic Polymerization raft_start Select RAFT Agent & Initiator raft_conditions Set Reaction Conditions (Temp, Solvent, Ratios) raft_start->raft_conditions raft_polymerize Polymerization raft_conditions->raft_polymerize raft_analysis Analyze Mn, PDI, Conversion raft_polymerize->raft_analysis compare Comparative Analysis raft_analysis->compare cat_start Select Initiating System cat_conditions Set Anhydrous Conditions (Low Temp, Pure Reagents) cat_start->cat_conditions cat_polymerize Polymerization cat_conditions->cat_polymerize cat_analysis Analyze Mn, PDI, Tacticity cat_polymerize->cat_analysis cat_analysis->compare conclusion Conclusion: Method Selection based on Desired Polymer Properties compare->conclusion

Caption: Workflow for comparing RAFT and cationic polymerization of 9VC.

Polymerization_Mechanisms Simplified Polymerization Mechanisms of this compound cluster_raft_mech RAFT Polymerization cluster_cationic_mech Cationic Polymerization R_init Initiator -> R• R_react_M R• + M -> Pn• R_init->R_react_M Pn_react_CTA Pn• + RAFT Agent <=> RAFT Adduct R_react_M->Pn_react_CTA RAFT_adduct RAFT Adduct <=> Pm• + Dormant Species Pn_react_CTA->RAFT_adduct RAFT_adduct->Pn_react_CTA Pn_growth Pn• + M -> P(n+1)• RAFT_adduct->Pn_growth Pn_growth->Pn_react_CTA H_init Initiator -> H+ H_react_M H+ + M -> HM+ H_init->H_react_M HM_growth HM+ + M -> HM₂⁺ H_react_M->HM_growth HM_n_growth HM(n)⁺ + M -> HM(n+1)⁺ HM_growth->HM_n_growth

Caption: Simplified mechanisms for RAFT and cationic polymerization of 9VC.

Concluding Remarks

The choice between RAFT and cationic polymerization for this compound depends critically on the desired application and the target polymer characteristics.

RAFT polymerization is the method of choice when precise control over molecular weight, a narrow molecular weight distribution, and the synthesis of complex architectures like block copolymers are required. Its tolerance to a wider variety of functional groups and less stringent reaction conditions make it a versatile and robust technique.

Cationic polymerization , on the other hand, offers a unique advantage in its ability to control the stereochemistry of the polymer backbone, enabling the synthesis of highly isotactic poly(this compound). This can significantly influence the material's properties. However, this method demands rigorous experimental conditions, including the use of ultra-pure reagents and a strictly anhydrous environment, due to the high reactivity of the cationic intermediates.

For researchers and developers, a thorough understanding of these two powerful polymerization techniques is essential for the rational design and synthesis of poly(this compound) with tailored properties for advanced applications.

References

Efficiency and stability comparison of PVK in perovskite solar cell architectures

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficiency and stability of conventional and inverted perovskite solar cell designs, supported by experimental data and standardized protocols.

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in the next generation of photovoltaic technologies.[1] Their high power conversion efficiencies (PCEs) and potential for low-cost manufacturing have captured the attention of researchers worldwide. Central to the performance of these cells is the perovskite (PVK) absorber layer, the heart of the device that converts light into electrical charge. The architecture of the solar cell, which dictates the order of the layers surrounding the perovskite, plays a critical role in both extracting this charge efficiently and protecting the sensitive perovskite material from degradation.

This guide provides a comprehensive comparison of the two dominant planar architectures for PSCs: the conventional (n-i-p) and the inverted (p-i-n) structures. We will objectively evaluate their performance based on key metrics, delve into their long-term stability under standardized testing protocols, and provide detailed experimental methodologies for their fabrication and characterization.

Architectural Overview: n-i-p vs. p-i-n

The fundamental difference between the n-i-p and p-i-n architectures lies in the sequence of the charge transport layers that sandwich the intrinsic perovskite layer.

  • n-i-p (Conventional/Regular) Architecture: In this configuration, the electron transport layer (ETL) is deposited on the transparent conductive oxide (TCO) substrate, followed by the perovskite layer, and finally the hole transport layer (HTL) and the metal contact. Light typically enters through the TCO and ETL to reach the perovskite layer.[2]

  • p-i-n (Inverted) Architecture: This structure inverts the order of the charge transport layers. The HTL is deposited first on the TCO, followed by the perovskite layer, the ETL, and the metal contact.[2] This inverted arrangement has implications for material selection, fabrication processes, and overall device stability.

dot

G cluster_nip n-i-p (Conventional) Architecture cluster_pin p-i-n (Inverted) Architecture TCO_n Transparent Conductive Oxide (e.g., FTO) ETL_n Electron Transport Layer (e.g., TiO₂, SnO₂) TCO_n->ETL_n PVK_n Perovskite (PVK) Absorber Layer ETL_n->PVK_n HTL_n Hole Transport Layer (e.g., Spiro-OMeTAD) PVK_n->HTL_n Metal_n Metal Contact (e.g., Au, Ag) HTL_n->Metal_n TCO_p Transparent Conductive Oxide (e.g., ITO) HTL_p Hole Transport Layer (e.g., PEDOT:PSS, NiOx) TCO_p->HTL_p PVK_p Perovskite (PVK) Absorber Layer HTL_p->PVK_p ETL_p Electron Transport Layer (e.g., PCBM, C60) PVK_p->ETL_p Metal_p Metal Contact (e.g., Ag, Al) ETL_p->Metal_p G cluster_common Common Steps cluster_nip n-i-p Specific Steps cluster_pin p-i-n Specific Steps Substrate_Cleaning 1. Substrate Cleaning (Detergent, DI Water, Acetone, IPA) ETL_Deposition 2. ETL Deposition (e.g., SnO₂ spin-coating, annealing) Substrate_Cleaning->ETL_Deposition HTL_Deposition_p 2. HTL Deposition (e.g., PEDOT:PSS spin-coating, annealing) Substrate_Cleaning->HTL_Deposition_p Perovskite_Deposition 3. Perovskite Layer Deposition (Spin-coating, Annealing) HTL_Deposition_n 4. HTL Deposition (e.g., Spiro-OMeTAD spin-coating) Perovskite_Deposition->HTL_Deposition_n ETL_Deposition_p 4. ETL Deposition (e.g., PCBM spin-coating) Perovskite_Deposition->ETL_Deposition_p Contact_Evaporation 5. Metal Contact Evaporation Encapsulation 6. Encapsulation Contact_Evaporation->Encapsulation ETL_Deposition->Perovskite_Deposition HTL_Deposition_n->Contact_Evaporation HTL_Deposition_p->Perovskite_Deposition ETL_Deposition_p->Contact_Evaporation G cluster_characterization Device Characterization Workflow Fabricated_Device Fabricated PSC JV_Measurement J-V Measurement (AM1.5G Solar Simulator) Fabricated_Device->JV_Measurement EQE_Measurement External Quantum Efficiency (EQE) Fabricated_Device->EQE_Measurement Stability_Testing Stability Testing (ISOS Protocols) Fabricated_Device->Stability_Testing Structural_Morphological Structural & Morphological Analysis (XRD, SEM) Fabricated_Device->Structural_Morphological Optical_Properties Optical Properties (UV-Vis, Photoluminescence) Fabricated_Device->Optical_Properties PCE PCE JV_Measurement->PCE Voc Voc JV_Measurement->Voc Jsc Jsc JV_Measurement->Jsc FF FF JV_Measurement->FF T80 T80/T95 Stability_Testing->T80 T95 T95 Stability_Testing->T95

References

A Spectroscopic Showdown: Comparing 9-Vinylcarbazole from Two Distinct Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 9-Vinylcarbazole synthesized via potassium hydroxide catalysis and a solid superbase-mediated route, offering researchers insights into the potential impact of synthetic methodology on the final product's spectroscopic profile.

Introduction

This compound (NVC) is a pivotal monomer in the production of polyvinylcarbazole (PVK), a polymer prized for its photoconductive and thermal stability properties. These characteristics have cemented its use in a range of applications, from organic light-emitting diodes (OLEDs) to photorefractive materials. The synthesis of NVC is, therefore, a critical step, and various methods have been developed to achieve this. This guide presents a spectroscopic comparison of this compound produced through two distinct and common synthesis routes: a classical approach using potassium hydroxide (KOH) and a method employing a solid superbase catalyst. By examining the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, this guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the products obtained from these different synthetic strategies.

Synthesis Routes at a Glance

Two primary methods for the vinylation of carbazole to produce this compound are explored in this guide:

  • Potassium Hydroxide (KOH) Catalysis: This widely used method involves the reaction of carbazole with acetylene gas in the presence of a strong base, such as potassium hydroxide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).

  • Solid Superbase Catalysis: This approach utilizes a heterogeneous catalyst, such as sodium metal and sodium hydroxide supported on alumina (Na-NaOH/γ-Al₂O₃), to facilitate the vinylation of carbazole with acetylene. This method offers potential advantages in terms of catalyst separation and reuse.

Experimental Protocols

Synthesis of this compound using Potassium Hydroxide (KOH)

This protocol is a representative procedure for the synthesis of this compound using potassium hydroxide.

Materials:

  • Carbazole

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Acetylene gas

  • Deionized water

  • Pentane or Hexane (for washing)

Procedure:

  • A solution of carbazole (e.g., 50 g) in DMSO (e.g., 100 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser. The mixture is heated until the carbazole is completely dissolved.

  • Potassium hydroxide (e.g., 2 g) is added to the solution.

  • The temperature of the reaction mixture is raised to approximately 160 °C.

  • Acetylene gas is bubbled through the solution. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The DMSO is removed by vacuum distillation.

  • The crude product is then purified by vacuum distillation (e.g., at 175 °C / 5 mmHg) to yield pure this compound.

Synthesis of this compound using a Solid Superbase Catalyst

This protocol outlines a typical synthesis of this compound using a solid superbase catalyst.

Materials:

  • γ-Alumina (γ-Al₂O₃)

  • Sodium hydroxide (NaOH)

  • Sodium metal (Na)

  • Carbazole

  • Xylene

  • Acetylene gas

Procedure:

  • Catalyst Preparation:

    • γ-Alumina (e.g., 100 g) is heated at 100 °C for 1 hour under a nitrogen purge with strong stirring to remove adsorbed water.

    • The temperature is increased to 200 °C, and NaOH (e.g., 30 g) is added. The mixture is stirred for 1 hour under nitrogen.

    • Sodium metal (e.g., 10 g) is then added, and stirring is continued for another hour. The mixture is cooled to room temperature to obtain the solid superbase catalyst (Na-NaOH/γ-Al₂O₃).

  • Vinylation Reaction:

    • Carbazole (e.g., 34 g), the prepared solid superbase catalyst (e.g., 0.68 g), and xylene (e.g., 200 mL) are added to a reactor.

    • The mixture is heated to 135 °C with stirring.

    • Acetylene gas is introduced at a controlled flow rate (e.g., 30 mL/min).

    • The reaction is allowed to proceed for approximately 8 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and filtered to separate the solid catalyst.

    • The liquid phase is subjected to vacuum distillation to remove the xylene.

    • The product, this compound, is collected by vacuum distillation at approximately 154 °C.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4, H-5~8.10d7.8
H-1, H-8~7.45d8.2
H-2, H-7~7.39t7.7
H-3, H-6~7.25t7.4
-CH=CH₂~7.10dd15.4, 8.8
-CH=CH ₂ (trans)~5.65dd15.4, 1.0
-CH=CH ₂ (cis)~4.90dd8.8, 1.0

Table 2: ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

Assignment Chemical Shift (δ, ppm)
C-4a, C-4b~140.5
-C H=CH₂~131.0
C-4, C-5~126.0
C-1, C-8~123.2
C-2, C-7~120.4
C-3, C-6~119.8
C-8a, C-9a~109.5
-CH=C H₂~102.0

Table 3: FT-IR Spectroscopic Data of this compound (KBr Pellet)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3060Aromatic C-H stretchMedium
~1640C=C stretch (vinyl)Medium
~1595, 1485, 1450Aromatic C=C stretchStrong
~1325C-N stretchStrong
~980, 900=C-H bend (vinyl)Strong
~750, 720Aromatic C-H bendStrong

Table 4: UV-Vis Spectroscopic Data of this compound (in Chloroform)

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
~345~3,000π → π
~330~4,000π → π
~295~15,000π → π
~260~20,000π → π

Performance Comparison and Discussion

The spectroscopic data for pure this compound should be consistent regardless of the synthesis route, provided that the final product is of high purity. However, the choice of synthesis method can influence the impurity profile, which in turn may be detectable by spectroscopic techniques.

  • KOH-Catalyzed Synthesis: This method is well-established and generally provides high yields. Potential impurities could include unreacted carbazole and byproducts from the polymerization of acetylene or NVC under the basic and high-temperature conditions. The presence of residual DMSO could also be a consideration if not thoroughly removed during purification.

  • Solid Superbase-Catalyzed Synthesis: This method offers the advantage of easier catalyst removal by simple filtration. The use of a solid catalyst may reduce the likelihood of certain side reactions that could occur in a homogeneous basic solution. However, the efficiency of the catalyst and potential leaching of metal ions into the product should be considered. The impurity profile might differ, with potential for different oligomeric byproducts.

A thorough spectroscopic analysis of the products from each route would be crucial for quality control. For instance, ¹H NMR can be used to detect and quantify unreacted carbazole. The presence of broad signals in the aliphatic region of the ¹H NMR spectrum could indicate the formation of oligomers or polymers. FT-IR spectroscopy can also be a valuable tool for identifying characteristic vibrations of potential impurities.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound from different synthesis routes.

G cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis RouteA Route A: KOH Catalysis PurifyA Purification of Product A RouteA->PurifyA RouteB Route B: Solid Superbase Catalysis PurifyB Purification of Product B RouteB->PurifyB NMR NMR Spectroscopy (¹H, ¹³C) PurifyA->NMR Product A IR FT-IR Spectroscopy PurifyA->IR Product A UVVis UV-Vis Spectroscopy PurifyA->UVVis Product A PurifyB->NMR Product B PurifyB->IR Product B PurifyB->UVVis Product B CompareData Compare Spectroscopic Data (Purity, Impurities) NMR->CompareData IR->CompareData UVVis->CompareData

Caption: Workflow for the synthesis and comparative spectroscopic analysis of this compound.

Conclusion

Both the potassium hydroxide-catalyzed and the solid superbase-catalyzed routes are effective for the synthesis of this compound. The choice of method may depend on factors such as scale, desired purity, and considerations for catalyst handling and recycling. While the ideal spectroscopic data for pure this compound is consistent, a careful analysis of the spectra obtained from products of different synthetic origins is essential to assess purity and identify any potential byproducts. This guide provides the foundational spectroscopic data and experimental protocols to aid researchers in making informed decisions and in the rigorous characterization of their synthesized this compound.

Doped vs. Undoped Poly(9-Vinylcarbazole) Films: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the impact of doping on the optoelectronic and thermal properties of Poly(9-Vinylcarbazole) (PVK) films, providing researchers, scientists, and drug development professionals with key experimental data and protocols for informed material selection.

Poly(this compound) (PVK) is a widely studied hole-transporting polymer with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials. Its performance can be significantly tailored through the introduction of dopants. This guide provides an objective comparison of the performance of doped and undoped PVK films, supported by experimental data and detailed methodologies.

Key Performance Metrics: A Comparative Overview

The introduction of dopants into the PVK matrix can profoundly alter its fundamental properties. The following tables summarize the quantitative impact of various dopants on the photoluminescence, electrical conductivity, charge carrier mobility, and thermal stability of PVK films.

Photoluminescence Properties

Doping can significantly influence the light-emitting properties of PVK. This is often characterized by changes in emission peaks and photoluminescence quantum yield (PLQY).

DopantConcentrationUndoped PVK Emission Peak (nm)Doped PVK Emission Peak (nm)Change in PhotoluminescenceReference
Titanium Dioxide (TiO2)Various Molar Conc.~410Red-shiftedEnhanced electroluminescence[1]
Ir(ppy)35%~410~512 (Ir(ppy)3 emission)Energy transfer from PVK to Ir(ppy)3[2]
Lithium (in PVK-Li)N/AN/ABlue-shiftedAltered emission spectrum[3]

Table 1: Comparison of Photoluminescence Properties. Doping PVK can lead to a quenching of its intrinsic fluorescence and the emergence of new emission bands corresponding to the dopant, indicating energy transfer. The extent of this change is dependent on the dopant and its concentration.

Electrical Properties

The electrical conductivity of PVK, which is inherently low, can be substantially increased through doping, a crucial factor for many electronic applications.

DopantConcentrationUndoped PVK Conductivity (S/cm)Doped PVK AC Conductivity (at 413 K, 1 MHz)Key FindingsReference
Ferrocene1%Not specified~1.2 x 10⁻⁷Increased AC conductivity and relative permittivity.[4]
Ferrocene2%Not specified~1.8 x 10⁻⁷Further increase in AC conductivity.[4]

Table 2: Comparison of Electrical Properties. Doping with ferrocene introduces additional charge carriers, leading to a notable increase in the AC conductivity of the PVK films.[4]

Charge Carrier Mobility

Charge carrier mobility is a critical parameter for the performance of organic electronic devices. Doping can have a complex effect on mobility, sometimes enhancing it and other times introducing charge trapping sites that reduce it.

DopantConcentration (dots/cm³)Undoped PVK Hole Mobility (cm²/Vs) at E = 4x10⁵ V/cmDoped PVK Hole Mobility (cm²/Vs) at E = 4x10⁵ V/cmKey FindingsReference
CdSe/ZnS QDs1.61 x 10¹⁷~8 x 10⁻⁷~4 x 10⁻⁷QDs act as hole traps, decreasing mobility.[5][6]
CdSe/ZnS QDs3.87 x 10¹⁸~8 x 10⁻⁷~2 x 10⁻⁸Significant decrease in mobility with increased doping.[5][6]
CdSe/ZnS QDs7.10 x 10¹⁸~8 x 10⁻⁷~3 x 10⁻⁸Mobility increases slightly at very high concentrations, suggesting hopping between QDs.[5][6]

Table 3: Comparison of Hole Mobility. Doping with CdSe/ZnS quantum dots (QDs) was found to decrease the hole mobility in PVK, indicating that the QDs introduce hole trapping sites.[5][6] The effect is concentration-dependent.

Thermal Stability

The thermal stability of PVK films is crucial for device longevity and operational reliability. Doping can influence the degradation temperature of the polymer.

Dopant/BlendCompositionOnset of Degradation (Undoped PVK, °C)Onset of Degradation (Doped/Blended, °C)Glass Transition Temp. (Tg, Undoped PVK, °C)Glass Transition Temp. (Tg, Doped/Blended, °C)Reference
Polystyrene (PS)50% PVK - 50% PS~320~300~210~109[7]

Table 4: Comparison of Thermal Stability. While not a traditional dopant for electronic properties, blending PVK with polystyrene demonstrates that additives can alter the thermal degradation profile and glass transition temperature of the material.[7] More research is needed on the thermal stability of electronically functional doped PVK films.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key experiments cited in this guide.

Film Fabrication: Solution Casting Method for Ferrocene-Doped PVK Films

This protocol describes the preparation of pure and ferrocene-doped PVK films using the isothermal solution casting technique.[4]

  • Solution Preparation:

    • Dissolve 100 mg of PVK in 2 mL of chloroform by stirring with a magnetic stirrer for 30 minutes at room temperature.

    • For doped films, add the desired weight percentage of ferrocene to the PVK solution and continue stirring to ensure a homogenous mixture.

  • Film Casting:

    • Pour the prepared solution uniformly onto a clean glass substrate.

    • Place the substrate in a mercury pool to ensure a uniform film thickness.

    • Partially cover the setup with another glass plate to slow down the evaporation rate of the chloroform.

  • Drying and Annealing:

    • Heat the cast films at a constant temperature of 40°C for 12 hours in a dust-free environment.

    • Allow the films to remain at room temperature for an additional 12 hours to remove any residual solvent.

G cluster_solution Solution Preparation cluster_casting Film Casting cluster_drying Drying & Annealing dissolve Dissolve PVK in Chloroform add_dopant Add Ferrocene (for doped films) dissolve->add_dopant Optional stir Stir for 30 min dissolve->stir add_dopant->stir pour Pour Solution on Substrate stir->pour mercury_pool Place in Mercury Pool pour->mercury_pool cover Partially Cover mercury_pool->cover heat Heat at 40°C for 12h room_temp Keep at Room Temp for 12h heat->room_temp

Figure 1: Workflow for Solution Casting of PVK Films.
Film Fabrication: Bath Deposition Method for TiO2-Doped PVK Films

This protocol outlines the preparation of TiO2-doped PVK thin films using a bath deposition method.[1]

  • Solution Preparation:

    • Dissolve commercially available PVK in chloroform.

    • Add different molar concentrations of Titanium dioxide (TiO2) to the PVK solution.

  • Film Deposition:

    • Use a bath deposition technique to deposit the nanocomposite blends onto glass substrates.

  • Drying:

    • Dry the samples in an air ambient environment for 1 hour. The thickness of the film is controlled by the deposition time and the concentration of the polymer in the solvent.

G cluster_solution Solution Preparation cluster_deposition Film Deposition cluster_drying Drying dissolve_pvk Dissolve PVK in Chloroform add_tio2 Add TiO2 (various concentrations) dissolve_pvk->add_tio2 bath_deposition Bath Deposition on Substrate add_tio2->bath_deposition air_dry Dry in Air for 1h bath_deposition->air_dry

Figure 2: Workflow for Bath Deposition of TiO2-Doped PVK Films.
Characterization: Time-of-Flight (TOF) Photocurrent Measurements

The time-of-flight technique is a standard method for determining the charge carrier mobility in semiconductor materials.[5][6]

  • Sample Preparation:

    • Prepare the PVK (doped or undoped) film on a conductive substrate (e.g., ITO-coated glass).

    • Deposit a semi-transparent top electrode (e.g., aluminum) via thermal evaporation.

    • Measure the film thickness using a profilometer.

  • Measurement Setup:

    • Use a pulsed laser (e.g., nitrogen laser at 337 nm) with a short pulse duration (e.g., 4 ns) as the excitation source.

    • Apply a DC voltage across the sample to create an electric field.

    • The laser pulse generates charge carriers near the semi-transparent electrode.

  • Data Acquisition:

    • Under the influence of the applied electric field, one type of charge carrier (holes or electrons, depending on the polarity of the voltage) drifts across the film.

    • A transient photocurrent is measured as the charge carriers move. The transit time (τ) is the time it takes for the carriers to travel across the film.

  • Mobility Calculation:

    • The drift mobility (μ) is calculated using the formula: μ = d² / (V * τ), where d is the film thickness and V is the applied voltage.

G cluster_setup Experimental Setup cluster_process Measurement Process cluster_calculation Mobility Calculation laser Pulsed Laser (e.g., 337 nm) sample PVK Film (ITO/PVK/Al) laser->sample oscilloscope Oscilloscope sample->oscilloscope Transient Photocurrent voltage_source DC Voltage Source voltage_source->sample generate_carriers Generate Charge Carriers (Laser Pulse) drift Carriers Drift (Electric Field) generate_carriers->drift measure_current Measure Transient Photocurrent drift->measure_current determine_transit_time Determine Transit Time (τ) measure_current->determine_transit_time formula μ = d² / (V * τ) determine_transit_time->formula

Figure 3: Workflow for Time-of-Flight Mobility Measurement.

Conclusion

The performance of poly(this compound) films can be significantly modulated through doping. The choice of dopant and its concentration are critical factors that determine the final properties of the film. Doping can enhance electrical conductivity and tune the photoluminescent properties, which is advantageous for applications in OLEDs and other electronic devices. However, doping can also introduce charge trapping sites, which may decrease charge carrier mobility. The thermal stability of the polymer can also be affected by the presence of a dopant or blended material. The experimental protocols provided herein offer a foundation for the reproducible fabrication and characterization of doped and undoped PVK films, enabling researchers to systematically investigate and optimize their properties for specific applications.

References

A Comparative Guide to the Experimental and Theoretical Properties of 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental and theoretical properties of 9-Vinylcarbazole (9-VC), a pivotal monomer in polymer science and organic electronics.[1] By juxtaposing experimental data with computational predictions, this document aims to offer a deeper understanding of the molecule's structural and electronic characteristics, thereby aiding in the rational design of novel materials for advanced applications.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key spectroscopic and electronic properties of this compound, presenting a direct comparison between experimentally measured values and those calculated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Vibrational Spectroscopy

The vibrational modes of this compound have been extensively studied using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. Theoretical calculations, employing DFT (B3LYP/6-31G(d,p)) and HF (6-31G(d,p)) methods, show a strong correlation with experimental findings.[1]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental FT-IR[1]Experimental FT-Raman[1]Calculated (DFT/B3LYP)[1]Calculated (HF)[1]
C-H stretching (vinyl)3065306730703198
C-H stretching (aromatic)3048305030553180
C=C stretching (vinyl)1645164716461750
C=C stretching (aromatic)1599160016011690
C-N stretching1325132613251380
C-H out-of-plane bending748749748810
NMR Spectroscopy

The chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method has been used for theoretical calculations.[1]

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusAtom PositionExperimental[1]Calculated (GIAO)[1]
¹H H125.235.28
H134.754.79
H147.157.20
H1, H88.128.15
H2, H77.257.29
H3, H67.427.45
H4, H57.517.55
¹³C C11131.2131.5
C10109.5109.8
C1, C8126.1126.4
C2, C7120.4120.7
C3, C6123.0123.3
C4, C5119.5119.8
C4a, C4b122.8123.1
C8a, C9a140.8141.1
Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the UV-Vis absorption spectrum, are crucial for understanding the photophysical behavior of this compound. Time-Dependent Density Functional Theory (TD-DFT) is employed for the calculation of electronic absorption spectra.[1]

Table 3: Comparison of Experimental and Calculated Electronic Properties for this compound

PropertyExperimental[1]Calculated (DFT/B3LYP)[1]
HOMO Energy (eV) -5.8-5.82
LUMO Energy (eV) -2.2-2.25
HOMO-LUMO Gap (eV) 3.63.57
UV-Vis λmax (nm) 292, 343290, 341

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the key experiments cited.

Synthesis of this compound

A common method for the synthesis of this compound is the vinylation of carbazole with acetylene. In a typical procedure, carbazole is reacted with potassium hydroxide in a solvent like N-methylpyrrolidone to form the potassium salt of carbazole.[2] Subsequently, acetylene gas is passed through the reaction mixture at elevated temperature and pressure to yield this compound.[2]

FT-IR and FT-Raman Spectroscopy

FT-IR and FT-Raman spectra are recorded to investigate the vibrational modes of the molecule. For FT-IR analysis, the sample is typically prepared as a KBr pellet.[3] The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). For FT-Raman, a sample is irradiated with a laser, and the scattered light is analyzed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are obtained using a high-resolution NMR spectrometer. The this compound sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[3]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. A dilute solution of this compound is prepared in a suitable solvent, such as ethanol or cyclohexane, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a conceptual representation of the comparison between experimental and theoretical approaches.

G cluster_synthesis Synthesis cluster_characterization Characterization Carbazole Carbazole Reaction Vinylation Reaction Carbazole->Reaction KOH KOH KOH->Reaction Acetylene Acetylene Acetylene->Reaction NVC This compound Reaction->NVC FTIR FT-IR Spectroscopy NVC->FTIR Raman FT-Raman Spectroscopy NVC->Raman NMR NMR Spectroscopy (¹H, ¹³C) NVC->NMR UVVis UV-Vis Spectroscopy NVC->UVVis

Caption: Workflow for the synthesis and characterization of this compound.

G cluster_exp Experimental Approach cluster_theo Theoretical Approach Synthesis Synthesis of 9-VC Measurement Spectroscopic Measurement (FT-IR, NMR, UV-Vis) Synthesis->Measurement ExpData Experimental Data Measurement->ExpData Comparison Cross-Validation ExpData->Comparison Modeling Molecular Modeling Calculation Quantum Chemical Calculations (DFT, HF, TD-DFT, GIAO) Modeling->Calculation TheoData Theoretical Data Calculation->TheoData TheoData->Comparison

Caption: Conceptual workflow for the cross-validation of properties.

References

Comparative Thermal Analysis of 9-Vinylcarbazole Copolymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 9-Vinylcarbazole (NVC) copolymers, understanding their thermal properties is crucial for determining their processing parameters, operational limits, and long-term stability. This guide provides a comparative thermal analysis of NVC copolymers with various monomers, focusing on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The incorporation of the bulky, rigid carbazole group from the NVC monomer generally enhances the thermal stability of copolymers.[1] Studies have shown that even a small amount of NVC can significantly increase the degradation temperature of acrylic and methacrylic polymers.[1] The high thermal and chemical stability of poly(this compound) (PVK) itself contributes to this effect.[2]

Comparative Thermal Data

The following table summarizes the thermal properties of various this compound copolymers and related polymers. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions such as heating rate, atmosphere, and sample preparation.

Copolymer SystemComonomerMole % of NVCTd (°C) (onset)Td (°C) (5% weight loss)Tg (°C)Tm (°C)Reference
NVC Copolymers
Poly(NVC-co-Methyl Methacrylate)Methyl Methacrylate (MMA)Varies> PMMA-> PMMA-General Trend[1]
Poly(NVC-co-Acrylic Monomers)Acrylic MonomersVaries> Polyacrylate---General Trend[1]
Related Copolymers for Comparison
Poly(MMA-co-Butyl Acrylate)Butyl Acrylate (BA)0~350---[3]
Poly(styrene-co-maleic anhydride)Maleic Anhydride (MA)0-->100-[4]
Poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid)BA, Acrylic Acid0424--13170[5]
Homopolymers for Reference
Poly(this compound) (PVK)-100High Stability-~200-[2]
Poly(methyl methacrylate) (PMMA)-0--~105-110-[6]

Note: Specific quantitative data for a direct comparison of a series of NVC copolymers with varying comonomers and compositions was not available in a single source. The table reflects general trends and provides data from related systems for context.

Experimental Protocols

The data presented in this guide are typically obtained through the following standard experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition temperature of the copolymers.

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the dried polymer sample is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of around 600-800 °C at a constant heating rate, commonly 10 °C/min.

  • Data Analysis: The onset of decomposition temperature (Td) is determined from the TGA curve, often as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm) of the copolymers.

  • Instrument: A standard differential scanning calorimeter.

  • Sample Preparation: 3-5 mg of the dried polymer sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Temperature Program: A heat-cool-heat cycle is typically used.

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg and Tm at a constant rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heating Scan: A second heating scan is performed at the same heating rate as the first. The Tg is determined from the inflection point in the heat flow curve during this scan.

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen.

Experimental Workflow

The logical flow of performing a comparative thermal analysis of copolymers is illustrated in the diagram below.

TGA_DSC_Workflow cluster_sample_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_comparison Data Comparison Sample Copolymer Sample Drying Drying of Sample Sample->Drying Weighing Precise Weighing Drying->Weighing TGA_Setup TGA Instrument Setup (Inert Atmosphere, Heating Rate) Weighing->TGA_Setup DSC_Setup DSC Instrument Setup (Inert Atmosphere, Heating Rate) Weighing->DSC_Setup TGA_Run Run TGA Scan TGA_Setup->TGA_Run TGA_Data Obtain TGA Curve (Weight % vs. Temperature) TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temperature (Td) TGA_Data->TGA_Analysis Comparison Comparative Analysis of Thermal Properties TGA_Analysis->Comparison DSC_Run Run DSC Scan (Heat-Cool-Heat Cycle) DSC_Setup->DSC_Run DSC_Data Obtain DSC Curve (Heat Flow vs. Temperature) DSC_Run->DSC_Data DSC_Analysis Determine Glass Transition (Tg) and Melting Temperature (Tm) DSC_Data->DSC_Analysis DSC_Analysis->Comparison

Caption: Workflow for TGA/DSC Analysis of Copolymers.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 9-Vinylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of 9-Vinylcarbazole is paramount to ensure laboratory safety and experimental integrity. This document provides immediate, essential safety protocols and logistical plans for the use and disposal of this compound.

Chemical Identifier:

Compound NameCAS NumberMolecular Formula
This compound1484-13-5C14H11N

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.[1][2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms: [2]

  • Skull and crossbones: Indicates acute toxicity (fatal or toxic).

  • Health hazard: Signifies carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.

  • Environment: Denotes hazards to the aquatic environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is also recommended.Protects against splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact, which can be harmful and cause sensitization.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher is required.Minimizes inhalation of harmful dust or vapors.
Body Protection Long-sleeved lab coat and closed-toe shoes.Provides a general barrier against accidental spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing (in ventilated enclosure) prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer and Dissolution handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon After experiment completion cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_solid Segregate Solid Waste (Contaminated materials) cleanup_ppe->disp_solid Dispose of single-use items disp_label Label Waste Containers Clearly disp_solid->disp_label disp_liquid Segregate Liquid Waste (Solvent mixtures) disp_liquid->disp_label disp_store Store in Designated Hazardous Waste Area disp_label->disp_store

Caption: Workflow for Safely Handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Solid Waste:

    • Unused this compound, contaminated gloves, weigh boats, and other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Avoid disposing of this compound solutions down the drain, as it is very toxic to aquatic life.[1]

  • Container Disposal:

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Professional Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency SituationFirst Aid and Response Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Ingestion Fatal if swallowed. [1] Immediately call a poison control center or doctor.[1] Do not induce vomiting. Rinse mouth with water.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and decontaminating agent.

References

×

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Reactant of Route 1
Reactant of Route 1
9-Vinylcarbazole
Reactant of Route 2
9-Vinylcarbazole

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